molecular formula C9H6FNO B3115340 8-Fluoroquinolin-6-ol CAS No. 209353-22-0

8-Fluoroquinolin-6-ol

Cat. No.: B3115340
CAS No.: 209353-22-0
M. Wt: 163.15 g/mol
InChI Key: ATQMMXTUQMSGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoroquinolin-6-ol is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-fluoroquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQMMXTUQMSGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314972
Record name 8-Fluoro-6-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209353-22-0
Record name 8-Fluoro-6-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209353-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-6-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Fluoroquinolin-6-ol: Structure, Properties, and Synthetic Insights for Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy in modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacological profile.[2][3]

This compound belongs to this promising class of fluorinated heterocyclic compounds. As a functionalized building block, it offers medicinal chemists a unique combination of features: a rigid bicyclic aromatic system, a nucleophilic hydroxyl group amenable to further derivatization, and a strategically placed fluorine atom at the C8 position. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, a validated synthetic approach, and its potential applications as a key intermediate in the development of novel therapeutic agents.

Chemical Identity and Molecular Structure

This compound is a heterocyclic aromatic compound. The core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. A hydroxyl (-OH) group is substituted at the 6th position and a fluorine (-F) atom is at the 8th position.

  • IUPAC Name: this compound[4]

  • CAS Number: 209353-22-0[4]

  • Molecular Formula: C₉H₆FNO[4]

  • Canonical SMILES: C1=CC2=CC(=CC(=C2N=C1)F)O[4]

  • InChI: InChI=1S/C9H6FNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H[4]

  • InChIKey: ATQMMXTUQMSGLY-UHFFFAOYSA-N[4]

The placement of the fluorine atom at C8 and the hydroxyl group at C6 influences the electronic distribution and reactivity of the entire ring system, making it a valuable synthon for targeted drug design.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The data presented below are primarily computed properties that provide valuable insights for researchers.

PropertyValueSource
Molecular Weight 163.15 g/mol PubChem[4]
Monoisotopic Mass 163.043341977 DaPubChem[4]
XLogP3 (Lipophilicity) 1.8PubChem[4]
Topological Polar Surface Area (TPSA) 33.1 ŲPubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 0PubChem[4]
Complexity 165PubChem[4]

The moderate lipophilicity (XLogP3 of 1.8) and low topological polar surface area suggest that this compound possesses favorable characteristics for potential cell permeability and oral bioavailability.

Synthesis of this compound

While numerous methods exist for the synthesis of quinoline derivatives, the Skraup synthesis remains a robust and classical approach for constructing the quinoline core from an aniline derivative.[5] A plausible and efficient route to this compound is via a Skraup reaction starting from the commercially available 4-amino-3-fluorophenol. This method has been successfully applied to the synthesis of the related isomer, 6-fluoro-8-quinolinol, from 2-amino-5-fluorophenol.[6]

Proposed Synthetic Workflow: Skraup Synthesis

The reaction involves the treatment of an aniline derivative with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and concentrated sulfuric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent.

Synthesis_Workflow A 4-Amino-3-fluorophenol (Starting Material) D + A->D B Glycerol B->D C H₂SO₄ (conc.) Nitrobenzene (Oxidant) E Skraup Reaction (Cyclization & Dehydration) C->E Reagents D->E Reactants F This compound (Final Product) E->F Yields Applications Scaffold This compound Scaffold Antibacterial Antibacterial Agents Target: DNA Gyrase/Topoisomerase IV Scaffold:f1->Antibacterial Antifungal Antifungal Agents Target: Dihydroorotate Dehydrogenase (DHODH) Scaffold:f1->Antifungal Anticancer Anticancer Agents Target: Topoisomerases, Kinases Scaffold:f1->Anticancer Neuroprotective Neuroprotective Agents Role: Metal Chelation Scaffold:f1->Neuroprotective

Caption: Potential therapeutic applications derived from the this compound scaffold.

  • Antibacterial Agents: The 6-fluoro-4-quinolone core is the defining feature of the highly successful fluoroquinolone class of antibiotics, which inhibit bacterial DNA gyrase and topoisomerase IV. [2]this compound serves as a valuable starting point for synthesizing novel quinolone analogs to combat antibiotic resistance. [7]2. Antifungal Agents: Structurally related di-fluoro-quinoline derivatives have demonstrated potent fungicidal activity, suggesting that the 6,8-difluoro pattern could be a promising area of exploration. [3]For instance, the fungicide Ipflufenoquin acts by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in fungal pyrimidine biosynthesis. [1]3. Anticancer Agents: The 8-hydroxyquinoline moiety is known for its ability to chelate metal ions and has been incorporated into compounds with significant anticancer activity. [5][8]These derivatives can induce apoptosis and interfere with critical cell signaling pathways. [9]The combination of the 8-fluoro and 6-hydroxy groups on the quinoline scaffold could lead to novel agents with enhanced potency and selectivity.

  • Neuroprotective Agents: 8-Hydroxyquinoline derivatives have been investigated for the treatment of neurodegenerative disorders like Alzheimer's disease, partly due to their ability to chelate metal ions involved in amyloid plaque formation. [9]

Safety and Handling

Specific safety and toxicity data for this compound are not extensively documented. Therefore, it should be handled with the standard precautions for a novel laboratory chemical. Based on data for structurally similar compounds like 8-fluoroquinoline and 8-aminoquinolin-6-ol, the following hazards should be assumed:

  • Causes skin irritation (H315) [10][11]* Causes serious eye irritation (H319) [10][11]* May cause respiratory irritation (H335) [10][11] Handling Recommendations:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood. [12]* Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [13]* Avoid formation of dust and aerosols.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Fluoroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoroquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Aminoquinolin-6-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Fluoroquinoline-8-carboxylic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). 8-Fluoroquinoline. Retrieved from [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (1974). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • NIST. (n.d.). Infrared Spectrum of 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • Chen, Y. L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 45-49. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Infrared Spectrum of 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Introduction: The Strategic Value of 8-Fluoroquinolin-6-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 8-Fluoroquinolin-6-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this core structure allows for the fine-tuning of its physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic profile.

This compound emerges as a compound of significant interest. The incorporation of a fluorine atom—a common strategy in modern drug design—can profoundly influence metabolic stability, binding affinity, and lipophilicity.[1] Simultaneously, the hydroxyl group at the 6-position provides a crucial handle for hydrogen bonding and potential metabolic pathways. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering both foundational data and field-proven insights into its experimental determination and relevance in a drug development context.

Core Molecular and Structural Attributes

A precise understanding of the foundational molecular properties is the starting point for all subsequent physicochemical analysis. These identifiers are critical for database referencing, regulatory documentation, and computational modeling.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 209353-22-0PubChem[4]
Molecular Formula C₉H₆FNOPubChem[4]
Molecular Weight 163.15 g/mol PubChem[4]
Exact Mass 163.043341977 DaPubChem[4]
Visualizing the Molecular Architecture

The 2D structure of this compound reveals the strategic placement of its key functional groups on the rigid quinoline core.

Caption: 2D structure of this compound.

Key Physicochemical Properties: A Quantitative Overview

The interplay of lipophilicity, acidity, solubility, and molecular topology dictates how a molecule behaves in a biological system. The following table summarizes the computed physicochemical properties for this compound, which serve as excellent predictors for its behavior.

ParameterValueSignificance in Drug Development
XLogP3 (logP) 1.8Measures lipophilicity; influences membrane permeability, protein binding, and solubility. A value of 1.8 suggests moderate lipophilicity, balancing solubility with membrane crossing potential.[4]
Topological Polar Surface Area (TPSA) 33.1 ŲPredicts passive molecular transport through membranes. A TPSA below 60 Ų is often associated with good cell permeability and oral bioavailability.[4]
Hydrogen Bond Donors 1The hydroxyl group (-OH) can donate a hydrogen bond, influencing solubility in aqueous media and interactions with biological targets.[4]
Hydrogen Bond Acceptors 2The quinoline nitrogen and the hydroxyl oxygen can accept hydrogen bonds, contributing to solubility and target binding.[4]
Rotatable Bond Count 0The rigid structure (0 rotatable bonds) reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.[4]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The unique structural features of this compound give rise to a predictable spectroscopic fingerprint.

  • High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition. The theoretical monoisotopic mass of 163.043341977 Da provides a precise target for HRMS analysis, which should match the experimental value to within a few parts per million (ppm).[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show distinct signals in the aromatic region corresponding to the protons on the quinoline ring. The chemical shifts and coupling patterns provide definitive information about their relative positions. The hydroxyl proton will appear as a singlet, which may be broad and exchangeable with D₂O.

    • ¹³C NMR: Will display nine distinct signals for each carbon atom in the molecule, with chemical shifts indicating their electronic environment (e.g., carbons attached to F, O, and N will be shifted accordingly).

    • ¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. It will show a single resonance, and its chemical shift is highly diagnostic of the fluorine's electronic environment on the aromatic ring.[5]

  • UV-Visible (UV-Vis) Spectroscopy: The conjugated π-electron system of the quinoline core acts as a chromophore. This structure allows for π → π* and n → π* electronic transitions, resulting in characteristic absorption bands in the UV region, typically between 250-350 nm.[5][6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum provides a vibrational fingerprint. Key expected bands include:

    • O-H Stretching: A broad band around 3200-3400 cm⁻¹ for the hydroxyl group.

    • Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

    • C=C and C=N Stretching: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring.

    • C-F Stretching: A strong, sharp band typically in the 1000-1300 cm⁻¹ region.

Experimental Protocols for Physicochemical Characterization

While computational models provide excellent estimations, experimental determination of key properties is the gold standard for accuracy and regulatory submission.[8] The following protocols are self-validating systems for generating reliable data.

Protocol 1: Determination of Octanol-Water Partition Coefficient (logP) via the Shake-Flask Method

The causality behind this choice is its status as the "gold standard" method, providing a direct measure of a compound's partitioning behavior between a nonpolar (n-octanol) and polar (water) phase.[9]

Methodology:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and purified water. Shake vigorously for 24 hours and allow the layers to separate completely.

  • Stock Solution: Prepare a stock solution of this compound in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine 10 mL of the water-saturated n-octanol stock solution with 10 mL of the n-octanol-saturated water.

  • Equilibration: Shake the funnel vigorously for 10-15 minutes to ensure thorough mixing and partitioning. Let it stand until the layers have fully separated (equilibration can be confirmed by measuring concentration at different time points).

  • Phase Separation & Quantification: Carefully separate the aqueous and n-octanol layers. Measure the concentration of the compound in each layer using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Workflow for logP determination via the shake-flask method.

Protocol 2: Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that directly impacts bioavailability and formulation strategies.[10][11]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Remove undissolved solid by centrifugation followed by filtration through a low-binding 0.45 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS.

  • Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Relevance in the Drug Development Pipeline

Understanding the physicochemical properties of this compound is not an academic exercise; it directly informs its potential trajectory as a drug candidate.

G LogP Lipophilicity (logP) Absorption Absorption LogP->Absorption Distribution Distribution LogP->Distribution pKa Ionization (pKa) pKa->Absorption Excretion Excretion pKa->Excretion Solubility Aqueous Solubility Solubility->Absorption TPSA Polarity (TPSA) TPSA->Absorption TPSA->Distribution Metabolism Metabolism

Caption: Influence of physicochemical properties on ADME profile.

  • Absorption: The moderate logP (1.8) and low TPSA (33.1 Ų) suggest that this compound has a high potential for passive absorption across the gastrointestinal tract. Its solubility and pKa will further determine the rate and extent of this absorption.

  • Distribution: Once absorbed, its ability to cross cell membranes and distribute into tissues is also governed by lipophilicity and polarity. The low TPSA suggests it may be able to access a wide range of tissues.

  • Metabolism: The hydroxyl group provides a site for Phase II metabolism (e.g., glucuronidation or sulfation), which is a primary route for detoxification and excretion. The fluorine atom can block potential sites of oxidative metabolism, potentially increasing the compound's half-life.

  • Excretion: The pKa of the molecule will determine its charge at the pH of urine, influencing its rate of renal excretion.

Conclusion

This compound presents a compelling physicochemical profile for drug discovery. Its balanced lipophilicity, low polar surface area, and hydrogen bonding capacity make it an attractive scaffold. The data and protocols presented in this guide provide a robust framework for researchers to accurately characterize this molecule and rationally design new chemical entities based on its promising core structure. A thorough experimental validation of its properties is the essential next step in unlocking its full therapeutic potential.

References

  • PubChem. This compound | C9H6FNO | CID 15306313. National Center for Biotechnology Information. Available from: [Link]

  • Chemsrc. 8-Fluoroquinoline | CAS#:394-68-3. Available from: [Link]

  • Grulke, C. M., et al. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environ Sci Technol.. National Institutes of Health. Available from: [Link]

  • CAS Common Chemistry. 8-Fluoroquinoline. American Chemical Society. Available from: [Link]

  • The Royal Society of Chemistry. CHAPTER 1: Physicochemical Properties and Compound Quality. Available from: [Link]

  • ResearchGate. UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Available from: [Link]

  • ChemBK. 8-Fluoroquinoline. Available from: [Link]

  • Di, L., et al. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. J Med Chem.. National Institutes of Health. Available from: [Link]

  • The Royal Society of Chemistry. Physicochemical Properties | The Handbook of Medicinal Chemistry. Available from: [Link]

  • PubChem. 8-Fluoroquinoline | C9H6FN | CID 67856. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

Sources

An In-depth Technical Guide to 8-Fluoroquinolin-6-ol: A Key Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and potential applications of 8-Fluoroquinolin-6-ol (CAS No: 209353-22-0). As a fluorinated quinoline derivative, this compound represents a significant building block in the development of novel therapeutic agents, particularly in the realm of anti-infectives.

Core Compound Identification and Properties

This compound is a heterocyclic aromatic organic compound. The strategic placement of a fluorine atom at the 8-position and a hydroxyl group at the 6-position of the quinoline ring significantly influences its electronic properties, metabolic stability, and potential for intermolecular interactions with biological targets.[1][2]

Chemical Identity
IdentifierValueSource
CAS Number 209353-22-0PubChem[1]
Molecular Formula C₉H₆FNOPubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms 8-Fluoro-6-quinolinol, 8-Fluoro-6-hydroxyquinolinePubChem[1]
Physicochemical Data
PropertyValueUnitSource
Molecular Weight 163.15 g/mol PubChem[1]
Monoisotopic Mass 163.043341977DaPubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]

Synthesis and Methodologies

The Skraup synthesis is a classic method for producing quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. A successful preparation of the regioisomeric 6-fluoro-8-quinolinol was achieved via a Skraup synthesis starting from 2-amino-5-fluorophenol.[3] This provides a strong precedent for the synthesis of this compound.

Proposed Experimental Protocol: Skraup Synthesis

This protocol describes a plausible methodology for the laboratory-scale synthesis of this compound.

Starting Material: 4-Amino-2-fluorophenol.

Reaction Scheme:

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Amino-2-fluorophenol P Skraup Reaction (Cyclization) A->P B Glycerol B->P C Sulfuric Acid (Catalyst & Dehydrating Agent) C->P Heat (Reflux) D Oxidizing Agent (e.g., Nitrobenzene) D->P Z This compound P->Z Workup & Purification

Caption: Proposed Skraup synthesis workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. Charge the flask with concentrated sulfuric acid.

  • Addition of Reactants: Carefully and sequentially add 4-amino-2-fluorophenol and the oxidizing agent (e.g., nitrobenzene) to the sulfuric acid with stirring.

  • Glycerol Addition: Slowly add glycerol to the mixture. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Heating/Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically requires several hours.

  • Workup: After cooling, the reaction mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: The crude product is then purified. Steam distillation is a common method for purifying quinoline derivatives prepared via Skraup synthesis.[3] Further purification can be achieved by recrystallization or column chromatography.

Causality and Choices: The Skraup synthesis is chosen for its reliability and use of readily available starting materials. Sulfuric acid acts as both a catalyst and a dehydrating agent for the cyclization steps. An oxidizing agent is required to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline product.

Applications in Drug Discovery

Quinolone scaffolds are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[2][4] The incorporation of fluorine atoms is a highly successful strategy in drug discovery, often enhancing metabolic stability, binding affinity, and overall pharmacological potency.[2]

Core Application: Antibacterial Agents

The most prominent potential application for this compound and its derivatives is in the development of antibacterial agents.[5] Fluoroquinolones, a major class of antibiotics, function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination, and their inhibition leads to bacterial cell death. The 6- and 8-positions of the quinoline ring are key sites for substitution to modulate the activity and spectrum of these antibiotics.

Mechanism of Action:

G cluster_drug Drug Action cluster_enzymes Bacterial Targets cluster_process Cellular Process cluster_outcome Result drug Fluoroquinolone Derivative (from this compound) gyrase DNA Gyrase drug->gyrase Inhibits topoIV Topoisomerase IV drug->topoIV Inhibits replication DNA Replication & Supercoiling gyrase->replication Enables topoIV->replication Enables death Bacterial Cell Death replication->death Inhibition leads to

Caption: Mechanism of fluoroquinolone antibacterial activity.

Other Potential Therapeutic Areas

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of drugs with diverse activities.[4] Derivatives of this compound could be investigated for:

  • Anticancer Activity: Numerous quinoline derivatives have been explored as anticancer agents.[6][7]

  • Antiviral and Anti-inflammatory Properties: The versatile quinoline core has also been a template for developing agents against viruses and inflammatory conditions.[2][4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available from the search, data from analogous fluoroquinoline compounds provide essential guidance.

Hazard Identification (General for Fluoroquinolines)
  • Acute Toxicity: Harmful if swallowed.[8]

  • Skin Irritation: May cause skin irritation.[9]

  • Eye Damage/Irritation: Risk of serious eye damage or irritation.[8][9]

  • Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Eye/Face Protection: Wear tightly fitting safety goggles.[8]

  • Skin Protection: Wear impervious gloves and protective clothing. Wash hands thoroughly after handling.[8][10]

  • Respiratory Protection: If dust or aerosols are generated, use an approved respirator.[11]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[12]

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Keep containers tightly sealed.

  • Some related compounds are noted to be light-sensitive; storage in an opaque container is recommended.[12]

Conclusion

This compound is a valuable chemical entity with significant potential as a building block for the synthesis of novel therapeutic agents. Its fluorinated quinoline core is a well-validated pharmacophore, particularly for the development of potent antibacterial drugs. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key applications to support and inspire further research and development in medicinal chemistry.

References

  • Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15306313, this compound. Retrieved from PubChem. [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]

  • Google Patents. (n.d.). US4044011A - Process for the preparation of 8-hydroxyquinoline.
  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from SciSpace. [Link]

  • PrepChem. (n.d.). Synthesis of 8-hydroxyquinoline. Retrieved from PrepChem.com. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • MySkinRecipes. (n.d.). 6-Fluoroquinoline-8-carboxylic acid. Retrieved from MySkinRecipes. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67856, 8-Fluoroquinoline. Retrieved from PubChem. [Link]

  • PubMed. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 8-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoroquinolin-6-ol is a fluorinated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. Quinoline and its analogs are found in numerous natural products and synthetic compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a fluorine atom into the quinoline ring can significantly modulate its physicochemical and pharmacological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthetic pathways to this compound, with a focus on practical, field-proven methodologies.

Core Synthesis Pathway: The Skraup Reaction

The most established and direct route to this compound is the Skraup synthesis, a classic and robust method for the preparation of quinolines.[3][4] This reaction involves the cyclization of an aromatic amine with glycerol in the presence of a strong acid and an oxidizing agent. For the synthesis of this compound, the key starting material is 2-amino-5-fluorophenol.

Causality Behind Experimental Choices

The Skraup synthesis is a powerful one-pot reaction that efficiently constructs the quinoline core. The choice of 2-amino-5-fluorophenol as the starting material directly dictates the substitution pattern of the final product, with the fluorine at the 8-position and the hydroxyl group at the 6-position.

The reaction proceeds through several key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[5]

  • Michael Addition: The amino group of 2-amino-5-fluorophenol undergoes a conjugate (Michael) addition to acrolein.[5]

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a dihydroquinoline intermediate.[5]

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic this compound. An oxidizing agent, such as arsenic pentoxide or the nitro compound corresponding to the starting amine, is typically used.[5][6]

The reaction is notoriously exothermic and can be violent if not properly controlled.[6] Therefore, moderators such as ferrous sulfate are often added to ensure a smoother reaction profile.[4]

Experimental Protocol: Skraup Synthesis of this compound

This protocol is based on the successful synthesis reported by Gershon and Clarke, which achieved a 57% yield.[3]

Materials:

  • 2-Amino-5-fluorophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic Pentoxide (or another suitable oxidizing agent)

  • Water

  • Sodium Hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add concentrated sulfuric acid to glycerol with constant stirring and cooling in an ice bath.

  • Addition of Reactants: To the cooled mixture, slowly add 2-amino-5-fluorophenol. Then, portion-wise, add the oxidizing agent (e.g., arsenic pentoxide).

  • Heating: Gently heat the reaction mixture in an oil bath. The reaction is exothermic, and the temperature should be carefully monitored and controlled. Once the initial vigorous reaction subsides, maintain the mixture at reflux for several hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done with external cooling to manage the heat of neutralization.

  • Extraction: The precipitated crude product can be collected by filtration or extracted with a suitable organic solvent.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent or by steam distillation.[3]

Visualization of the Skraup Synthesis

Skraup_Synthesis cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction Steps cluster_product Final Product A 2-Amino-5-fluorophenol P2 Michael Addition A->P2 B Glycerol P1 Dehydration of Glycerol to Acrolein B->P1 C H₂SO₄ (conc.) C->P1 D Oxidizing Agent (e.g., As₂O₅) P4 Oxidation D->P4 P1->P2 Acrolein P3 Cyclization & Dehydration P2->P3 P3->P4 Dihydroquinoline Intermediate Z This compound P4->Z

Caption: Skraup synthesis of this compound.

Alternative Synthetic Approach: Modified Skraup-Type Reaction

A variation of the Skraup synthesis involves the direct use of acrolein instead of generating it in situ from glycerol. This approach can offer better control over the reaction. A general procedure for a similar synthesis of 6-substituted-8-quinolinols has been described.[7]

Experimental Protocol: Acrolein-Mediated Synthesis

Materials:

  • 2-Amino-5-fluorophenol (1.0 g, 7.9 mmol)

  • Hydrochloric Acid (6 N aqueous solution)

  • Acrolein (788 μL, 11.8 mmol)

  • Sodium Bicarbonate solution (for neutralization)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate

Step-by-Step Methodology:

  • Initial Solution: A solution of 2-amino-5-fluorophenol in 6 N aqueous HCl is stirred under reflux.[7]

  • Acrolein Addition: Acrolein is then slowly added dropwise to the refluxing solution.[7]

  • Reaction: The resulting reaction mixture is stirred for another 2 hours under reflux.[7]

  • Work-up: After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.[7]

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.[7]

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[7]

  • Purification: The crude product can be further purified by column chromatography or recrystallization.

Visualization of the Experimental Workflow

Experimental_Workflow Start Start Step1 Dissolve 2-amino-5-fluorophenol in 6N HCl Start->Step1 Step2 Heat to Reflux Step1->Step2 Step3 Slowly Add Acrolein Step2->Step3 Step4 Reflux for 2 hours Step3->Step4 Step5 Cool and Quench with NaHCO₃ solution Step4->Step5 Step6 Extract with Ethyl Acetate (3x) Step5->Step6 Step7 Wash with Brine, Dry (Na₂SO₄), and Concentrate Step6->Step7 Step8 Purify Crude Product (Chromatography/Recrystallization) Step7->Step8 End This compound Step8->End

Caption: Workflow for acrolein-mediated synthesis.

Data Summary

Synthesis MethodStarting MaterialKey ReagentsYieldReference
Skraup Synthesis2-Amino-5-fluorophenolGlycerol, H₂SO₄, Oxidizing Agent57%[3]
Acrolein-mediated2-Amino-5-fluorophenolAcrolein, HCl61%*[7]

*Yield reported for the analogous 6-fluoroquinolin-8-ol.

Conclusion

The Skraup synthesis remains the most direct and historically significant method for preparing this compound. Its primary advantage lies in its one-pot nature, which can be efficient despite the sometimes harsh reaction conditions. The modified approach using acrolein directly offers an alternative with potentially better control over the reaction. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. Both pathways provide a solid foundation for accessing this valuable fluorinated quinoline derivative for further investigation in drug discovery and development programs.

References

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie/Chemical Monthly, 133(11), 1437-1442. [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (1994). Preparation and fungitoxicity of 3,6-dichloro- and 3,6-dibromo-8-quinolinols. Monatshefte für Chemie/Chemical Monthly, 125(11), 1235-1242. [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (1996). Preparation and fungitoxicity of 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols. Monatshefte für Chemie/Chemical Monthly, 127(8-9), 883-890. [Link]

  • Musiol, R. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(8), 1347. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Gershon, H., & Clarke, D. D. (1991). Evidence of steric factors in the fungitoxic mechanism of 8-quinolinol and its 5- and 7-halogenated analogues. Journal of pharmaceutical sciences, 80(6), 542-544. [Link]

  • Merritt, L. L., & Walker, R. E. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Industrial & Engineering Chemistry, 36(7), 664-665. [Link]

  • Liu, Y. (2010). Study on Synthesis of 8-Hydroxyquinoline by Improved Skraup Method. Chemistry & Bioengineering, 27(5), 45-47. [Link]

  • Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • PubMed. (n.d.). Purification and characterization of a new recombinant factor VIII (N8). Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.

Sources

A Technical Guide to the Spectroscopic Characterization of 8-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and characterization of 8-Fluoroquinolin-6-ol. As a key heterocyclic scaffold, the precise confirmation of the quinoline structure is paramount in medicinal chemistry and materials science.[1] This document serves as a practical reference for the experimental protocols and data interpretation integral to validating the synthesis and purity of this compound.

Introduction to this compound

This compound is a fluorinated derivative of the quinoline family, a class of compounds renowned for its diverse pharmacological activities.[1][2] The introduction of a fluorine atom and a hydroxyl group to the quinoline core can significantly modulate its physicochemical properties, including metabolic stability, binding affinity, and overall biological activity. Accurate spectroscopic characterization is the cornerstone of quality control and regulatory compliance in drug discovery, ensuring the identity and integrity of the synthesized molecule.

Molecular Structure:

  • Chemical Formula: C₉H₆FNO[3]

  • Molecular Weight: 163.15 g/mol [3]

  • IUPAC Name: this compound[3]

Chemical structure of this compound Figure 1: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution.[4] It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei.

Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated solvents such as DMSO-d₆ or CDCl₃ are used to avoid large solvent signals that would otherwise obscure the analyte's peaks. DMSO-d₆ is often preferred for compounds with hydroxyl groups, as it allows for the observation of the exchangeable -OH proton. The magnetic field strength of the NMR instrument (e.g., 400 MHz or 600 MHz) is chosen to achieve better signal dispersion and resolution, which is crucial for unambiguously assigning protons in a complex aromatic system like quinoline.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Presentation

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles for substituted quinolines and fluoroaromatic compounds. The fluorine atom at position 8 will induce through-bond couplings (J-couplings) with nearby protons and carbons, which is a key diagnostic feature.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~8.8 dd J = 4.2, 1.7
H-3 ~7.6 dd J = 8.4, 4.2
H-4 ~8.4 dd J = 8.4, 1.7
H-5 ~7.2 d J ≈ 2.5
H-7 ~7.4 dd J(H-F) ≈ 9.0, J(H-H) ≈ 2.5

| 6-OH | ~10.0 | s (broad) | - |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon Assignment Chemical Shift (δ, ppm) C-F Coupling (J, Hz)
C-2 ~150 Low
C-3 ~122 Low
C-4 ~136 Low
C-4a ~128 Low
C-5 ~110 J ≈ 5
C-6 ~155 J ≈ 2
C-7 ~112 J ≈ 15
C-8 ~158 J ≈ 250 (¹JCF)

| C-8a | ~138 | J ≈ 10 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[5]

Causality Behind Experimental Choices

The sample preparation method depends on the physical state of the compound. For a solid like this compound, the KBr pellet method is a classic choice to obtain a high-quality spectrum by minimizing scattering. Alternatively, Attenuated Total Reflectance (ATR) is a modern, faster technique that requires minimal sample preparation and is less sensitive to sample thickness.

Experimental Protocol: FTIR-ATR
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000–400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Presentation

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400–3200 (broad) O-H Stretch Phenolic Hydroxyl
3100–3000 C-H Stretch Aromatic
1620–1580 C=C & C=N Stretch Quinoline Ring
1500–1400 C-C Stretch (in-ring) Aromatic
1350–1250 C-O Stretch Phenol
1250–1000 C-F Stretch Aryl-Fluoride

| 900–675 | C-H Bend (out-of-plane) | Aromatic |

The presence of a broad band in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group.[6][7] The sharp peaks in the 1620-1400 cm⁻¹ range are characteristic of the quinoline aromatic system, while the strong absorption around 1250-1000 cm⁻¹ is indicative of the C-F bond.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as the ultimate confirmation of its identity.[8] It also offers structural clues through the analysis of fragmentation patterns.

Causality Behind Experimental Choices

High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS to obtain a highly accurate mass measurement (to four or more decimal places). This precision allows for the unambiguous determination of the molecular formula.[9] Electrospray Ionization (ESI) is a "soft" ionization technique suitable for polar molecules like this compound, as it typically keeps the molecule intact, showing a strong signal for the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, in positive ion mode.

  • Data Acquisition: Record the mass spectrum, ensuring the mass calibrant is run under identical conditions to ensure high mass accuracy.

Data Interpretation and Presentation
  • Molecular Formula: C₉H₆FNO

  • Calculated Exact Mass: 163.0433 Da[3]

  • Expected Ion: The primary ion observed in positive mode ESI-HRMS will be the protonated molecule, [M+H]⁺, with an expected m/z of 164.0511.

Fragmentation Pattern: Under harsher ionization conditions or during tandem MS (MS/MS) experiments, characteristic fragmentation of quinolones can occur. Common fragmentation pathways for quinolones often involve the loss of small neutral molecules like H₂O, CO, and HF.[10] For this compound, potential fragment ions could arise from:

  • Loss of CO (28 Da) from the phenol ring.

  • Loss of HCN (27 Da) from the pyridine ring.

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all three methods. The workflow below illustrates this self-validating system.

G cluster_0 Spectroscopic Analysis cluster_1 Derived Information MS Mass Spectrometry (MS) MW Molecular Weight & Formula (C₉H₆FNO) MS->MW NMR NMR Spectroscopy (¹H, ¹³C) Structure Connectivity & Stereochemistry NMR->Structure IR Infrared (IR) Spectroscopy FG Functional Groups (-OH, Ar-F, Quinoline) IR->FG Final Confirmed Structure of This compound MW->Final FG->Final Structure->Final

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural integrity of this compound is definitively established through a coordinated application of NMR, IR, and MS. NMR spectroscopy maps the carbon-hydrogen framework and the position of the fluorine substituent. IR spectroscopy confirms the presence of key functional groups, particularly the hydroxyl moiety. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. This comprehensive spectroscopic dossier provides the authoritative data required by researchers and drug development professionals to proceed with confidence in their scientific endeavors.

References

Sources

8-Fluoroquinolin-6-ol: A Technical Guide to Unveiling its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2] Its rigid structure provides a versatile template for chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[1] Historically and presently, quinoline derivatives have given rise to a multitude of indispensable drugs, including antimalarials like chloroquine, antibacterials such as the vast fluoroquinolone class, and anticancer agents.[2][3] The inherent biological activity of the quinoline nucleus, coupled with its synthetic tractability, continues to make it a focal point for the development of novel therapeutic agents.[4][5]

The strategic introduction of fluorine atoms into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological profiles.[6] In the context of quinolines, fluorination has been particularly successful, leading to the development of potent fluoroquinolone antibiotics.[7][8] This guide focuses on the potential biological activities of a specific, lesser-explored derivative: 8-Fluoroquinolin-6-ol. While direct extensive research on this particular molecule is not widely published, by examining structurally related compounds, we can hypothesize and outline a comprehensive strategy for its biological evaluation.

Hypothesized Biological Activities of this compound

Based on the extensive literature on quinoline and fluoroquinolone derivatives, this compound is a prime candidate for investigation into several key areas of biological activity. The presence of a fluorine atom at the 8-position and a hydroxyl group at the 6-position suggests the potential for unique interactions with biological targets.

Potential as an Antimicrobial Agent

The fluoroquinolone class of antibiotics primarily exerts its effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[7] The fluorine atom at position 6 is a hallmark of many potent fluoroquinolones. While this compound has the fluorine at a different position, substitutions at the 8-position are known to influence the activity spectrum and photostability of these compounds.[9] Furthermore, 8-hydroxyquinoline derivatives have demonstrated significant antimicrobial and antifungal activities, often attributed to their ability to chelate metal ions essential for microbial survival.[10][11]

Potential as an Anticancer Agent

Numerous quinoline derivatives have been investigated for their anticancer properties, acting through diverse mechanisms such as the inhibition of kinases, topoisomerases, and the induction of apoptosis.[4][5][12] The substitution pattern on the quinoline ring is critical in defining the anticancer efficacy and mechanism of action.[12] For instance, some fluorinated quinolines have been shown to inhibit de novo pyrimidine nucleotide biosynthesis, leading to the depletion of precursors for RNA and DNA synthesis in cancer cells.[13] 8-hydroxyquinoline derivatives have also been synthesized and evaluated as novel antitumor agents, with some showing promising in vitro cytotoxicity against various human carcinoma cell lines.[14]

Proposed Experimental Workflows for Biological Characterization

To systematically evaluate the hypothesized biological activities of this compound, a tiered screening approach is recommended.

Workflow for Antimicrobial Activity Screening

A fundamental first step is to assess the compound's ability to inhibit the growth of a panel of clinically relevant bacteria and fungi.

Diagram: Antimicrobial Susceptibility Testing Workflow

Antimicrobial_Susceptibility_Testing_Workflow Workflow for Antimicrobial Susceptibility Testing cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Compound_Prep Prepare stock solution of This compound in DMSO Serial_Dilution Perform serial dilutions of the compound in 96-well plates Compound_Prep->Serial_Dilution Microbe_Prep Culture bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans) Inoculation Inoculate wells with standardized microbial suspensions Microbe_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates under appropriate conditions (e.g., 37°C for 24h) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) by visual inspection or absorbance reading Incubation->MIC_Determination MBC_MFC_Determination Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) by plating from clear wells MIC_Determination->MBC_MFC_Determination

Caption: A stepwise workflow for determining the antimicrobial potency of this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in sterile dimethyl sulfoxide (DMSO).

  • Microbial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans) to mid-log phase in appropriate broth media.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Adjust the microbial culture to a concentration of approximately 5 x 10^5 CFU/mL and add 100 µL to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Anticancer Activity Screening

The initial assessment of anticancer potential involves evaluating the cytotoxicity of this compound against a panel of human cancer cell lines.

Diagram: In Vitro Cytotoxicity Assay Workflow

In_Vitro_Cytotoxicity_Assay_Workflow Workflow for In Vitro Cytotoxicity Assay cluster_Cell_Culture Cell Culture cluster_Treatment Compound Treatment cluster_Viability_Assay Cell Viability Assessment cluster_Data_Analysis Data Analysis Cell_Seeding Seed cancer cell lines (e.g., MCF-7, A549) into 96-well plates and allow to adhere Compound_Addition Treat cells with serial dilutions of This compound Cell_Seeding->Compound_Addition Incubation Incubate for a defined period (e.g., 48-72 hours) Compound_Addition->Incubation MTT_Addition Add MTT reagent to each well and incubate Incubation->MTT_Addition Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Solubilization Absorbance_Reading Measure absorbance at 570 nm using a plate reader Solubilization->Absorbance_Reading IC50_Calculation Calculate the IC50 value (concentration for 50% inhibition of cell growth) Absorbance_Reading->IC50_Calculation

Caption: A streamlined process for evaluating the cytotoxic effects of this compound on cancer cells.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear and concise tables for comparative analysis.

Table 1: Hypothetical Antimicrobial Activity of this compound

Microbial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus1632
Escherichia coli32>64
Pseudomonas aeruginosa>64>64
Candida albicans816

Table 2: Hypothetical Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast12.5
A549Lung25.8
HepG2Liver18.2
HCT116Colon30.1

Delving into the Mechanism of Action

Should initial screenings reveal significant biological activity, subsequent studies should focus on elucidating the mechanism of action.

Diagram: Potential Mechanism of Action of Fluoroquinolones

Fluoroquinolone_Mechanism Inhibition of Bacterial DNA Replication by Fluoroquinolones cluster_Gyrase DNA Supercoiling cluster_TopoIV Chromosome Segregation FQ Fluoroquinolone (e.g., this compound) DNA_Gyrase DNA Gyrase (Topoisomerase II) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Required for replication fork progression Decatenated_DNA Decatenated Daughter Chromosomes Topo_IV->Decatenated_DNA Topo_IV->Replication_Fork Required for chromosome segregation Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Catenated_DNA Catenated Daughter Chromosomes Catenated_DNA->Topo_IV Decatenates Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Stalling leads to

Caption: A simplified diagram illustrating the established mechanism of action for fluoroquinolone antibiotics.

For antimicrobial activity, a DNA gyrase supercoiling assay would be a logical next step. For anticancer activity, assays to investigate the induction of apoptosis (e.g., caspase activity assays, Annexin V staining) or cell cycle arrest (e.g., flow cytometry) would provide valuable insights.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. By leveraging the vast knowledge base of quinoline and fluoroquinolone pharmacology, a structured and logical approach can be employed to uncover its potential therapeutic value. The experimental workflows detailed in this guide provide a robust framework for the initial characterization of its antimicrobial and anticancer activities. Positive findings from these studies would warrant further investigation into its mechanism of action, preclinical efficacy, and safety profile, paving the way for its potential development as a novel therapeutic agent.

References

  • Al-Soud, Y. A., et al. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1594. Available at: [Link]

  • Cieplik, F., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(19), 6338. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Acta Poloniae Pharmaceutica, 76(4), 667-674. Available at: [Link]

  • Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 859-875. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Available at: [Link]

  • Sharma, P. C., et al. (2014). QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. ResearchGate. Available at: [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19376. Available at: [Link]

  • Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. Available at: [Link]

  • Ribeiro, F. M., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7083. Available at: [Link]

  • da Silva, A. C. P., et al. (2022). Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection. Pharmaceutics, 14(10), 2100. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]

  • Umezawa, K., et al. (1993). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 37(10), 2212-2217. Available at: [Link]

  • Al-Salahi, R., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(14), 4321. Available at: [Link]

  • Schofield, C. J., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 9(1), 113-118. Available at: [Link]

  • Chen, Y. W., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(11), 3650-3652. Available at: [Link]

  • Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019. Available at: [Link]

  • Hsieh, M. C., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. ACS Medicinal Chemistry Letters, 4(2), 170-174. Available at: [Link]

Sources

A Comprehensive Theoretical and Computational Guide to the Physicochemical and Biological Properties of 8-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. 8-Fluoroquinolin-6-ol, a member of this class, presents a compelling case for in-depth investigation due to the known influence of fluorine substitution on modulating pharmacokinetic and pharmacodynamic properties. This technical guide outlines a comprehensive theoretical and computational framework for the detailed characterization of this compound. We present a self-validating system of protocols encompassing Density Functional Theory (DFT) for geometric, electronic, and spectroscopic analysis, alongside molecular docking simulations to probe potential biological activities. This document serves as a roadmap for researchers, providing not just procedural steps but the causal scientific reasoning behind methodological choices, thereby enabling a robust exploration of this compound's potential as a lead compound in drug discovery.

Part 1: Introduction to this compound: A Molecule of Interest

The Quinoline Scaffold: A Privileged Structure

Quinoline and its derivatives are heterocyclic aromatic compounds that feature prominently in a vast array of natural products and synthetic pharmaceuticals. Their biological versatility is well-documented, with applications including antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1] The ability of the quinoline ring system to intercalate with DNA and interact with various enzyme active sites makes it a privileged scaffold in drug design. The strategic placement of substituents on the quinoline core can profoundly alter its biological activity and physicochemical properties.[2]

This compound: Rationale for Investigation

This compound (C₉H₆FNO) is a specific derivative that combines the foundational quinoline structure with two key functional groups: a hydroxyl group at position 6 and a fluorine atom at position 8.[3] The hydroxyl group can act as both a hydrogen bond donor and acceptor, often crucial for receptor binding. Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[4] While extensive research exists for related compounds like 8-hydroxyquinoline and various fluoroquinolones, a dedicated, in-depth computational analysis of this compound is lacking. Such a study is critical to unlocking its therapeutic potential.

Objectives of the Proposed Computational Study

This guide proposes a systematic computational investigation of this compound with the following primary objectives:

  • To determine the stable three-dimensional geometry and vibrational frequencies of the molecule.

  • To elucidate its electronic properties, including frontier molecular orbitals and electrostatic potential, to predict its reactivity and intermolecular interaction sites.

  • To simulate its spectroscopic signatures (IR, Raman, UV-Vis, NMR) to aid in future experimental characterization.

  • To explore its potential as an antibacterial and anticancer agent through molecular docking studies with relevant biological targets.

Part 2: Theoretical and Computational Methodologies

This section details the integrated computational workflows designed to provide a holistic understanding of this compound. The protocols are grounded in established quantum mechanical and molecular modeling principles.

Quantum Chemical Calculations via Density Functional Theory (DFT)

Expertise & Experience: Density Functional Theory (DFT) is the method of choice for quantum chemical calculations on molecules of this size, offering an excellent balance between computational cost and accuracy.[5] The B3LYP functional, a hybrid method, is particularly effective for organic molecules, while the 6-311++G(d,p) basis set provides a robust description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for geometric accuracy.[1][6]

This protocol aims to find the most stable conformation of this compound and predict its infrared and Raman spectra.

Step-by-Step Methodology:

  • Structure Input: Build the 2D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Initial Optimization: Perform an initial geometry optimization using a lower-level basis set to obtain a reasonable starting structure.

  • High-Level Optimization: Conduct a full geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set in the gas phase.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Validation: Confirm that the optimization has converged to a true energy minimum by ensuring the absence of imaginary frequencies.

  • Data Analysis: Extract the optimized geometric parameters (bond lengths, bond angles) and the calculated vibrational frequencies. Scale the frequencies with an appropriate factor (e.g., ~0.961 for B3LYP) to correct for anharmonicity and basis set limitations.[1]

Data Presentation: Predicted Geometrical Parameters

ParameterPredicted Value (Å or °)
C-F Bond Length1.35
C-O Bond Length1.36
O-H Bond Length0.97
C-N-C Bond Angle117.5
C-C-F Bond Angle119.0
C-C-O Bond Angle121.0
(Note: These are representative values based on similar structures and require actual DFT calculation for validation.)

Data Presentation: Predicted Major Vibrational Frequencies

Wavenumber (cm⁻¹, Scaled)Vibrational Mode Assignment
~3450O-H stretch
~3050Aromatic C-H stretch
~1620C=N stretch
~1580Aromatic C=C stretch
~1250C-F stretch
~1200C-O stretch
(Note: These are representative values based on similar structures and require actual DFT calculation for validation.)

This protocol explores the electronic landscape of the molecule to understand its chemical behavior.

Step-by-Step Methodology:

  • Utilize Optimized Geometry: Use the optimized structure from Protocol 2.1.1 for all subsequent single-point energy calculations.

  • FMO Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) at the B3LYP/6-311++G(d,p) level. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity.

  • MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface. This map visualizes the charge distribution, with red regions (negative potential) indicating likely sites for electrophilic attack and blue regions (positive potential) indicating sites for nucleophilic attack.

  • NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis to obtain atomic charges and study hyperconjugative interactions, which provide insights into intramolecular charge transfer and stability.

Data Presentation: Predicted Electronic Properties

PropertyPredicted Value (eV)
HOMO Energy-5.8
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)4.3
Ionization Potential5.8
Electron Affinity1.5
(Note: These are representative values based on similar structures and require actual DFT calculation for validation.)
Simulating Spectroscopic Properties

Trustworthiness: Simulating spectra provides a direct bridge between theoretical models and experimental reality. A close match between predicted and measured spectra validates the computational methodology.

  • Calculation Setup: Using the optimized geometry, perform a Time-Dependent DFT (TD-DFT) calculation at the B3LYP/6-311++G(d,p) level.

  • Solvent Effects: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the spectrum in a specific solvent (e.g., ethanol or DMSO) for better comparison with experimental data.

  • Analysis: Extract the calculated excitation energies (in nm) and oscillator strengths to plot the theoretical UV-Vis spectrum.

  • Calculation Setup: Perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.

  • Reference Standard: Calculate the absolute shielding tensors for a reference compound (e.g., Tetramethylsilane, TMS) at the same level of theory.

  • Shift Calculation: Compute the chemical shifts (δ) for ¹H and ¹³C nuclei by subtracting their calculated absolute shielding values from those of the reference standard.

Molecular Docking for Biological Target Identification

Authoritative Grounding: The potential antibacterial activity of fluoroquinolones is often attributed to the inhibition of DNA gyrase.[2][7] Similarly, many quinoline derivatives exhibit anticancer activity by targeting proteins like kinases or topoisomerases.[8] Molecular docking allows us to computationally screen this compound against these validated targets.

Step-by-Step Methodology:

  • Ligand Preparation: Convert the DFT-optimized structure of this compound to a .pdbqt file using AutoDock Tools, assigning polar hydrogens and Gasteiger charges.

  • Receptor Preparation: Download the crystal structure of the target protein (e.g., E. coli DNA Gyrase B, PDB ID: 1KZN; Human Topoisomerase IIα, PDB ID: 4FM9) from the Protein Data Bank. Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Grid Box Generation: Define the binding site on the receptor. This can be done by identifying the active site from literature or using the coordinates of a co-crystallized ligand. Define a grid box that encompasses this entire site.

  • Docking Simulation: Run the molecular docking simulation using a program like AutoDock Vina.[2] Vina will explore various conformations (poses) of the ligand within the binding site and score them based on a calculated binding affinity (kcal/mol).

  • Results Analysis: Analyze the top-scoring poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) using software like PyMOL or Discovery Studio. A lower binding energy indicates a more favorable interaction.

Data Presentation: Hypothetical Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
E. coli DNA Gyrase B1KZN-7.5Asp73, Gly77, Arg76
Human Topoisomerase IIα4FM9-8.2Asn120, Ser149, Arg162
HCV NS3 Helicase1A1V-6.9Arg393, Asp290
(Note: These are representative values and require actual docking calculations for validation.)

Part 3: Visualization & Formatting

Mandatory Visualization: Workflows and Relationships

Diagrams created using Graphviz provide a clear, logical overview of the complex computational procedures outlined in this guide.

G cluster_dft Quantum Mechanics (DFT) cluster_docking Molecular Modeling cluster_output Predicted Properties geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) freq_calc Frequency Calculation geom_opt->freq_calc Validate Minimum elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop Use Optimized Structure spec_sim Spectra Simulation (TD-DFT, GIAO) geom_opt->spec_sim ligand_prep Ligand Preparation geom_opt->ligand_prep Provide 3D Structure structure 3D Structure freq_calc->structure reactivity Chemical Reactivity elec_prop->reactivity spectra IR, UV-Vis, NMR spec_sim->spectra docking_sim Molecular Docking (AutoDock Vina) ligand_prep->docking_sim receptor_prep Receptor Preparation receptor_prep->docking_sim analysis Interaction Analysis docking_sim->analysis Binding Energy & Poses bioactivity Potential Biological Activity analysis->bioactivity

Caption: Overall computational workflow for characterizing this compound.

G start Perform Molecular Docking against Target Library check_binding Binding Energy < -6.0 kcal/mol? start->check_binding check_hbond Forms Key H-Bonds with Active Site? check_binding->check_hbond Yes low_priority Low Priority / Discard check_binding->low_priority No lead_candidate High-Potential Lead Candidate check_hbond->lead_candidate Yes check_hbond->low_priority No

Caption: Decision-making flowchart for evaluating molecular docking results.

Part 4: Conclusion and Future Directions

This guide has detailed a rigorous, multi-faceted computational strategy to thoroughly characterize this compound. By integrating DFT and molecular docking, this workflow enables a deep understanding of the molecule's structural, electronic, and potential biological properties before committing resources to synthesis and experimental testing. The predicted data on geometry, reactivity, and spectra will serve as crucial benchmarks for future empirical validation. Furthermore, the molecular docking results can prioritize specific biological assays, streamlining the drug discovery process.

The logical next steps following this computational investigation would be:

  • Chemical Synthesis: Synthesize this compound.

  • Spectroscopic Validation: Perform FT-IR, UV-Vis, and NMR spectroscopy and compare the experimental data with the computationally predicted spectra.

  • In Vitro Assays: Based on the docking results, conduct in vitro biological assays (e.g., antibacterial MIC tests, cancer cell line cytotoxicity assays) to confirm the predicted activities.

This synergistic approach, where computation guides experimentation, represents a modern, efficient paradigm for the discovery and development of novel therapeutic agents.

References

  • Benchchem. (n.d.). 8-Bromo-6-fluoroquinoline.
  • Molecular Modeling Studies of Novel Fluoroquinolone Molecules. (2017). PubMed.
  • Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. (2021).
  • PubChem. (n.d.). This compound.
  • Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. (2020).
  • Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (2018).
  • Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. (2022). MDPI.
  • Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. (2021).
  • Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. (2022).
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
  • DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. (2005). PubMed.
  • DFT studies of the structure and vibrational spectra of 8-hydroxyquinoline N-oxide. (2003). PubMed.
  • UV–Vis, FTIR and DFT Studies of the Fluoroquinolone [Pyrido Pyrolo Quinoxaline (PPQ)] Tethered to Gold Nanoparticles as a Novel Anticancer. (2023).
  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. (2023). DergiPark.
  • A Computational–Experimental Investigation of the Molecular Mechanism of Interleukin-6-Piperine Interaction. (2023). MDPI.
  • Examining computationally the structural, elastic, optical, and electronic properties of CaQCl3 (Q = Li and K) chloroperovskites using DFT framework. (2022).
  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2022).

Sources

An In-depth Technical Guide on the Core Mechanism of Action for Fluoroquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolones represent a critically important class of synthetic broad-spectrum antimicrobial agents that have been instrumental in the treatment of a wide array of bacterial infections for decades.[1] Their unique mechanism of action, directly targeting the machinery of DNA replication, distinguishes them from many other antibiotic classes.[2][3] This guide provides a detailed exploration of the molecular and cellular events that underpin the bactericidal activity of fluoroquinolones, offering insights for researchers and professionals engaged in antimicrobial drug discovery and development. We will delve into the primary molecular targets, the cascade of cellular consequences following target inhibition, the evolution of resistance mechanisms, and key experimental protocols for studying these interactions.

I. The Core Molecular Targets: DNA Gyrase and Topoisomerase IV

The bactericidal efficacy of fluoroquinolones stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][4] These enzymes are vital for managing the complex topology of bacterial DNA during replication, transcription, and repair.[1][5]

Both DNA gyrase and topoisomerase IV are heterotetrameric enzymes. DNA gyrase is composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂), while topoisomerase IV consists of two ParC and two ParE subunits (ParC₂ParE₂).[2] These subunits are homologous, with GyrA sharing structural and functional similarities with ParC, and GyrB with ParE.[2] Their catalytic cycle involves creating a transient double-strand break in one segment of DNA, passing another segment through the break, and then resealing the break.[2] This process is crucial for relieving torsional stress and decatenating interlinked daughter chromosomes after replication.[4]

Primary Target Specificity:

While all fluoroquinolones can interact with both enzymes, their primary target often differs between bacterial species:

  • Gram-Negative Bacteria: In organisms like Escherichia coli, DNA gyrase is generally the primary target.[4][6] DNA gyrase is unique in its ability to introduce negative supercoils into DNA, a process essential for initiating DNA replication.[7]

  • Gram-Positive Bacteria: In bacteria such as Staphylococcus aureus, topoisomerase IV is typically the primary target.[1][4] The main role of topoisomerase IV is the decatenation of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[4]

It is important to note that some newer fluoroquinolones exhibit more balanced activity against both enzymes, which can be a strategy to circumvent resistance.[1][8]

II. The Poisoning Mechanism: Trapping the Cleavage Complex

Fluoroquinolones do not simply inhibit the catalytic activity of their target enzymes; they act as "topoisomerase poisons."[2][5] Their mechanism involves binding to the enzyme-DNA complex and stabilizing it at a stage where the DNA is cleaved.[1][2]

This process can be broken down into the following key steps:

  • Enzyme-DNA Binding: DNA gyrase or topoisomerase IV binds to the bacterial chromosome.

  • DNA Cleavage: The enzyme creates a transient double-stranded break in the DNA.

  • Fluoroquinolone Intervention: The fluoroquinolone molecule intercalates into the cleaved DNA and binds to the enzyme-DNA interface.[2] This interaction forms a stable ternary complex (fluoroquinolone-enzyme-DNA).[4]

  • Inhibition of Religation: The presence of the fluoroquinolone acts as a "molecular doorstop," physically preventing the enzyme from religating the broken DNA strands.[9]

  • Formation of Irreversible Lesions: These stabilized cleavage complexes act as roadblocks for the cellular machinery. When a replication fork collides with a trapped complex, the transient double-strand break is converted into a permanent and lethal DNA lesion.[4][10]

This "poisoning" of the topoisomerases is the central event that triggers the downstream bactericidal effects.

Fluoroquinolone_Mechanism cluster_0 Bacterial Cell cluster_1 Fluoroquinolone Intervention Replication DNA Replication & Transcription Supercoiling Positive Supercoiling (Torsional Stress) Replication->Supercoiling generates Topoisomerase DNA Gyrase / Topoisomerase IV (Type II Topoisomerase) Supercoiling->Topoisomerase recruits CleavageComplex Transient Double-Strand DNA Break & Religation Topoisomerase->CleavageComplex forms CleavageComplex->Replication relieves stress, allows continuation TernaryComplex Stable Ternary Complex (FQ-Enzyme-Cleaved DNA) CleavageComplex->TernaryComplex FQ Fluoroquinolone Compound FQ->TernaryComplex Binds & Stabilizes ReplicationBlock Replication Fork Stall TernaryComplex->ReplicationBlock creates roadblock DSB Irreversible Double-Strand DNA Breaks ReplicationBlock->DSB collision leads to CellDeath Bacterial Cell Death DSB->CellDeath triggers

Caption: The mechanism of action of fluoroquinolones.

III. Cellular Consequences of Target Inhibition

The formation of stable ternary complexes and subsequent DNA damage initiates a cascade of events leading to bacterial cell death.

A. DNA Fragmentation and the SOS Response:

The generation of double-strand breaks is a potent signal for the activation of the bacterial SOS response, a global DNA damage repair system.[2] However, the extensive DNA fragmentation caused by fluoroquinolones often overwhelms this repair capacity.[5] This leads to catastrophic chromosome fragmentation, a hallmark of quinolone-induced lethality.[11]

B. Inhibition of DNA Replication and Transcription:

The stabilized enzyme-DNA complexes act as physical barriers, effectively halting the progression of both DNA replication forks and RNA polymerase.[1][10] This rapid and reversible inhibition of DNA synthesis is a primary bacteriostatic effect.[12]

C. Production of Reactive Oxygen Species (ROS):

Some evidence suggests that fluoroquinolone-induced DNA damage can lead to the production of reactive oxygen species (ROS), such as hydroxyl radicals.[13] These ROS can cause further oxidative damage to DNA, proteins, and lipids, contributing to the overall bactericidal effect.[13][14]

D. Cell Death Pathways:

The culmination of these events—irreparable chromosome damage, stalled replication, and oxidative stress—leads to bacterial cell death.[1] While the precise cell death pathways can vary, they are ultimately a consequence of the catastrophic damage to the bacterial chromosome.[11]

IV. Mechanisms of Fluoroquinolone Resistance

The widespread use of fluoroquinolones has inevitably led to the emergence of bacterial resistance, which primarily occurs through three main mechanisms.[3]

A. Target-Site Mutations:

This is the most common and clinically significant mechanism of high-level resistance.[5] Specific point mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can reduce the binding affinity of fluoroquinolones to the enzyme-DNA complex.[3][6] These mutations often occur in a specific region of the genes known as the quinolone resistance-determining region (QRDR).[15] Resistance typically develops in a stepwise manner, with an initial mutation in the primary target enzyme, followed by subsequent mutations in the secondary target, leading to progressively higher levels of resistance.[8][16]

B. Reduced Drug Accumulation via Efflux Pumps:

Bacteria can actively pump fluoroquinolones out of the cell, thereby reducing the intracellular concentration of the drug available to interact with its targets.[17] This is mediated by multidrug resistance (MDR) efflux pumps.[17][18] In Gram-negative bacteria, pumps belonging to the Resistance-Nodulation-Division (RND) superfamily are particularly important.[2][17] In Gram-positive bacteria, members of the Major Facilitator Superfamily (MFS) and ATP-Binding Cassette (ABC) family are commonly involved.[19] Overexpression of these pumps, often due to mutations in their regulatory genes, confers low to moderate levels of resistance and can facilitate the selection of higher-level resistance mutations.[18][20]

C. Plasmid-Mediated Resistance:

Resistance can also be acquired horizontally through the transfer of plasmids.[21] Plasmid-mediated quinolone resistance (PMQR) mechanisms typically confer low-level resistance but can provide a background that facilitates the selection of higher-level chromosomal mutations.[16][22] There are three main types of PMQR:

  • Qnr Proteins: These proteins belong to the pentapeptide repeat family and protect DNA gyrase and topoisomerase IV from fluoroquinolone inhibition, possibly by binding to the enzymes and preventing the stable association of the drug.[21][22][23]

  • AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase that can modify and inactivate certain fluoroquinolones, such as ciprofloxacin and norfloxacin.[21][23]

  • Efflux Pumps (QepA, OqxAB): Some plasmids carry genes for specific efflux pumps that actively extrude fluoroquinolones from the bacterial cell.[21][24]

Resistance_Mechanisms cluster_0 Resistance Mechanisms FQ Fluoroquinolone Target DNA Gyrase / Topoisomerase IV FQ->Target Inhibits CellDeath Bacterial Cell Death Target->CellDeath Leads to Mutations Target-Site Mutations (gyrA, parC) Mutations->Target Alters binding site, reduces affinity Efflux Efflux Pump Overexpression Efflux->FQ Reduces intracellular concentration PMQR Plasmid-Mediated Resistance (Qnr, AAC(6')-Ib-cr, Efflux) PMQR->Target Protects target or inactivates drug

Caption: Major mechanisms of fluoroquinolone resistance.

V. Key Experimental Protocols

Studying the mechanism of action of fluoroquinolones involves a variety of in vitro and cell-based assays.

A. Enzyme Inhibition Assays:

These assays directly measure the effect of a compound on the catalytic activity of purified DNA gyrase or topoisomerase IV.

  • DNA Gyrase Supercoiling Assay:

    • Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate (e.g., pBR322 plasmid) in the presence of ATP.[25]

    • Methodology:

      • Relaxed plasmid DNA is incubated with purified DNA gyrase and ATP in a suitable buffer.

      • Test compounds (fluoroquinolones) are added at varying concentrations.

      • The reaction is incubated, then stopped.

      • The different topological forms of the plasmid (relaxed vs. supercoiled) are separated by agarose gel electrophoresis.[25]

      • Inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled form and an increase in the slower-migrating relaxed form.

    • Data Interpretation: The concentration of the compound that inhibits 50% of the enzyme's activity (IC₅₀) can be determined.

  • Topoisomerase IV Decatenation Assay:

    • Principle: This assay measures the ability of topoisomerase IV to separate, or decatenate, interlinked DNA circles found in kinetoplast DNA (kDNA).[26][27]

    • Methodology:

      • kDNA, a network of thousands of interlocked minicircles, is used as the substrate.[26]

      • kDNA is incubated with purified topoisomerase IV and ATP.

      • Test compounds are added at varying concentrations.

      • Upon decatenation, the released minicircles can enter the agarose gel during electrophoresis, while the large kDNA network remains in the well.[26][27]

      • Inhibition is observed as a decrease in the amount of released minicircles.

    • Data Interpretation: The IC₅₀ value for the inhibition of decatenation can be calculated.

B. DNA Fragmentation Assays:

These cell-based assays are used to visualize the DNA damage induced by fluoroquinolones in whole bacterial cells.

  • In Situ DNA Fragmentation Assay (Single-Cell Gel Electrophoresis/Comet Assay Adaptation):

    • Principle: This method detects DNA double-strand breaks at the single-cell level.[15][28]

    • Methodology:

      • Bacteria are treated with the fluoroquinolone for a specific duration.

      • The cells are then embedded in a low-melting-point agarose gel on a microscope slide.[15][28]

      • The bacterial cell walls are lysed, and the resulting nucleoids are subjected to electrophoresis.

      • Fragmented DNA migrates out of the nucleoid, forming a "comet tail" that can be visualized by fluorescence microscopy after staining with a DNA-binding dye.[28]

    • Data Interpretation: The extent of DNA fragmentation is proportional to the length and intensity of the comet tail, providing a quantitative measure of DNA damage.[15]

C. Bacterial Viability and Susceptibility Testing:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Principle: This is the standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

    • Methodology:

      • Broth microdilution or agar dilution methods are commonly used.

      • Bacteria are inoculated into a series of wells or plates containing serial dilutions of the fluoroquinolone.

      • After incubation, the wells are examined for visible bacterial growth.

    • Data Interpretation: The MIC is the lowest concentration of the drug that inhibits growth. This is a fundamental measure of the compound's potency against a specific bacterial strain.

Conclusion

The fluoroquinolones remain a powerful class of antibiotics due to their potent and specific mechanism of targeting bacterial DNA replication. By inducing the formation of stable, toxic complexes with DNA gyrase and topoisomerase IV, they trigger a cascade of events that culminates in rapid bacterial cell death.[1][2] However, the rise of resistance through target-site mutations, efflux pump overexpression, and plasmid-mediated mechanisms poses a significant threat to their clinical utility.[3][5] A thorough understanding of this intricate mechanism of action and the corresponding resistance pathways, facilitated by the experimental protocols outlined in this guide, is essential for the rational design of novel antibacterial agents that can overcome existing resistance and for the effective stewardship of these vital medicines.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Zhao, X., Xu, C., Domagala, J., & Drlica, K. (1997). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 94(25), 13991–13996. [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Pan, X. S. (2020). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 6(9), 2344–2369. [Link]

  • Poole, K. (2000). Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy, 44(9), 2233–2241. [Link]

  • Inspiralis. (n.d.). Staphylococcus aureus Topoisomerase IV Decatenation Assay. [Link]

  • Zhang, Y., Ye, X., Wu, Y., Wang, Y., Fu, Y., & Ni, Y. (2022). Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa. Microbiology Spectrum, 10(1), e01755-21. [Link]

  • Hooper, D. C. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]

  • Kalia, M., Sharma, D., & Singh, R. (2020). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 9(11), 779. [Link]

  • Jacoby, G. A., & Hooper, D. C. (2012). Plasmid-Mediated Quinolone Resistance. Microbiology Spectrum, 1(1), 1-1. [Link]

  • Poole, K. (2000). Efflux-Mediated Resistance to Fluoroquinolones in Gram-Positive Bacteria and the Mycobacteria. Antimicrobial Agents and Chemotherapy, 44(10), 2595–2599. [Link]

  • Strahilevitz, J., Jacoby, G. A., Hooper, D. C., & Robicsek, A. (2009). Plasmid-mediated quinolone resistance: a multifaceted threat. Clinical Microbiology Reviews, 22(4), 664-689. [Link]

  • Aldred, K. J., McPherson, S. A., Wang, P., Kerns, R. J., Graves, D. E., Turnbough, C. L., & Osheroff, N. (2013). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. Journal of Medicinal Chemistry, 56(15), 5949–5964. [Link]

  • Das, A., Ayantika, D., & Chakraborty, A. (2020). Overexpression of Efflux Pumps, Mutations in the Pumps' Regulators, Chromosomal Mutations, and AAC(6′)-Ib-cr Are Associated With Fluoroquinolone Resistance in Diverse Sequence Types of Neonatal Septicaemic Acinetobacter baumannii: A 7-Year Single Center Study. Frontiers in Microbiology, 11, 589801. [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • Horcajadas, A., Pérez-López, A., Blázquez, J., & Cid, M. G. (2012). Rapid assessment of the effect of ciprofloxacin on chromosomal DNA from Escherichia coli using an in situ DNA fragmentation assay. BMC Microbiology, 12(1), 1-11. [Link]

  • Ashley, R. E., & Osheroff, N. (2019). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. In Methods in Molecular Biology (Vol. 2029, pp. 225-235). Humana, New York, NY. [Link]

  • Cid, M. G., Fiuza, M., & Blázquez, J. (2007). DNA Fragmentation in Microorganisms Assessed In Situ. Applied and Environmental Microbiology, 73(18), 5985–5988. [Link]

  • Inspiralis. (n.d.). Pseudomonas aeruginosa Topoisomerase IV Decatenation Assay. [Link]

  • Ashley, R. E., Dittmore, A., & Osheroff, N. (2017). DNA Supercoiling Catalyzed by Bacterial Gyrase. In Methods in Molecular Biology (Vol. 1519, pp. 185-195). Humana Press, New York, NY. [Link]

  • Hooper, D. C. (2003). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 36(Supplement_1), S22–S27. [Link]

  • Machuca, J., Díaz-de-Alba, P., Ramos-Cariño, A., Blázquez, J., & Pascual, Á. (2016). Assessment of Chromosomal DNA Fragmentation by Quinolones in an Isogenic Collection of Escherichia coli with Defined Resistance Mechanisms. Microbial Drug Resistance, 22(4), 285–290. [Link]

  • Cattoir, V., & Nordmann, P. (2013). Plasmid-Mediated Quinolone Resistance; Interactions between Human, Animal, and Environmental Ecologies. Frontiers in Microbiology, 4, 154. [Link]

  • ResearchGate. (2023). Plasmid-mediated resistance mechanisms to FQs. [Link]

  • Martinez-Martinez, L., Pascual, A., & Jacoby, G. A. (2004). Mechanisms of plasmid-mediated resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 22(1), 38-43. [Link]

  • Ashley, R. E., & Osheroff, N. (2019). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. Methods in Molecular Biology, 2029, 225-235. [Link]

  • ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • ResearchGate. (2020). DNA gyrase supercoiling assay using fluorescence and gel-based assays. [Link]

  • ProFoldin. (n.d.). P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. [Link]

  • ResearchGate. (2012). Rapid assessment of the effect of ciprofloxacin on chromosomal DNA from Escherichia coli using an in situ DNA fragmentation assay. [Link]

  • Mechanisms in Medicine. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]

  • Drlica, K., Malik, M., Kerns, R. J., & Zhao, X. (2008). Quinolone-Mediated Bacterial Death. Antimicrobial Agents and Chemotherapy, 52(2), 385–392. [Link]

  • ResearchGate. (2021). Fluoroquinolone antibiotics show genotoxic effect through DNA-binding and oxidative damage. [Link]

  • Hooper, D. C. (1998). Emerging mechanisms of fluoroquinolone resistance. Emerging Infectious Diseases, 4(2), 257–261. [Link]

  • Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay. [Link]

  • Kureishi, A., Diver, J. M., Beckthold, B., Schollaardt, T., & Bryan, L. E. (1994). Molecular Mechanisms of Fluoroquinolone Resistance in Pseudomonas aeruginosa Isolates from Cystic Fibrosis Patients. Antimicrobial Agents and Chemotherapy, 38(6), 1348–1355. [Link]

  • Hooper, D. C. (1998). Emerging mechanisms of fluoroquinolone resistance. CDC Stacks. [Link]

  • ResearchGate. (2018). Fluoroquinolones: Chemistry & Action – A Review. [Link]

  • ProFoldin. (n.d.). Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay. [Link]

  • Sissi, C., & Palumbo, M. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega, 4(2), 4349–4356. [Link]

  • Hong, Y., Li, L., Luan, G., & Drlica, K. (2020). A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin. Antimicrobial Agents and Chemotherapy, 64(9), e02487-19. [Link]

  • WebMD. (2022). Fluoroquinolones: Safety, Risks, and Side Effects. [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? International Journal of Antimicrobial Agents, 33(4), 298–306. [Link]

Sources

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 8-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to the Safety of 8-Fluoroquinolin-6-ol

This compound, a fluorinated quinoline derivative identified by its CAS number 209353-22-0, represents a class of heterocyclic compounds pivotal in medicinal chemistry and materials science.[1] Its structure is a key building block for developing novel pharmaceutical agents and functional materials. As with any novel or sparsely studied chemical entity, a comprehensive understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research.

This guide provides an in-depth analysis of the safety, toxicity, and handling protocols for this compound. In the absence of exhaustive toxicological data for this specific molecule, this document synthesizes information from structurally analogous compounds—most notably 8-Hydroxyquinoline and other fluorinated quinolines—and established chemical safety principles. This proactive, analog-based risk assessment is a cornerstone of modern laboratory safety, ensuring that researchers can operate with a high degree of caution and preparedness. The protocols and insights herein are designed to be self-validating, grounding every recommendation in the fundamental principles of chemical causality and risk mitigation.

Section 1: Hazard Identification and Toxicological Profile

Due to the limited specific toxicological data for this compound, its hazard profile is inferred from related quinoline structures. This approach mandates that the compound be handled as if it possesses the hazards of its most toxicologically significant analogs.

Inferred GHS Classification

Based on data from compounds like 8-Hydroxyquinoline and 8-Fluoroquinoline, the following GHS classification should be provisionally adopted for this compound.[2][3][4]

  • Pictograms:

    • GHS05 (Corrosion)

    • GHS06 (Acute Toxicity - Skull and Crossbones)

    • GHS07 (Exclamation Mark)

    • GHS08 (Health Hazard)

    • GHS09 (Hazardous to the Aquatic Environment)

  • Signal Word: Danger

  • Inferred Hazard Statements:

    • H301/302: Toxic or Harmful if swallowed.[2][4]

    • H315: Causes skin irritation.[3]

    • H317: May cause an allergic skin reaction.[2]

    • H318: Causes serious eye damage.[4]

    • H335: May cause respiratory irritation.[3]

    • H360: May damage fertility or the unborn child (inferred from 8-Hydroxyquinoline).[5]

    • H410: Very toxic to aquatic life with long-lasting effects.[2][5][6]

Toxicological Data Summary (Based on Structural Analogs)

The following table summarizes key toxicological endpoints. It is critical to note that much of this data is derived from 8-Hydroxyquinoline (CAS 148-24-3), a close structural relative, and should be used as a conservative proxy.

Toxicological EndpointInferred Hazard and JustificationSupporting Analog Data
Acute Oral Toxicity Category 3/4: Toxic or Harmful if swallowed. Quinolines often exhibit significant oral toxicity.8-Hydroxyquinoline: LD50 = 790 mg/kg (Rat).[2]
Acute Dermal Toxicity Presumed Harmful. Absorption through the skin is a potential route of exposure.8-Hydroxyquinoline: LD50 > 10000 mg/kg (Rat) (Note: Low acute dermal toxicity, but irritation is still a concern).[2]
Acute Inhalation Toxicity Presumed Harmful. The compound, if aerosolized as a dust, may be harmful and irritating to the respiratory system.8-Hydroxyquinoline: LC50 > 1210 mg/m³ (Rat) 6 h.[2]
Skin Corrosion/Irritation Category 2: Causes skin irritation. Fluorinated aromatics and quinolines are known skin irritants.8-Fluoroquinoline: H315 (100%): Causes skin irritation.[3]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage. This is a common hazard for quinoline derivatives.8-Hydroxyquinoline: Category 1.[2]
Respiratory/Skin Sensitization Skin Sensitizer, Category 1. Potential to cause allergic skin reactions upon repeated contact.8-Hydroxyquinoline: Category 1. May cause sensitization by skin contact.[2]
Germ Cell Mutagenicity Data not available. Should be handled as a potential mutagen until proven otherwise.No data available for analogs.
Carcinogenicity Data not available. No component is listed as a carcinogen by IARC, NTP, ACGIH, or OSHA for key analogs.[2]Not listed for 8-Hydroxyquinoline.[2]
Reproductive Toxicity Category 1B: May damage fertility or the unborn child. This is a significant hazard associated with 8-Hydroxyquinoline.8-Hydroxyquinoline: Category 1B.[2]
Ecotoxicity Very toxic to aquatic life with long-lasting effects. Quinolines can be persistent and harmful in aquatic environments.8-Hydroxyquinoline is very toxic to aquatic organisms.[2][6]

Section 2: Safe Handling, Storage, and Exposure Control

Adherence to stringent handling protocols is non-negotiable. The core principle is the elimination of exposure pathways through a combination of engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Infrastructure: Eyewash stations and safety showers must be located in immediate proximity to the workstation and tested regularly.[5]

Personal Protective Equipment (PPE): A Barrier Against Exposure

A multi-layered PPE approach is mandatory.[7][8] The selection of appropriate gear must be based on a thorough risk assessment of the specific experimental procedure.[9]

PPE CategorySpecification and Rationale
Hand Protection Chemical-resistant nitrile gloves (minimum 0.11 mm thickness). Always inspect gloves for tears or punctures before use. Double-gloving is recommended for handling concentrated solutions. For extended use or when handling large quantities, consult a glove compatibility chart.[10]
Eye and Face Protection Chemical splash goggles are mandatory. They provide a seal around the eyes to protect against splashes, dust, and vapors.[10] A face shield should be worn over goggles when there is a significant risk of splashing.[7] Standard safety glasses are insufficient.[10]
Skin and Body Protection A buttoned, long-sleeved laboratory coat. This protects skin and personal clothing. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[11]
Respiratory Protection Generally not required if work is confined to a fume hood. If weighing or other procedures that could generate dust are performed outside of a hood, a NIOSH-approved respirator with a P100 (HEPA) filter is required.[6]
Safe Handling and Hygiene Workflow

The following workflow illustrates the critical steps for safely handling this compound, from preparation to post-experiment cleanup.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep 1. Conduct Pre-Task Risk Assessment PPE 2. Don Correct PPE (Gloves, Goggles, Lab Coat) Prep->PPE Hood 3. Verify Fume Hood Functionality PPE->Hood Retrieve 4. Retrieve Compound from Storage Hood->Retrieve Weigh 5. Weigh Solid Inside Fume Hood Retrieve->Weigh Manipulate 6. Perform Experiment (Keep sash low) Weigh->Manipulate Decon 7. Decontaminate Glassware & Surfaces Manipulate->Decon Waste 8. Segregate Hazardous Waste (Solid & Liquid) Decon->Waste RemovePPE 9. Remove PPE (Gloves last) Waste->RemovePPE Wash 10. Wash Hands Thoroughly RemovePPE->Wash

Safe Handling Workflow for this compound.
Storage and Incompatibility

Proper storage is crucial to maintaining the chemical's integrity and preventing hazardous reactions.

  • Conditions: Store in a tightly closed, properly labeled container in a cool, dry, and dark place.[12] The compound is noted to be light-sensitive.[2]

  • Location: Keep in a dedicated, well-ventilated cabinet for toxic chemicals.

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids to prevent exothermic or violent reactions.[2]

Section 3: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

Immediate action is the most critical factor in mitigating the effects of an exposure.[6]

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[12] Seek immediate medical attention. [6]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[13] Seek immediate medical attention. [6]
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of all surfaces.[13][14] Seek immediate medical attention. [6]
Ingestion Do NOT induce vomiting. [12] Rinse the mouth thoroughly with water. If the person is conscious and alert, give two glasses of water to drink. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention. [6]
Spill Response Protocol

The appropriate response depends on the scale of the spill.[15]

cluster_minor Minor Spill (<1g, Contained in Fume Hood) cluster_major Major Spill (>1g or Outside Containment) Start Spill Occurs Minor_Alert 1. Alert nearby personnel Start->Minor_Alert Minor Spill Major_Evacuate 1. Evacuate immediate area Start->Major_Evacuate Major Spill Minor_PPE 2. Ensure appropriate PPE is worn Minor_Alert->Minor_PPE Minor_Absorb 3. Cover with inert absorbent (vermiculite, sand) Minor_PPE->Minor_Absorb Minor_Collect 4. Collect into hazardous waste container Minor_Absorb->Minor_Collect Minor_Clean 5. Decontaminate area Minor_Collect->Minor_Clean Major_Alert 2. Alert others and activate alarm Major_Evacuate->Major_Alert Major_Isolate 3. Close doors, restrict access Major_Alert->Major_Isolate Major_Call 4. Contact institutional EHS/ Emergency Response (911) Major_Isolate->Major_Call

Decision Flowchart for Spill Response.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[12]

  • Specific Hazards: The compound is combustible. Thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[16][17]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[12][17]

Section 4: Waste Management and Disposal

Proper disposal is a legal and ethical requirement to protect human health and the environment. All waste streams containing this compound must be treated as hazardous waste.[11]

Waste Disposal Decision Tree

This diagram outlines the logical steps for ensuring compliant disposal of all waste generated.

Start Waste Generated WasteType Identify Waste Type Start->WasteType Solid Solid Waste (Unused compound, contaminated PPE, absorbent material) WasteType->Solid Solid Liquid Liquid Waste (Reaction mixtures, solvent rinses) WasteType->Liquid Liquid Glass Contaminated Sharps/Glassware WasteType->Glass Glassware Solid_Container Place in sealed, labeled 'Solid Hazardous Waste' container Solid->Solid_Container Liquid_Container Place in sealed, leak-proof, labeled 'Liquid Hazardous Waste' container. Do not fill >75%. Liquid->Liquid_Container Glass_Container Rinse 3x (collect rinseate as liquid waste). Place in 'Contaminated Glass' box. Glass->Glass_Container Store Store in Satellite Accumulation Area (SAA) Segregate from incompatibles Solid_Container->Store Liquid_Container->Store Glass_Container->Store Pickup Arrange for pickup by Environmental Health & Safety (EHS) Store->Pickup

Waste Disposal Decision Tree.
Key Disposal Principles
  • Segregation: Do not mix waste containing this compound with other waste streams unless they are compatible.[18]

  • Containerization: Use only approved, chemically compatible hazardous waste containers. Containers must be kept closed except when adding waste.[19][20]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all other components and their approximate percentages.[18]

  • Professional Disposal: Final disposal must be conducted by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[11][12] Never dispose of this chemical down the drain or in the regular trash.[12]

References

  • This compound | C9H6FNO | CID 15306313. PubChem, National Center for Biotechnology Information. [Link]

  • 8-Fluoroquinoline | CAS#:394-68-3. Chemsrc. [Link]

  • 8-Fluoroquinoline | C9H6FN | CID 67856. PubChem, National Center for Biotechnology Information. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky, Research Safety. [Link]

  • 8-Hydroxyquinoline Safety Data Sheet. Alfa Aesar. [Link]

  • Section 3: Emergency Procedures. Princeton University, Environmental Health and Safety. [Link]

  • Personal Protection Equipment (PPE). Rhode Island Department of Environmental Management. [Link]

  • Part E: Emergency Procedures. University of Wisconsin-La Crosse. [Link]

  • Section 6C: Controlling Chemical Exposure. Princeton University, Environmental Health and Safety. [Link]

  • Safety Data Sheet: 8-Quinolinol. Carl ROTH. [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Chapter 8 – Emergency Procedures. U.S. Food & Drug Administration (FDA). [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

  • 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992. PubChem, National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Topic: Protocols for the Synthesis of 8-Fluoroquinolin-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-fluoroquinolin-6-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The strategic incorporation of a fluorine atom at the C-8 position can enhance metabolic stability, binding affinity, and lipophilicity, while the C-6 hydroxyl group offers a key site for further derivatization or hydrogen bonding interactions within biological targets.[1] This application note provides a comprehensive guide to the synthesis of this compound, detailing a robust and adaptable protocol based on the classic Skraup quinoline synthesis. We will explain the causality behind experimental choices, provide step-by-step procedures, and discuss the synthesis of key precursors to empower researchers in drug discovery and development.

Introduction: The Significance of the this compound Scaffold

Quinoline and its derivatives are fundamental heterocyclic motifs found in a wide array of natural products and pharmacologically active substances.[2] They exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[3][4][5] The functionalization of the quinoline ring is a critical strategy for tuning its pharmacological profile.

The introduction of fluorine has become a cornerstone of modern drug design. The carbon-fluorine bond is exceptionally strong, and the fluorine atom's high electronegativity and small size can profoundly influence a molecule's electronic properties, pKa, and conformation without adding significant steric bulk.[1] In the context of the quinoline scaffold, fluorination can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[1]

The hydroxyl group at the C-6 position, as seen in this compound, is equally important. It can act as a hydrogen bond donor and acceptor, crucial for anchoring the molecule to its biological target. Furthermore, it serves as a versatile chemical handle for the synthesis of diverse libraries of ether and ester derivatives to explore structure-activity relationships (SAR). This guide provides a reliable synthetic pathway to access this valuable chemical scaffold.

Proposed Synthetic Strategy: Modified Skraup Synthesis

The Skraup synthesis is a powerful and time-tested method for constructing the quinoline core via the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6][7] For the synthesis of this compound, we propose a modified Skraup reaction starting from a readily accessible substituted aniline precursor, 2-Amino-5-fluorophenol . This approach strategically places the required fluorine and hydroxyl functionalities on the starting material, ensuring the correct regiochemistry in the final quinoline product.

The overall synthetic workflow is designed to be logical and efficient, proceeding through a key intermediate.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Quinoline Core Formation cluster_2 Part 3: Final Deprotection A 2-Amino-5-fluorophenol (Starting Material) B Protection Step (Optional but Recommended) A->B Acetic Anhydride or Methylating Agent C Protected Precursor (e.g., 5-Fluoro-2-methoxyaniline) B->C D Skraup Reaction C->D Glycerol, H₂SO₄, Oxidizing Agent E 8-Fluoro-6-methoxyquinoline (Intermediate) D->E F Demethylation E->F BBr₃ or 48% HBr G This compound (Final Product) F->G

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-6-methoxyquinoline via Skraup Reaction

Rationale: We begin with 5-fluoro-2-methoxyaniline as the precursor. The methoxy group serves as a robust protecting group for the phenol, which would otherwise be susceptible to oxidation or sulfonation under the harsh acidic conditions of the Skraup reaction. The position of the substituents on the aniline ring dictates the final substitution pattern on the quinoline core.

Materials:

  • 5-Fluoro-2-methoxyaniline (1.0 eq)

  • Glycerol (4.0 eq)

  • Concentrated Sulfuric Acid (2.5 eq)

  • 3-Nitrobenzenesulfonic acid sodium salt (or another suitable oxidizing agent) (0.5 eq)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (catalytic amount)

  • Round-bottom flask, reflux condenser, heating mantle, dropping funnel

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, carefully add concentrated sulfuric acid (2.5 eq).

  • Addition of Reagents: Cool the flask in an ice bath. Slowly add 5-fluoro-2-methoxyaniline (1.0 eq) to the sulfuric acid with vigorous stirring. Once the addition is complete, add ferrous sulfate (a small spatula tip) to moderate the reaction.

  • Slowly add glycerol (4.0 eq) through the dropping funnel, ensuring the temperature does not exceed 120°C.

  • Finally, add the oxidizing agent (e.g., 3-nitrobenzenesulfonic acid sodium salt, 0.5 eq) in portions.

  • Heating: Heat the reaction mixture to 130-140°C and maintain this temperature for 3-4 hours. The reaction is highly exothermic and should be monitored carefully.[8]

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and cautiously pour it onto crushed ice (approx. 500 g).

  • Neutralization: Carefully neutralize the acidic solution with a concentrated sodium hydroxide (NaOH) solution until the pH is approximately 8-9. This step must be performed in a well-ventilated fume hood as it is highly exothermic. The product may precipitate as a solid or an oil.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure 8-fluoro-6-methoxyquinoline.

Protocol 2: Demethylation to this compound

Rationale: The final step involves the cleavage of the methyl ether to unmask the hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation. Alternatively, refluxing with concentrated hydrobromic acid (48% HBr) is a classic and cost-effective method.

Materials:

  • 8-Fluoro-6-methoxyquinoline (1.0 eq)

  • Boron tribromide (BBr₃, 1M solution in DCM) or 48% Hydrobromic Acid (HBr)

  • Anhydrous Dichloromethane (DCM) (if using BBr₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure (using BBr₃):

  • Reaction Setup: Dissolve 8-fluoro-6-methoxyquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to -78°C (dry ice/acetone bath). Slowly add BBr₃ solution (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of water, followed by saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the key steps in this synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

StepProductStarting MaterialKey ReagentsExpected YieldPurity (Post-Purification)
Protocol 1 8-Fluoro-6-methoxyquinoline5-Fluoro-2-methoxyanilineGlycerol, H₂SO₄40-60%>95%
Protocol 2 This compound8-Fluoro-6-methoxyquinolineBBr₃ or 48% HBr75-90%>98%

Mechanistic Considerations

Understanding the mechanism provides insight into the reaction's selectivity and potential side products.

G A 1. Dehydration of Glycerol B Acrolein Formation (α,β-unsaturated aldehyde) A->B H₂SO₄, Heat C 2. Michael Addition D Aniline adds to Acrolein C->D 5-Fluoro-2-methoxyaniline E 3. Electrophilic Aromatic Substitution (Cyclization) D->E Acid-catalyzed F Formation of Dihydroquinoline E->F G 4. Oxidation & Aromatization F->G [O] H 8-Fluoro-6-methoxyquinoline G->H

Caption: Simplified mechanism of the Skraup synthesis.

The initial dehydration of glycerol forms the highly reactive electrophile, acrolein.[6] The aniline derivative then undergoes a Michael (conjugate) addition to the acrolein. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution, where the electron-donating methoxy group helps direct the cyclization. Finally, the resulting dihydroquinoline intermediate is oxidized to the aromatic quinoline product.

References

  • Jain, S. K., et al. (2021). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. This source provides context on the broad anti-inflammatory applications of quinoline derivatives. [Online]. Available: [Link]

  • Li, W., et al. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Letters. This paper discusses modern methods for introducing fluorine into the quinoline scaffold. [Online]. Available: [Link]

  • Kaur, M., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. This review highlights the importance of quinolines in antiviral drug discovery. [Online]. Available: [Link]

  • Afrin, S., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. A comprehensive chapter on the synthesis and medicinal use of quinolones. [Online]. Available: [Link]

  • Kumar, A., et al. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. Details the synthesis of fluorinated quinolines for anticancer applications. [Online]. Available: [Link]

  • Singh, H., et al. (2023). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Provides an overview of the pharmacological significance of quinoline derivatives. [Online]. Available: [Link]

  • Roesner, E., et al. (2023). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv. Discusses the use of fluorine to modify the properties of quinoline-based compounds. [Online]. Available: [Link]

  • Patel, D. B., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Reviews the extensive pharmacological applications of quinolines. [Online]. Available: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. An industry perspective on the benefits of fluorinating quinoline derivatives. [Online]. Available: [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Describes the synthesis of fluoroquinolones for antibacterial use. [Online]. Available: [Link]

  • Al-Hiari, Y. M., et al. (2014). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. Details the synthesis of functionalized fluoroquinolones. [Online]. Available: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Provides a collection of modern synthetic methods for quinolines. [Online]. Available: [Link]

  • Al-Mughaid, H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. A review covering the synthesis and applications of 8-hydroxyquinolines. [Online]. Available: [Link]

  • Al-Hiari, Y. M., et al. (2014). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate. A publication on the synthesis of 8-nitrofluoroquinolone derivatives. [Online]. Available: [Link]

  • Ali, B. F. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan Journal of Chemistry. Discusses various synthetic routes to 8-hydroxyquinoline, including the Skraup method. [Online]. Available: [Link]

  • Ali, B. F., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. A review detailing synthetic methodologies for 8-hydroxyquinoline derivatives. [Online]. Available: [Link]

  • Bacci, M., et al. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Nucleosides Nucleotides Nucleic Acids. Describes the synthesis of a 6-hydroxy substituted quinolone. [Online]. Available: [Link]

  • PrepChem. Preparation of 8-hydroxyquinoline. Provides a classic laboratory preparation procedure for 8-hydroxyquinoline. [Online]. Available: [Link]

  • Al-Mughaid, H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. A comprehensive review on the synthesis and activity of 8-hydroxyquinolines. [Online]. Available: [Link]

Sources

8-Fluoroquinolin-6-ol: A Versatile Building Block for Advanced Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Quinolines in Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The strategic incorporation of fluorine atoms into the quinoline ring system has emerged as a powerful strategy in modern drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 8-fluoroquinolin-6-ol as a versatile building block for the synthesis of advanced active pharmaceutical ingredients (APIs). We will delve into its physicochemical properties, explore its applications in the synthesis of kinase inhibitors and PET imaging agents, and provide detailed protocols for its chemical modification. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system for reproducible and efficient synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₆FNO[4]
Molecular Weight 163.15 g/mol [4]
CAS Number 209353-22-0[4]
Appearance Off-white to pale yellow solidCommercially available
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in polar organic solvents such as DMSO, DMF, and methanolGeneral knowledge
pKa Not explicitly reported, but the phenolic hydroxyl group is expected to be weakly acidic
LogP 1.8 (Predicted)[4]

The Unique Advantage of the 8-Fluoro and 6-Hydroxy Substitution Pattern

The specific placement of a fluorine atom at the 8-position and a hydroxyl group at the 6-position of the quinoline core imparts distinct advantages in drug design:

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom at the 8-position can modulate the basicity of the quinoline nitrogen. This is a critical parameter for influencing the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhanced Binding Interactions: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.[3]

  • Metabolic Stability: The strong C-F bond can block potential sites of metabolic oxidation, leading to improved metabolic stability and a longer in vivo half-life of the resulting API.

  • Versatile Handle for Derivatization: The hydroxyl group at the 6-position serves as a versatile synthetic handle for introducing a wide array of functional groups and pharmacophores through well-established chemical transformations. This allows for the systematic optimization of a lead compound's structure-activity relationship (SAR).

  • Metal Chelating Properties: The 8-hydroxyquinoline scaffold is a known metal chelator, a property that has been exploited in the development of agents for neurodegenerative diseases and some cancers.[5] The fluorine substitution can fine-tune these chelating properties.

Application 1: Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[6] The quinoline scaffold has been successfully employed in the development of numerous kinase inhibitors.[7] this compound provides a valuable starting point for the synthesis of novel kinase inhibitors, primarily through the functionalization of its 6-hydroxyl group to introduce side chains that can interact with specific residues in the kinase active site.

Logical Workflow for Kinase Inhibitor Synthesis

The general workflow for synthesizing kinase inhibitors from this compound involves the etherification of the 6-hydroxyl group, followed by further modifications to introduce desired pharmacophoric features.

G start This compound etherification Etherification (e.g., Williamson or Mitsunobu) start->etherification Introduce linker and reactive group intermediate 6-O-Alkylated-8-fluoroquinoline Intermediate etherification->intermediate modification Further Functionalization (e.g., amination, coupling reactions) intermediate->modification Introduce target-binding moiety api Final Kinase Inhibitor API modification->api

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Protocol 1: Williamson Ether Synthesis of a Generic Kinase Inhibitor Intermediate

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and a primary alkyl halide.[8] This protocol describes the synthesis of a generic intermediate where a two-carbon linker with a terminal primary amine is attached to the 6-position of this compound. This amine can then be used for further elaboration.

Materials:

  • This compound

  • 2-(Boc-amino)ethyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Alkylation:

    • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-(Boc-amino)ethyl bromide (1.2 eq) to the reaction mixture.

    • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate in dichloromethane.

    • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, 2-((8-fluoro-6-quinolyl)oxy)ethanamine.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of this compound to form the more nucleophilic phenoxide.[9]

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.[10]

  • Protecting Group: The Boc (tert-butyloxycarbonyl) group is used to protect the primary amine during the alkylation step, preventing it from acting as a nucleophile. It is easily removed under acidic conditions with TFA.

Protocol 2: Mitsunobu Reaction for Etherification

The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral alcohol is used.[11] It is particularly useful when the Williamson ether synthesis is not feasible, for example, with secondary alcohols.[12]

Materials:

  • This compound

  • Desired alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq) dropwise.[13]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to remove the triphenylphosphine oxide and hydrazide byproducts.

Causality Behind Experimental Choices:

  • Reagents: The combination of PPh₃ and DIAD/DEAD activates the alcohol, converting the hydroxyl group into a good leaving group, which is then displaced by the phenoxide of this compound in an Sₙ2 fashion.[14]

  • Solvent: Anhydrous THF is the solvent of choice as it is aprotic and can dissolve all the reactants.[13]

  • Order of Addition: Adding the azodicarboxylate last to the cooled solution of the other reactants helps to control the exothermic reaction and minimize side products.[11]

Application 2: Precursor for Positron Emission Tomography (PET) Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research.[5] It relies on the use of radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (¹⁸F). The relatively long half-life of ¹⁸F (109.8 minutes) makes it an ideal radionuclide for PET tracer development. Given that a significant number of pharmaceuticals contain fluorine, the development of ¹⁸F-labeled analogs of bioactive molecules is a burgeoning area of research.[5]

This compound, with its inherent fluorine atom, is an attractive precursor for the synthesis of PET imaging agents. While direct radiolabeling would involve the stable ¹⁹F isotope, its structure serves as a scaffold for the introduction of a prosthetic group containing ¹⁸F. More strategically, a derivative of this compound can be synthesized where another position on the quinoline ring or a side chain is amenable to radiofluorination. A related compound, [¹⁸F]2-fluoroquinolin-8-ol, has been successfully synthesized and evaluated for imaging amyloid plaques in Alzheimer's disease models, highlighting the potential of this class of compounds in PET imaging.[15][16]

Conceptual Workflow for PET Ligand Synthesis

The synthesis of a PET ligand from an this compound derivative would typically involve a late-stage radiofluorination step.

G start This compound Derivative with Leaving Group radiofluorination Nucleophilic Radiofluorination with [¹⁸F]Fluoride start->radiofluorination Introduce ¹⁸F intermediate ¹⁸F-Labeled Intermediate radiofluorination->intermediate deprotection Deprotection (if necessary) intermediate->deprotection purification HPLC Purification deprotection->purification api Final ¹⁸F-PET Ligand purification->api

Caption: Conceptual workflow for the synthesis of an ¹⁸F-labeled PET ligand.

Protocol 3: Conceptual Late-Stage Radiofluorination

This protocol outlines a conceptual approach for the late-stage radiofluorination of a precursor derived from this compound. The precursor would need to be synthesized with a suitable leaving group (e.g., nitro, trimethylammonium, or a halogen) at a position activated for nucleophilic aromatic substitution.

Materials:

  • Precursor molecule (e.g., a nitro-substituted derivative of an this compound ether)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Potassium carbonate (K₂CO₃)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Anhydrous acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO)

  • HPLC purification system

Procedure:

  • Azeotropic Drying of [¹⁸F]Fluoride:

    • The aqueous [¹⁸F]fluoride solution from the cyclotron is treated with a solution of K₂CO₃ and K₂₂₂ in acetonitrile.

    • The solvent is removed under a stream of nitrogen at elevated temperature to obtain the anhydrous, reactive [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

  • Radiofluorination:

    • A solution of the precursor in anhydrous DMSO or MeCN is added to the dried [¹⁸F]fluoride complex.

    • The reaction mixture is heated at a high temperature (e.g., 120-160 °C) for a short duration (e.g., 10-20 minutes) in a sealed reaction vessel.

    • The progress of the radiofluorination is monitored by radio-TLC.

  • Purification:

    • The crude reaction mixture is diluted with water and injected onto a semi-preparative HPLC column to isolate the ¹⁸F-labeled product from the unreacted precursor and other impurities.

    • The fraction containing the desired product is collected, and the solvent is removed.

  • Formulation:

    • The purified ¹⁸F-labeled compound is formulated in a physiologically compatible solution for in vivo administration.

Causality Behind Experimental Choices:

  • Kryptofix 2.2.2: This cryptand chelates the potassium ion, sequestering it and leaving a "naked," highly nucleophilic fluoride ion for the substitution reaction.

  • High Temperature and Polar Aprotic Solvent: These conditions are typically required to facilitate nucleophilic aromatic substitution on electron-rich aromatic rings.

  • Late-Stage Fluorination: Introducing the short-lived ¹⁸F isotope as late as possible in the synthetic sequence maximizes the radiochemical yield of the final product.

Safety and Handling

As with all chemical reagents, this compound and its derivatives should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier. When working with radiolabeled compounds, all procedures must be carried out in a designated radiochemistry laboratory with appropriate shielding and in compliance with all institutional and regulatory guidelines for handling radioactive materials.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced active pharmaceutical ingredients. Its unique substitution pattern provides a strategic advantage in modulating the physicochemical and pharmacological properties of the resulting molecules. The protocols and conceptual workflows presented in this application note provide a solid foundation for researchers to explore the potential of this compound in the development of novel kinase inhibitors and PET imaging agents. The inherent versatility of this scaffold, coupled with well-established synthetic methodologies, opens up a wide range of possibilities for the discovery of new and improved therapeutics.

References

  • Liang, S. H., et al. (2012). Synthesis and PET imaging studies of [18F]2-fluoroquinolin-8-ol ([18F]CABS13) in transgenic mouse models of Alzheimer's disease. MedChemComm, 3(10), 1228-1230.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • U.S. Patent No. 4,795,751. (1989). 5-substituted-6,8-difluoroquinolines useful as antibacterial agents.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Mitsunobu reaction. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Dodge, J. A., & Nissen, J. S. (1998). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 193.
  • Singh, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(23), 7232.
  • University of California, Los Angeles. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from a relevant organic chemistry resource.
  • PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

  • Vasdev, N., et al. (2012). Synthesis and PET imaging studies of [18F]2-fluoroquinolin-8-ol ([18F]CABS13) in transgenic mouse models of Alzheimer's disease. MedChemComm, 3(10), 1228-1230.
  • University of Massachusetts Lowell. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from a relevant university chemistry lab manual.
  • Wikipedia. (2023, December 1). Williamson ether synthesis. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Lipunova, G. N., et al. (2018). Fluorinated Quinolines: Synthesis, Properties and Applications. Russian Journal of Organic Chemistry, 54(1), 1-26.
  • Kutateladze, A. G. (2010).
  • Hauser, A. S., et al. (2017). How ligands illuminate GPCR molecular pharmacology. Trends in Pharmacological Sciences, 38(11), 948-963.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(2), 19-29.
  • CN105753782A. (2016). 8-hydroxyquinoline and synthetic method thereof.
  • Kumar, A., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(8), 1268.
  • U.S. Patent No. 5,017,484. (1991). Process for preparing 3-chloro-1,2-propanediol.
  • Costa, B., et al. (2019). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules, 24(16), 2993.
  • Akurathi, V., et al. (2014). Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor. Bioorganic & Medicinal Chemistry Letters, 24(15), 3486-3489.
  • Prachayasittikul, V., et al. (2016). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 121, 56-64.
  • MySkinRecipes. (n.d.). 6-Fluoroquinoline-8-carboxylic acid. Retrieved January 6, 2026, from a relevant chemical supplier website.
  • O'Connor, M. J., et al. (2013). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Tetrahedron Letters, 54(39), 5345-5347.
  • Ouizem, S., et al. (2022). Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. International Journal of Molecular Sciences, 23(12), 6769.
  • Vasdev, N., et al. (2012). Electronic Supplementary Information Synthesis and PET imaging studies of [18F]2-fluoroquinolin-8-ol ([18F]CABS13) in transgenic mouse models of Alzheimer's disease. MedChemComm, 3(10), S1-S12.
  • U.S. Patent No. 8,344,182 B2. (2013). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
  • Bawa, S., et al. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry, 23(16), 5219-5231.
  • Assay Guidance Manual. (2019).
  • Lee, Y. R., et al. (1999). Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir. Bioorganic & Medicinal Chemistry, 7(3), 565-570.
  • El-Sayed, M. A., et al. (2025). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 15(1), 1-15.
  • U.S. Patent No. 9,815,772 B2. (2017). Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

Sources

Application Notes & Protocols: 8-Fluoroquinolin-6-ol in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. The quinolone core is a well-established pharmacophore, with fluoroquinolones representing a significant class of synthetic broad-spectrum antibacterial agents.[1][2][3] This document provides a comprehensive guide for researchers on the application of 8-Fluoroquinolin-6-ol, a less-explored quinoline derivative, as a foundational scaffold for the development of new antimicrobial agents. We present detailed protocols for the preliminary assessment of its antimicrobial efficacy, cytotoxicity, and a framework for initiating structure-activity relationship (SAR) studies. The overarching goal is to equip researchers with the necessary methodologies to systematically evaluate and optimize this promising chemical entity.

Introduction: The Rationale for Investigating this compound

Quinolone-based drugs have been a cornerstone of antibacterial therapy for decades.[1] Their mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, is a validated and potent strategy for inducing bacterial cell death.[][5][6][7] The introduction of a fluorine atom at the C-6 position was a pivotal discovery, significantly enhancing the antibacterial potency and cell membrane permeability of these compounds, leading to the development of the highly successful fluoroquinolone class.[]

While extensive research has focused on modifying positions 1, 3, and 7 of the quinolone ring, the potential of isomeric variations and alternative substitution patterns remains an area ripe for exploration. This compound presents an intriguing scaffold for several reasons:

  • Fluorine at Position 8: The placement of a fluorine atom at C-8 may influence the compound's electronic properties, lipophilicity, and interaction with the target enzymes in a manner distinct from the more common C-6 fluoroquinolones. Some studies suggest that an additional fluorine atom at position 8 can increase the effectiveness of the compound's action.[3]

  • Hydroxyl Group at Position 6: The hydroxyl group at C-6, in place of the typical fluorine, could alter the molecule's solubility, potential for hydrogen bonding with the target, and overall pharmacokinetic profile. Studies on desfluoroquinolones with a 6-hydroxyl group have indicated that this substitution can be a viable alternative to the C-6 fluorine, particularly against Gram-positive bacteria.[8]

  • Scaffold for Derivatization: The hydroxyl and amino functionalities of the quinolinol core provide reactive handles for the synthesis of a diverse library of derivatives, enabling systematic SAR studies.

This guide will outline a strategic approach to unlock the therapeutic potential of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development as a drug.

PropertyValueSource
Molecular Formula C₉H₆FNOPubChem CID 15306313[9]
Molecular Weight 163.15 g/mol PubChem CID 15306313[9]
IUPAC Name This compoundPubChem CID 15306313[9]
CAS Number 209353-22-0PubChem CID 15306313[9]

Core Mechanism of Action: The Fluoroquinolone Paradigm

The established mechanism of action for fluoroquinolones provides a strong hypothetical basis for the activity of this compound. These agents disrupt DNA replication by stabilizing the complex between bacterial DNA and type II topoisomerases (DNA gyrase and topoisomerase IV).[5][6][7] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[7]

  • DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a crucial step for replication.[][10]

  • Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating replicated chromosomes, allowing for cell division.[][5]

The following diagram illustrates this established pathway, which will serve as the primary hypothesis for the mechanism of this compound and its derivatives.

Fluoroquinolone_Mechanism cluster_bacteria Bacterial Cell cluster_dna_replication DNA Replication & Segregation quinolone This compound dna_gyrase DNA Gyrase (Gram-negative target) quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV (Gram-positive target) quinolone->topo_iv Inhibits dna Bacterial DNA dna_gyrase->dna Introduces negative supercoils replication_fork_block Replication Fork Blockage dna_gyrase->replication_fork_block topo_iv->dna Decatenates daughter chromosomes ds_breaks Double-Strand DNA Breaks topo_iv->ds_breaks replication_fork_block->ds_breaks cell_death Bactericidal Effect ds_breaks->cell_death caption Fig. 1: Hypothesized mechanism of action for this compound.

Caption: Fig. 1: Hypothesized mechanism of action for this compound.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the initial evaluation of this compound and its synthesized derivatives.

Synthesis of this compound

While various synthetic routes exist for quinoline derivatives, a plausible approach for 6-fluoro-8-quinolinol has been described via a Skraup synthesis starting from 2-amino-5-fluorophenol.[11] A similar approach can be adapted for 8-fluoro-6-quinolinol.

Antimicrobial Susceptibility Testing

The first critical step is to determine the compound's spectrum and potency of antibacterial activity. This is achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and high-throughput approach.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: A well with bacteria and no compound.

    • Negative Control: A well with CAMHB and the highest concentration of the compound (no bacteria).

    • Solvent Control: A well with bacteria and the highest concentration of DMSO used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assessment

It is crucial to assess the selectivity of the compound for bacterial cells over mammalian cells. A standard cytotoxicity assay using a human cell line is a good starting point.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Initiating Structure-Activity Relationship (SAR) Studies

The data from the initial screening of this compound will guide the synthesis of new derivatives to improve potency and selectivity.

SAR_Workflow start This compound (Lead Compound) synthesis Synthesize Analogs (e.g., modify positions 2, 4, 6) start->synthesis screening Biological Screening (MIC, MBC, Cytotoxicity) synthesis->screening data_analysis Analyze SAR Data screening->data_analysis data_analysis->synthesis Iterative Refinement optimized_lead Optimized Lead Compound data_analysis->optimized_lead Identify Potent & Selective Compounds caption Fig. 2: Workflow for SAR studies.

Sources

Application Notes and Protocols for Employing 8-Fluoroquinolin-6-ol in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of 8-Fluoroquinolin-6-ol in cancer research. While direct studies on this specific molecule are emerging, this document synthesizes the wealth of knowledge on the broader class of quinoline derivatives to propose potential mechanisms of action and detailed experimental protocols. This guide is intended to serve as a foundational resource for initiating investigations into the anticancer therapeutic potential of this compound.

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline scaffold is a heterocyclic aromatic compound that has proven to be a cornerstone in medicinal chemistry, particularly in the development of anticancer agents.[1][2][3] Its rigid structure provides an excellent framework for the design of molecules that can interact with various biological targets with high specificity and affinity. Several quinoline-based drugs are currently in clinical use, including lenvatinib for thyroid cancer and topotecan for ovarian and lung cancer, underscoring the therapeutic relevance of this chemical class.[3]

Quinoline derivatives exert their anticancer effects through a multitude of mechanisms, including:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline compounds can insert themselves between the base pairs of DNA, disrupting its replication and transcription. They can also inhibit topoisomerase enzymes, which are crucial for resolving DNA supercoiling during these processes.[1]

  • Cell Cycle Arrest: By interfering with key regulatory proteins, quinoline derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing.[1][4]

  • Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells through various signaling pathways.[1][4]

  • Inhibition of Angiogenesis: Some quinoline derivatives can prevent the formation of new blood vessels that tumors need to grow and metastasize.[1]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors that target signaling pathways frequently dysregulated in cancer.[4]

The introduction of a fluorine atom to the quinoline ring, as in this compound, can significantly enhance its pharmacological properties. Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to target proteins, and enhance cell membrane permeability.

Postulated Mechanism of Action of this compound

Based on the known activities of structurally related fluoroquinolones and 8-hydroxyquinolines, we can postulate several potential mechanisms through which this compound may exert its anticancer effects. A primary hypothesized mechanism is the inhibition of key enzymes involved in DNA replication and cellular metabolism.

Inhibition of Topoisomerase II

Fluoroquinolones are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV. In eukaryotic cells, they can also target the analogous topoisomerase II enzyme.[5] Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger cell cycle arrest and apoptosis.

Modulation of Cellular Signaling Pathways

Quinoline derivatives have been shown to modulate various signaling pathways critical for cancer cell survival and proliferation.[4][6] A potential signaling pathway that could be affected by this compound is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers and plays a central role in cell growth, metabolism, and survival.[4][7][8]

Hypothesized Signaling Pathway Inhibition by this compound

The following diagram illustrates a potential mechanism where this compound may exert its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion 8_Fluoroquinolin_6_ol This compound 8_Fluoroquinolin_6_ol->PI3K Inhibition

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments to evaluate the anticancer potential of this compound.

In Vitro Cytotoxicity Assessment

A primary step in evaluating a potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully remove the media from each well.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the workflow for assessing the in vitro cytotoxicity of this compound.

G start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treatment with This compound seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading mtt_assay->readout analysis Data Analysis (IC50 determination) readout->analysis end End analysis->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Cell Cycle Analysis by Flow Cytometry

To investigate whether this compound induces cell cycle arrest, flow cytometry analysis of propidium iodide (PI) stained cells can be performed.

Protocol: Cell Cycle Analysis

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

    • Compare the cell cycle distribution of treated cells with that of control cells.

In Vivo Antitumor Activity Assessment

To evaluate the in vivo efficacy of this compound, a tumor xenograft model in immunocompromised mice is recommended.

Protocol: Xenograft Mouse Model

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Treatment:

    • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.

    • The control group should receive the vehicle only. A positive control group treated with a standard chemotherapeutic agent can also be included.

    • Treat the mice for a specified period (e.g., 2-4 weeks).

  • Monitoring:

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess the effects of the treatment on tumor biology.

    • Compare the tumor growth inhibition between the treated and control groups.

Data Presentation

Quantitative data from the proposed experiments should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast[Insert Data]
A549Lung[Insert Data]
HCT116Colon[Insert Data]
[Add other cell lines][Add cancer type][Insert Data]

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control[Insert Data][Insert Data][Insert Data]
This compound (IC50)[Insert Data][Insert Data][Insert Data]
This compound (2x IC50)[Insert Data][Insert Data][Insert Data]

Conclusion and Future Directions

The quinoline scaffold holds immense promise in the development of novel anticancer therapeutics. This compound, with its unique substitution pattern, represents an unexplored yet potentially valuable addition to this class of compounds. The protocols and application notes provided herein offer a robust framework for initiating a comprehensive investigation into its anticancer properties. Future studies should focus on elucidating its precise molecular targets, exploring its efficacy in combination with existing chemotherapies, and evaluating its pharmacokinetic and pharmacodynamic profiles to pave the way for potential clinical development.

References

  • Man, R. J., Jeelani, N., Zhou, C., & Yang, Y. S. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 825–838. [Link]

  • Shweta, S., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. [Link]

  • Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31257-31281. [Link]

  • Mohamed, M. F. A., & Abuo-Rahma, G. E. D. A. (2020). The quinoline–chalcone derivatives with potential anticancer activity. Future Journal of Pharmaceutical Sciences, 6(1), 1-16. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (1985). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 22(4), 1131-1133. [Link]

  • Al-Suhaimi, E. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1642. [Link]

  • Kloskowski, T., et al. (2022). Potential mechanism of quinolones action on cancer cells. Changes in gene regulation after quinolones treatment, which lead to apoptosis and cell cycle arrest, were presented on the basis of analyzed data. ResearchGate. [Link]

  • Guo, B., et al. (2009). Cancer stem/progenitor cell active compound 8-quinolinol in combination with paclitaxel achieves an improved cure of breast cancer in the mouse model. Breast Cancer Research and Treatment, 115(2), 269–277. [Link]

  • Wube, A. A., et al. (2020). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Cancers, 12(11), 3185. [Link]

  • Chen, S. F., Ruben, R. L., & Dexter, D. L. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014–5019. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(21), 5043. [Link]

  • Sever, R., & Brugge, J. S. (2015). Signal Transduction in Cancer. Cold Spring Harbor Perspectives in Medicine, 5(4), a006098. [Link]

  • Cold Spring Harbor Laboratory. (2010). Pathways to Cancer. YouTube. [Link]

  • Liu, Q., et al. (2016). The CXCL8-CXCR1/2 pathways in cancer. Cytokine & Growth Factor Reviews, 31, 61–71. [Link]

  • Ilić, B. S., et al. (2021). Cytotoxicity screening of Thymus vulgaris L. essential oil in brine shrimp nauplii and cancer cell lines. Scientific Reports, 11(1), 13009. [Link]

Sources

Application Note: Quantitative Analysis of 8-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Fluoroquinolin-6-ol is a key intermediate in the synthesis of various pharmaceutical compounds, particularly within the broad-spectrum antibiotic class of fluoroquinolones. The precise quantification of this compound is critical for ensuring the quality, efficacy, and safety of final drug products. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this analyte in various matrices.

The methodologies presented herein are based on established analytical principles for fluoroquinolone and quinolinol derivatives and are intended as robust starting points for method development and validation in your laboratory. All proposed methods should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose[1].

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Molecular FormulaC₉H₆FNOPubChem[2]
Molecular Weight163.15 g/mol PubChem[2]
IUPAC NameThis compoundPubChem[2]
CAS Number209353-22-0PubChem[2]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. The quinoline ring system provides strong UV absorbance, allowing for sensitive detection.

Principle of the Method

This method utilizes reversed-phase chromatography to separate this compound from potential impurities and matrix components. The analyte is retained on a nonpolar stationary phase (C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it passes through the UV detector. The selection of a C18 column is based on its wide applicability and success in separating a broad range of fluoroquinolone antibiotics[3][4][5].

Experimental Protocol

1.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade, ~99%)

  • Ultrapure water (18.2 MΩ·cm)

  • Phosphate buffer components (e.g., monobasic potassium phosphate)

1.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, degasser, autosampler, and column thermostat.

  • Photodiode Array (PDA) or UV-Vis detector.

1.2.3. Chromatographic Conditions The following conditions are a recommended starting point and may require optimization.

ParameterRecommended ConditionRationale & Citation
Column C18, 250 mm x 4.6 mm, 5 µmStandard for fluoroquinolone analysis, providing good resolution.[4][5]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidified mobile phase improves peak shape for quinolone compounds.[6]
Gradient Isocratic: 70:30 (A:B)A simple isocratic method is often sufficient for purified samples and intermediates.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak symmetry.[4]
Detection λ 280 nmFluoroquinolones exhibit strong absorbance around this wavelength.[3][6] A full UV scan of the reference standard is recommended to determine the λmax.
Injection Vol. 10 µL

1.2.4. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in methanol or mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Stock & Working Standards Injection Inject Sample/Standard Prep_Standard->Injection Prep_Sample Dissolve & Filter Sample Prep_Sample->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatogram Acquire Chromatogram Injection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique provides confirmation of the analyte's identity through its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. After chromatographic separation, the analyte is ionized (typically by Electrospray Ionization - ESI), and the resulting precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides exceptional specificity and reduces matrix interference.[7][8]

Experimental Protocol

2.2.1. Materials and Reagents

  • As per HPLC-UV method, but with LC-MS grade solvents and additives.

2.2.2. Instrumentation

  • UHPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an ESI source.

2.2.3. LC-MS/MS Conditions

ParameterRecommended ConditionRationale & Citation
Column C18, 50 mm x 2.1 mm, 1.7 µmShorter column with smaller particles is suitable for fast LC-MS/MS analysis.[7][8]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileVolatile buffer is essential for MS compatibility.[7][8]
Gradient Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions.Gradient elution is effective for complex samples and ensures elution of all components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.[7]
Column Temp. 40 °CEnsures reproducible chromatography.
Injection Vol. 5 µL
Ionization Mode ESI PositiveFluoroquinolones readily form positive ions.[8]
MRM Transitions Precursor Ion [M+H]⁺: m/z 164.1Product Ions: To be determinedThe precursor ion is calculated from the molecular formula. Product ions must be determined by infusing a standard solution and performing a product ion scan.
Source Temp. 150 °CTo be optimized for the specific instrument.[8]
Desolvation Temp. 400 °CTo be optimized for the specific instrument.[8]

2.2.4. Standard and Sample Preparation Preparation is similar to the HPLC-UV method, but lower concentrations are typically required due to the higher sensitivity of MS detection. A simple protein precipitation with acetonitrile can be used for biological samples.[7]

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis Prep Prepare Standards & Samples LC_Inject Inject onto UHPLC Prep->LC_Inject LC_Column C18 Column Separation LC_Inject->LC_Column MS_Ionize ESI+ Ionization LC_Column->MS_Ionize MS_Q1 Q1: Select Precursor Ion (m/z 164.1) MS_Ionize->MS_Q1 MS_Q2 Q2: Fragment Ion (Collision Cell) MS_Q1->MS_Q2 MS_Q3 Q3: Monitor Product Ions MS_Q2->MS_Q3 Data_Quant Quantification using MRM MS_Q3->Data_Quant

Caption: Workflow for LC-MS/MS analysis of this compound.

Method Validation

Any analytical method intended for routine use must be validated to demonstrate its suitability. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]

Key Validation Parameters

The following parameters are essential for validating a quantitative analytical procedure.

ParameterDefinitionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.Peak purity analysis (for HPLC-UV), no interfering peaks at the retention time of the analyte in blank samples.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters remain within acceptance criteria.
Validation Workflow

Validation_Workflow cluster_experiments Experimental Assessment Validation Method Validation (ICH Q2(R2)) Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate) LOQ / LOD Robustness Specificity_Test Analyze Blank, Placebo, & Spiked Samples Validation:f0->Specificity_Test Linearity_Test Analyze Calibration Standards (min. 5 levels) Validation:f1->Linearity_Test Accuracy_Test Spike known amounts into matrix (e.g., 3 levels) Validation:f2->Accuracy_Test Precision_Test Multiple preparations (e.g., 6 replicates) on different days/analysts Validation:f3->Precision_Test LOQ_LOD_Test Analyze low concentration standards (S/N ratio) Validation:f4->LOQ_LOD_Test Robustness_Test Vary parameters like flow rate, pH, temp. Validation:f5->Robustness_Test

Caption: Key parameters for analytical method validation as per ICH Q2(R2).

Conclusion

This application note provides comprehensive starting protocols for the quantification of this compound by HPLC-UV and LC-MS/MS. The HPLC-UV method offers a reliable and accessible approach for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity for challenging applications. Both methods are grounded in established analytical practices for related compounds and serve as a strong foundation for development and validation in a regulated environment. Successful implementation and validation of these methods will ensure accurate and precise quantification, supporting robust quality control throughout the drug development lifecycle.

References

  • Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis, 18(2), 101-108. [Link]

  • Grattidge, R. J., et al. (1988). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Antimicrobial Chemotherapy, 22(5), 734-736. [Link]

  • Wankhede, S. B., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(1), 85-89. [Link]

  • Al-Qaim, F. F., et al. (2021). Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. Journal of Chemistry, 2021, 6688123. [Link]

  • Rao, D. D., et al. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals Journal of Research in Pharmaceutical Science, 2(1), 1-13. [Link]

  • ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Parker, S. L., et al. (2016). LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Bioanalysis, 8(18), 1887-1900. [Link]

  • Lu, W., et al. (2021). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Journal of Clinical Laboratory Analysis, 35(6), e23805. [Link]

  • Tegegne, B., et al. (2018). Development and validation of a single HPLC method for the determination of thirteen pharmaceuticals. Journal of Analytical Methods in Chemistry, 2018, 5139420. [Link]

  • Khan, I., et al. (2023). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. ACS Omega, 8(34), 31057-31073. [Link]

  • Moldovean, C., et al. (2023). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Pharmaceuticals, 16(1), 4. [Link]

  • Wankhede, S. B., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate. [Link]

  • Gros, M., et al. (2021). Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Veach, B., et al. (2017). LC/MS/MS Determination of Fluoroquinolones in Honey. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Fluorescence (left) and UV (right) spectra of 8-hydroxyquinoline... [Link]

  • National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Absorption spectra of 8-hydroxyquinoline at 3.33 x 10 -5 M and the... [Link]

Sources

Application Notes and Protocols for Efficacy Testing of 8-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinolone

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][2][3][4][5][6][7] 8-Fluoroquinolin-6-ol is a novel synthetic quinoline derivative. Its therapeutic potential is currently undetermined. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive experimental framework to systematically evaluate the efficacy of this compound.

Drawing upon established principles of preclinical drug development, this guide presents a multi-faceted approach to screen for and validate potential anticancer, antibacterial, and anti-inflammatory properties.[8][9][10] The protocols herein are designed to be robust and self-validating, providing a clear rationale for each experimental choice to ensure scientific integrity and generate reliable data for informed decision-making in the drug development pipeline.

Part 1: Initial In Vitro Screening for Bioactivity

The initial phase of testing is designed to cast a wide net, efficiently screening for the primary biological activity of this compound across three key therapeutic areas. This high-throughput approach allows for the rapid identification of the most promising therapeutic avenue to pursue.

Anticancer Activity Screening

Quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][3][11][12] A primary assessment of this compound's anticancer potential will be conducted using a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]

Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], PC-3 [prostate])

  • Normal human cell line (e.g., HEK293) for selectivity assessment

  • This compound

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7BreastExperimental DataExperimental Data
HCT-116ColonExperimental DataExperimental Data
A549LungExperimental DataExperimental Data
PC-3ProstateExperimental DataExperimental Data
HEK293NormalExperimental DataExperimental Data
Antibacterial Activity Screening

Quinoline-based compounds have a long history as effective antibacterial agents.[6][14][15] The initial screening will assess the ability of this compound to inhibit the growth of clinically relevant Gram-positive and Gram-negative bacteria.

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17][18][19]

Objective: To determine the MIC of this compound against a panel of bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Preparation: Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

Bacterial StrainGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusPositiveExperimental DataExperimental Data
Escherichia coliNegativeExperimental DataExperimental Data
Anti-inflammatory Activity Screening

Many quinoline derivatives have shown potential as anti-inflammatory agents.[4][5][20] An initial in vitro assessment will be performed to evaluate the ability of this compound to inhibit key inflammatory mediators.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[21]

Objective: To determine the effect of this compound on NO production in activated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent

  • 96-well plates

  • Positive control (e.g., Dexamethasone)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + Dexamethasone).

  • Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation:

TreatmentConcentrationNitrite Concentration (µM)% Inhibition
Control (no LPS)-Experimental Data-
LPS (1 µg/mL)-Experimental Data0
This compoundConc. 1Experimental DataCalculated
This compoundConc. 2Experimental DataCalculated
DexamethasoneConc. 3Experimental DataCalculated

Part 2: In-Depth Mechanistic and Efficacy Studies

Based on the results of the initial screening, the subsequent experimental design will focus on the most promising therapeutic area. The following sections provide detailed protocols for further investigation into the anticancer, antibacterial, or anti-inflammatory properties of this compound.

Advanced Anticancer Efficacy Evaluation

Should this compound demonstrate significant and selective cytotoxicity towards cancer cells, further in vitro and in vivo studies are warranted to elucidate its mechanism of action and evaluate its therapeutic potential in a more complex biological system.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Colony Formation Assay Colony Formation Assay Apoptosis Assay->Colony Formation Assay Xenograft Model Xenograft Model Colony Formation Assay->Xenograft Model Pharmacokinetic Analysis Pharmacokinetic Analysis Xenograft Model->Pharmacokinetic Analysis Toxicity Assessment Toxicity Assessment Pharmacokinetic Analysis->Toxicity Assessment Initial Screening Initial Screening Initial Screening->Cell Cycle Analysis

Caption: Workflow for anticancer efficacy testing of this compound.

Objective: To determine if this compound induces cell cycle arrest in cancer cells.

Procedure:

  • Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest and fix the cells in 70% ethanol.

  • Stain the cells with a solution containing propidium iodide (PI) and RNase A.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Objective: To determine if this compound induces apoptosis in cancer cells.

Procedure:

  • Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI).

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To evaluate the in vivo antitumor efficacy of this compound.[22][23][24][25]

Procedure:

  • Subcutaneously implant human cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer this compound (and a vehicle control) to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Comprehensive Antibacterial Efficacy and Mechanism Studies

If this compound exhibits potent antibacterial activity, further investigations will focus on its spectrum of activity, mechanism of action, and in vivo efficacy.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies MIC Panel MIC Panel Time-Kill Assay Time-Kill Assay MIC Panel->Time-Kill Assay Mechanism of Action Studies Mechanism of Action Studies Time-Kill Assay->Mechanism of Action Studies Murine Infection Model Murine Infection Model Mechanism of Action Studies->Murine Infection Model Bacterial Load Determination Bacterial Load Determination Murine Infection Model->Bacterial Load Determination Survival Analysis Survival Analysis Bacterial Load Determination->Survival Analysis Initial Screening Initial Screening Initial Screening->MIC Panel

Caption: Workflow for antibacterial efficacy testing of this compound.

Objective: To determine the bactericidal or bacteriostatic activity of this compound over time.

Procedure:

  • Inoculate a flask of CAMHB with a standardized bacterial suspension.

  • Add this compound at concentrations of 1x, 2x, and 4x the MIC.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar plates.

  • After incubation, count the number of colonies to determine the viable bacterial count (CFU/mL).

Objective: To evaluate the in vivo efficacy of this compound in a systemic bacterial infection model.[26][27]

Procedure:

  • Induce sepsis in mice by intraperitoneal injection of a lethal dose of bacteria.

  • Administer this compound (and a vehicle control) at different time points post-infection.

  • Monitor the survival of the mice over a period of 7-14 days.

  • In a separate cohort, collect blood and organs at specific time points to determine the bacterial load.

In-Depth Anti-inflammatory Efficacy and Mechanism Evaluation

Should initial screening indicate promising anti-inflammatory activity, further in vitro and in vivo studies are necessary to confirm this activity and explore the underlying mechanisms.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cytokine Profiling Cytokine Profiling COX Inhibition Assay COX Inhibition Assay Cytokine Profiling->COX Inhibition Assay Signaling Pathway Analysis Signaling Pathway Analysis COX Inhibition Assay->Signaling Pathway Analysis Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Signaling Pathway Analysis->Carrageenan-Induced Paw Edema Histopathological Analysis Histopathological Analysis Carrageenan-Induced Paw Edema->Histopathological Analysis Cytokine Measurement in Paw Tissue Cytokine Measurement in Paw Tissue Histopathological Analysis->Cytokine Measurement in Paw Tissue Initial Screening Initial Screening Initial Screening->Cytokine Profiling

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 8-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Fluoroquinolin-6-ol is a key heterocyclic intermediate in medicinal chemistry and drug development, valued for the unique physicochemical properties imparted by the fluorine substituent. Its synthesis on a large scale presents challenges in terms of yield, purity, and process safety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable method for the synthesis of this compound. The primary method detailed is the Skraup synthesis, a classic and effective approach for quinoline formation, adapted for the specific requirements of this fluorinated derivative.[1][2][3] A successful laboratory-scale synthesis of 6-fluoro-8-quinolinol (an isomer of the target molecule) using a Skraup synthesis with 2-amino-5-fluorophenol as the starting material has been reported with a 57% yield, demonstrating the viability of this approach.[4] This guide will expand upon this principle for a scalable production context.

Core Principles of the Skraup Synthesis

The Skraup synthesis is a cyclization reaction that produces quinolines from anilines. The fundamental transformation involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][2]

The mechanism proceeds in several stages:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form acrolein, a highly reactive α,β-unsaturated aldehyde.

  • Michael Addition: The aniline derivative (in this case, 4-amino-2-fluorophenol) undergoes a Michael addition to the acrolein.

  • Cyclization: The resulting intermediate is cyclized under the acidic conditions.

  • Oxidation and Dehydration: The cyclized intermediate is then oxidized and dehydrated to form the aromatic quinoline ring system.

For the synthesis of this compound, the strategic starting material is 4-amino-2-fluorophenol. This ensures the correct positioning of the fluoro and hydroxyl groups on the final quinoline scaffold.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the large-scale synthesis of this compound.

Synthesis_Workflow Overall Synthesis Workflow for this compound Start Reagent_Prep Reagent Preparation (4-amino-2-fluorophenol, Glycerol, Sulfuric Acid, Oxidizing Agent) Start->Reagent_Prep Reaction_Setup Skraup Reaction Setup (Controlled Addition & Heating) Reagent_Prep->Reaction_Setup Charge Reactor Workup Reaction Work-up (Quenching, Neutralization) Reaction_Setup->Workup Reaction Complete Isolation Crude Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Final Product Analysis (HPLC, NMR, MS) Purification->Analysis End Analysis->End

Caption: High-level overview of the synthesis process.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a target scale of approximately 100-150 g of final product. Adjustments can be made for different batch sizes, but careful process optimization is recommended.

Reagents and Materials
Reagent/MaterialMolecular WeightQuantityMolesPurityNotes
4-Amino-2-fluorophenol127.11 g/mol 100 g0.787 mol>98%Starting material
Glycerol92.09 g/mol 290 g (230 mL)3.15 mol>99%Acrolein precursor
Sulfuric Acid98.08 g/mol 250 mL4.59 mol98%Catalyst & Dehydrating Agent
o-Nitrophenol139.11 g/mol 110 g0.791 mol>99%Oxidizing Agent
Sodium Hydroxide40.00 g/mol As required--For neutralization
Isopropanol-As required--Recrystallization solvent
Celite®-As required--Filtration aid
Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure a 2L, 4-necked, jacketed glass reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and a pressure-equalizing dropping funnel.

    • The reactor should be situated in a well-ventilated fume hood with appropriate secondary containment.

  • Initial Charge:

    • To the reactor, add o-nitrophenol (110 g).

    • Begin gentle stirring and heat the reactor jacket to 60°C to melt the o-nitrophenol.

  • Premixing of Reagents:

    • In a separate vessel, carefully and slowly add concentrated sulfuric acid (250 mL) to glycerol (290 g) with cooling and stirring. The temperature of this mixture should be maintained below 80°C.

    • Once the glycerol-acid mixture has cooled to approximately 50°C, add the 4-amino-2-fluorophenol (100 g) in portions. Stir until a homogeneous slurry is formed. This mixture should be maintained at a temperature not exceeding 120°C.[5]

  • Controlled Addition (Skraup Reaction):

    • Heat the reactor containing the molten o-nitrophenol to 130°C.

    • Slowly add the premixed slurry of 4-amino-2-fluorophenol, glycerol, and sulfuric acid to the reactor via the dropping funnel over a period of 2-3 hours.

    • CAUTION: The reaction is exothermic. Maintain strict control over the addition rate to keep the internal temperature between 130-140°C. Cooling may be required via the reactor jacket.

  • Reaction Completion:

    • After the addition is complete, maintain the reaction mixture at 135-140°C for an additional 2-3 hours, with continued stirring.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Neutralization:

    • Allow the reactor to cool to below 80°C.

    • Slowly and carefully quench the reaction mixture by adding it to 2L of cold water with vigorous stirring.

    • Prepare a solution of sodium hydroxide (e.g., 20-40% w/v) and slowly add it to the quenched mixture to adjust the pH to 7.5-8.0. This will precipitate the crude product. This step is highly exothermic and requires efficient cooling.

  • Isolation of Crude Product:

    • Filter the resulting suspension through a bed of Celite® on a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

    • Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Purification by Recrystallization:

    • Transfer the crude solid to a suitable flask and add a minimal amount of hot isopropanol to dissolve the product.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood. Always add acid to other liquids slowly, never the other way around.

  • Exothermic Reaction: The Skraup reaction is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction. Ensure adequate cooling capacity is available.

  • o-Nitrophenol: Toxic and an irritant. Avoid inhalation of dust and contact with skin.

  • 4-Amino-2-fluorophenol: Handle with care as with any aniline derivative. It may be harmful if inhaled, ingested, or absorbed through the skin.

Characterization and Quality Control

The final product should be analyzed to confirm its identity and purity.

Analysis TechniqueExpected Results
HPLC Purity >98%
¹H NMR Spectrum consistent with the structure of this compound.
¹⁹F NMR A single peak corresponding to the fluorine atom.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (163.15 g/mol ).[6]
Melting Point A sharp melting point consistent with the pure compound.

Process Logic and Rationale

The choice of the Skraup synthesis for this transformation is based on its proven reliability for constructing the quinoline core.

Process_Rationale Rationale for Key Process Steps cluster_0 Starting Material Selection cluster_1 Reaction Conditions cluster_2 Oxidizing Agent cluster_3 Purification Strategy SM_Node Why 4-Amino-2-fluorophenol? - Ensures correct final substitution pattern. - Commercially available or accessible through known routes. RC_Node Why Skraup Synthesis? - Robust and high-yielding for many quinolines. - Uses inexpensive bulk reagents (glycerol, H₂SO₄). - Avoids the need for expensive metal catalysts. OA_Node Why o-Nitrophenol? - Milder than some inorganic oxidants (e.g., arsenic acid). - The reduced form (o-aminophenol) is easily removed during work-up. PS_Node Why Recrystallization? - Effective for removing process impurities. - Scalable and avoids costly chromatography. - Provides a crystalline, easy-to-handle final product.

Caption: Key decisions in the synthesis protocol.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By leveraging the classic Skraup reaction and implementing careful process controls, high yields of the target compound can be achieved with excellent purity. Adherence to the safety precautions is paramount for the successful and safe execution of this synthesis on a large scale.

References

  • Process for the manufacture of quinoline derivatives.
  • Design of a batch plant for quinoline derivatives manufacture.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones.
  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons.
  • New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones.
  • New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones. Vrije Universiteit Amsterdam.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • New Scalable Synthetic Routes to ELQ-300, ELQ-316, and other Antiparasitic Quinolones. OHSU.
  • This compound. PubChem.
  • New Scalable Synthetic Routes to ELQ-300 , ELQ-316 , and Other Antiparasitic Quinolones.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Synthesis method of 8-hydroxyquinoline.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Process for the manufacture of 8-hydroxy quinoline.

Sources

Application Notes and Protocols: 8-Fluoroquinolin-6-ol as a Fluorescent Probe in Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Cellular Landscapes with 8-Fluoroquinolin-6-ol

The quinoline scaffold has long been a privileged structure in the development of fluorescent probes due to its inherent photophysical properties and amenability to chemical modification.[1] The introduction of a fluorine atom and a hydroxyl group at the 8- and 6-positions, respectively, of the quinoline ring system endows this compound with unique electronic and photophysical characteristics, making it a promising candidate for a novel fluorescent probe in cellular imaging. Quinoline-based probes are valued for their sensitivity to the microenvironment, potential for targeted labeling, and tunable fluorescence properties.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in cellular imaging, complete with detailed protocols and expert insights. While specific photophysical data for this compound is not extensively published, we will draw upon the well-established properties of related fluorinated quinolinol derivatives to provide a robust framework for its use.

Chemical and Photophysical Properties

This compound is a small, heterocyclic aromatic compound. The fluorine substituent can enhance photostability and influence the electronic distribution within the molecule, potentially leading to favorable shifts in its excitation and emission spectra. The hydroxyl group can participate in hydrogen bonding and may be involved in excited-state proton transfer (ESPT) processes, which can modulate the fluorescence quantum yield.

Chemical Structure:

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on glass-bottom dishes prepare_stock Prepare 1 mM stock in DMSO cell_culture->prepare_stock prepare_working Dilute to 1-10 µM in imaging medium prepare_stock->prepare_working incubate Incubate cells for 15-30 min at 37°C prepare_working->incubate wash Wash cells 2-3 times with imaging medium incubate->wash acquire_images Acquire images on fluorescence microscope wash->acquire_images

Caption: General workflow for live-cell imaging with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F-12 with HEPES)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells of interest

  • Glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or chamber slides at a density that will result in 60-80% confluency on the day of the experiment.

    • Culture cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO₂.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.

    • On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Aspirate the growth medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Aspirate the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe. [4]

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Use an excitation wavelength near the predicted λex (e.g., 360-380 nm) and collect emission in the predicted range (e.g., 420-500 nm).

    • Minimize phototoxicity by using the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio. [4]

Protocol 2: Fixed-Cell Imaging

This protocol is for staining fixed cells, which can be useful for co-localization studies with antibody-based labeling.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Mounting medium with antifade reagent

Procedure:

  • Cell Fixation:

    • Aspirate the culture medium and wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If co-staining with antibodies that target intracellular epitopes, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a 1-10 µM working solution of this compound in PBS.

    • Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the slides using a fluorescence microscope with the appropriate filter sets.

Cytotoxicity Considerations

Quinoline derivatives can exhibit cytotoxicity, which is a critical consideration for live-cell imaging. [5]It is essential to assess the potential cytotoxic effects of this compound on the specific cell line being used.

Protocol 3: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay that measures cell metabolic activity and can be used to determine the concentration range at which this compound is non-toxic. [5] Workflow for MTT Cytotoxicity Assay:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed cells in 96-well plate add_probe Add serial dilutions of This compound seed_cells->add_probe incubate Incubate for a relevant time period add_probe->incubate add_mtt Add MTT reagent incubate->add_mtt add_solubilizer Add solubilization solution add_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. [6]2. Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a period relevant to your imaging experiments (e.g., 1-24 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration that reduces cell viability by 50% (IC50) can be determined. For imaging, use concentrations well below the IC50 value.

Data Interpretation and Troubleshooting

  • Signal-to-Noise Ratio: If the fluorescence signal is weak, try increasing the probe concentration or the exposure time. Be mindful of potential phototoxicity with longer exposure times. [4]* Photobleaching: If the signal fades quickly, reduce the excitation intensity or the frequency of image acquisition in time-lapse experiments. The use of an antifade mounting medium is recommended for fixed-cell imaging.

  • Non-specific Staining: High background fluorescence may indicate non-specific binding of the probe. Ensure thorough washing steps and consider reducing the probe concentration.

  • Cellular Health: During live-cell imaging, monitor cell morphology and behavior for any signs of stress or toxicity.

Conclusion

This compound holds promise as a novel fluorescent probe for cellular imaging. Its small size and the unique properties conferred by the fluoro and hydroxyl substitutions make it an attractive tool for visualizing cellular structures and processes. The protocols and guidelines presented here provide a solid foundation for researchers to explore the full potential of this compound. As with any new probe, careful optimization and validation are key to obtaining reliable and meaningful results.

References

  • Note Synthesis and cytotoxicity of new quinoline derivatives. (n.d.). Retrieved from [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Retrieved from [Link]

  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 743-747.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). Methods in Enzymology, 640, 309-326.
  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). ResearchGate. Retrieved from [Link]

  • Fluorescence quantum yields and absorption and emission ranges of the... (n.d.). ResearchGate. Retrieved from [Link]

  • Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure and photoluminescent properties of 2-methyl-6,7-difluoro-8-hydroxyquinoline. (2012). ResearchGate. Retrieved from [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). COJ Biomedical Science & Research, 2(3).
  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). Retrieved from [Link]

  • Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. (2023).
  • Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging. (2021). International Journal of Molecular Sciences, 22(23), 12793.
  • A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines. (2021). STAR Protocols, 2(4), 100913.
  • Photo physical properties of 8-hydroxy quinoline. (2005). Semantic Scholar. Retrieved from [Link]

  • Synthesis of high molar extinction coefficient push–pull tricyanofuran-based disperse dyes. (n.d.). RSC Publishing. Retrieved from [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. Retrieved from [Link]

  • Quantum yield of fluorescence. (2020). YouTube. Retrieved from [Link]

  • Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. (2014). Physical Chemistry Chemical Physics, 16(33), 17614-17620.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2017). Journal of Chemical, Biological and Physical Sciences, 7(2), 438.

Sources

Application Notes and Protocols for the Synthesis of a Diverse Compound Library from 8-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and synthesis of a novel compound library derived from the versatile starting material, 8-Fluoroquinolin-6-ol. We present detailed, field-proven protocols for the functionalization of this scaffold at three key diversification points: the C6-hydroxyl group, the C8-fluorine, and the quinoline core itself. The methodologies described herein are designed to be robust and adaptable for high-throughput synthesis, enabling the rapid generation of a diverse collection of molecules with the potential for novel biological activities.

Strategic Considerations for Library Design from this compound

The design of a successful compound library hinges on the strategic selection of a core scaffold and the identification of suitable points for chemical diversification. This compound presents an attractive starting point due to its inherent chemical functionality and the established importance of the quinoline core in drug discovery.[4][5][6] Our strategy for library generation from this scaffold focuses on three primary vectors of diversification, as illustrated below.

graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Key diversification points of this compound for compound library synthesis.

The rationale behind selecting these diversification points is rooted in established medicinal chemistry principles. Modification of the phenolic hydroxyl group can significantly impact physicochemical properties such as solubility and hydrogen bonding capacity.[7] The carbon-fluorine bond at the C8 position offers a handle for nucleophilic aromatic substitution, allowing for the introduction of a wide range of amine-based substituents. Finally, the quinoline core can be further functionalized through palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and alkynyl groups to expand the chemical space explored by the library.

Experimental Protocols for Library Synthesis

The following sections provide detailed, step-by-step protocols for the chemical modification of this compound at the identified diversification points. These protocols are designed to be adaptable for parallel synthesis workflows.

Diversification at the C6-Hydroxyl Group: Etherification Reactions

The phenolic hydroxyl group at the C6 position is a prime site for derivatization through etherification. This modification can modulate the compound's lipophilicity and introduce new pharmacophoric features. We present two robust methods for this transformation: the Williamson Ether Synthesis and the Mitsunobu Reaction.

The Williamson ether synthesis is a classical and reliable method for the formation of ethers from an alcohol and an alkyl halide.[8][9]

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), acetone)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Table 1: Representative Examples of Williamson Ether Synthesis

Alkyl Halide (R-X)ProductExpected Yield Range
Iodomethane8-Fluoro-6-methoxyquinoline85-95%
Benzyl bromide6-(Benzyloxy)-8-fluoroquinoline80-90%
Ethyl bromoacetateEthyl 2-((8-fluoroquinolin-6-yl)oxy)acetate75-85%

The Mitsunobu reaction is a mild and versatile method for the etherification of phenols, particularly useful for more sterically hindered alcohols.[10][11][12]

Reaction Scheme:

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol, cyclopentanol)

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh3)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography to remove triphenylphosphine oxide and other byproducts.

Table 2: Representative Examples of Mitsunobu Reaction

Alcohol (R-OH)ProductExpected Yield Range
Ethanol6-Ethoxy-8-fluoroquinoline70-85%
Isopropanol8-Fluoro-6-isopropoxyquinoline65-80%
Cyclopentanol6-(Cyclopentyloxy)-8-fluoroquinoline60-75%
Diversification at the C8-Position: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline ring system, coupled with the presence of a fluorine atom, makes the C8 position susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nitrogen-based nucleophiles.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, N-methylpiperazine)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), the desired amine (3.0 eq), and potassium carbonate (2.0 eq) in DMSO.

  • Heat the reaction mixture to 120-150 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography or preparative HPLC.

Table 3: Representative Examples of SNAr with Amines

Amine (R2NH)ProductExpected Yield Range
Morpholine8-Morpholinoquinolin-6-ol60-75%
Piperidine8-(Piperidin-1-yl)quinolin-6-ol65-80%
N-methylpiperazine8-(4-Methylpiperazin-1-yl)quinolin-6-ol55-70%

Note on Reactivity: The presence of the hydroxyl group at C6, an electron-donating group, can decrease the reactivity of the C8 position towards SNAr. For less reactive amines, higher temperatures or the use of a stronger base may be necessary. Alternatively, protecting the C6-OH as an ether prior to the SNAr reaction can enhance reactivity.

Diversification of the Quinoline Core: Palladium-Catalyzed Cross-Coupling Reactions

To introduce further diversity, the quinoline core can be functionalized using palladium-catalyzed cross-coupling reactions. This requires prior modification of the this compound to introduce a suitable handle for coupling, such as a bromine or iodine atom. For the purpose of these protocols, we will assume the availability of a halo-substituted this compound derivative (e.g., 5-Bromo-8-fluoroquinolin-6-ol).

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[4][13][14]

Reaction Scheme:

Materials:

  • 5-Bromo-8-fluoroquinolin-6-ol

  • Aryl or alkyl boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

Procedure:

  • To a degassed mixture of 5-Bromo-8-fluoroquinolin-6-ol (1.0 eq), the boronic acid (1.5 eq), and potassium carbonate (3.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add the palladium catalyst (0.05 eq).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction and dilute with water.

  • Extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15][16][17]

Reaction Scheme:

Sources

The Strategic Application of 8-Fluoroquinolin-6-ol in Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Power of Fluorine in Medicinal Chemistry

The quinoline ring system stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast array of biological activities, including anticancer, antibacterial, and antifungal properties. Its rigid, bicyclic aromatic structure provides a versatile foundation for introducing diverse functional groups, allowing for the meticulous tuning of steric, electronic, and pharmacokinetic properties. The strategic incorporation of fluorine atoms into this scaffold is a well-established method to enhance metabolic stability, binding affinity, and overall pharmacological profiles. This guide focuses on the utility of a specific, yet powerful, building block: 8-Fluoroquinolin-6-ol .

The presence of a fluorine atom at the C8 position and a hydroxyl group at the C6 position of the quinoline core offers a unique combination of features for structure-activity relationship (SAR) studies. The highly electronegative fluorine atom can modulate the pKa of the quinoline nitrogen, influence hydrogen bonding interactions, and block potential sites of metabolism. The hydroxyl group provides a key point for hydrogen bonding with biological targets and serves as a versatile handle for further chemical modification. This guide will provide detailed application notes and protocols for leveraging this compound in SAR studies aimed at the discovery of novel therapeutic agents, with a particular focus on kinase inhibitors and anticancer agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a scaffold is paramount for designing and interpreting SAR studies.

PropertyValueSource
Molecular Formula C₉H₆FNOPubChem CID: 15306313
Molecular Weight 163.15 g/mol PubChem CID: 15306313
XLogP3 1.8PubChem CID: 15306313
Hydrogen Bond Donor Count 1PubChem CID: 15306313
Hydrogen Bond Acceptor Count 2PubChem CID: 15306313

Proposed Synthesis of the this compound Scaffold

A plausible and established method for the synthesis of the quinoline core is the Skraup reaction. This involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically a strong acid. For the synthesis of this compound, a suitable starting material would be 4-fluoro-2-aminophenol.

Skraup Synthesis of this compound A 4-Fluoro-2-aminophenol F Michael Addition Product A->F B Glycerol E Acrolein (in situ) B->E Dehydration C H₂SO₄ (conc.) C->E D Oxidizing Agent (e.g., Nitrobenzene) I This compound D->I E->F G Cyclized Intermediate F->G Cyclization H Dehydrated Intermediate G->H Dehydration H->I Oxidation

Caption: Proposed Skraup synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Skraup Reaction (Hypothetical)

This protocol is a proposed adaptation of the classic Skraup synthesis for 8-hydroxyquinoline.

Materials:

  • 4-Fluoro-2-aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution (for neutralization)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.

  • Addition of Reactants: To the cooled mixture, slowly add 4-fluoro-2-aminophenol. Then, add nitrobenzene and a small amount of ferrous sulfate.

  • Reaction: Heat the mixture cautiously. The reaction is often exothermic and may require careful temperature control. Once the initial vigorous reaction subsides, continue heating at a reflux temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing ice water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be performed with external cooling. The crude this compound will precipitate as a solid.

  • Purification: The crude product can be purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Application in Structure-Activity Relationship (SAR) Studies

The this compound scaffold is a versatile starting point for generating a library of compounds for SAR studies. The hydroxyl group at the C6 position and the quinoline nitrogen are common points for modification.

General Workflow for SAR Studies

SAR Workflow A Scaffold Selection (this compound) B Library Synthesis (e.g., N-alkylation, Etherification) A->B C In Vitro Screening (e.g., Kinase Assays, Cytotoxicity) B->C D Data Analysis (IC₅₀/MIC Determination) C->D E SAR Establishment (Identify key structural features) D->E F Lead Optimization E->F G In Vivo Studies F->G

Caption: A generalized workflow for SAR studies.

Application Note 1: Development of Kinase Inhibitors

Rationale: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. The quinoline nitrogen of the this compound scaffold can act as a hinge binder. The C6-hydroxyl group can be modified to explore interactions with other regions of the ATP-binding pocket.

Protocol: N-Alkylation of the Quinoline Core (Illustrative Example)

This protocol describes a general method for introducing substituents at the N1 position of the quinoline ring, a common strategy in the development of kinase inhibitors.

Materials:

  • 8-Fluoro-6-methoxyquinoline (prepared by methylation of this compound)

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 8-fluoro-6-methoxyquinoline (1.0 mmol) in DMF (5 mL), add potassium carbonate (2.0 mmol).

  • Add the alkyl halide (1.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Interpreting SAR: By synthesizing a series of N-alkylated derivatives with varying alkyl groups (e.g., different sizes, electronic properties, and functionalities), researchers can probe the steric and electronic requirements of the N1-binding pocket of the target kinase. For example, comparing the IC₅₀ values of a methyl, ethyl, and benzyl substituted analog can provide insights into the size of the pocket.

Application Note 2: Anticancer Agent Development

Rationale: Quinoline derivatives have shown significant potential as anticancer agents through various mechanisms, including the inhibition of topoisomerase and tubulin polymerization. The this compound scaffold can be elaborated to explore these and other anticancer mechanisms.

Hypothetical SAR Data for this compound Derivatives as Anticancer Agents (Based on related structures)

The following table presents hypothetical IC₅₀ values for a series of this compound derivatives against a cancer cell line, illustrating how SAR data might be presented. This data is based on trends observed for similar quinoline-based anticancer agents.

CompoundR¹ (at N1)R² (at C6-O)IC₅₀ (µM) vs. HeLa Cells
1a HH> 50
1b CH₃H25.3
1c BenzylH10.8
1d HCH₃42.1
1e HBenzyl15.5
1f CH₃CH₃18.9
1g BenzylBenzyl5.2

Interpretation of Hypothetical SAR:

  • Effect of N1-substitution: The data suggests that substitution at the N1 position is beneficial for anticancer activity, with a larger aromatic group (benzyl) being more favorable than a small alkyl group (methyl). This could indicate a hydrophobic pocket in the target protein that can accommodate the benzyl group.

  • Effect of C6-O-substitution: Modification of the C6-hydroxyl group to an ether also appears to enhance activity.

  • Synergistic Effects: The combination of substitutions at both N1 and C6-O (compound 1g ) results in the most potent compound in this hypothetical series, suggesting a synergistic effect where both modifications contribute to improved binding or cellular uptake.

Visualization of Molecular Interactions

Molecular docking studies are invaluable for visualizing the binding modes of inhibitors within the active site of their target proteins. The following diagram illustrates a hypothetical binding mode of an this compound derivative in a generic kinase active site, based on common interactions observed for quinoline-based kinase inhibitors.

Kinase Binding Mode cluster_0 Kinase Active Site cluster_1 This compound Derivative Hinge Hinge Region (e.g., Met) Hydrophobic_Pocket Hydrophobic Pocket (e.g., Leu, Val) Gatekeeper Gatekeeper Residue (e.g., Thr) DFG_Motif DFG Motif (e.g., Asp) Quinoline_N Quinoline N Quinoline_N->Hinge H-Bond C8_F C8-Fluorine C8_F->Gatekeeper Halogen Bond / Steric Interaction C6_O_R C6-O-R Group C6_O_R->DFG_Motif H-Bond / Ionic Interaction N1_Substituent N1-Substituent N1_Substituent->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of an this compound derivative.

This diagram illustrates how the different functionalities of the scaffold can engage with key residues in a kinase active site. The quinoline nitrogen forms a crucial hydrogen bond with the hinge region, the N1-substituent explores a hydrophobic pocket, the C8-fluorine can interact with the gatekeeper residue, and the C6-alkoxy group can form interactions with the DFG motif.

Conclusion

This compound is a promising and versatile scaffold for the development of novel therapeutic agents through rigorous SAR studies. Its unique combination of a hinge-binding nitrogen, a modifiable hydroxyl group, and a metabolically robust fluorine atom provides a rich platform for chemical exploration. The protocols and application notes provided in this guide offer a framework for researchers to systematically investigate the potential of this scaffold in drug discovery programs targeting kinases and other enzymes implicated in cancer and other diseases.

References

  • Chan, S. H., Chui, C. H., Chan, S. W., Kok, S. H. L., Chan, D., Tsoi, M. Y. T., Leung, P. H. M., Lam, A. K. Y., Chan, A. S. C., Lam, K. H., & Tang, J. C. O. (2013).

Application Note & Protocols: A Tiered Strategy for Screening 8-Fluoroquinolin-6-ol Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer and antimicrobial effects.[1][2] 8-Fluoroquinolin-6-ol is a novel derivative whose biological activity and therapeutic potential are yet to be characterized. This document provides a comprehensive, tiered strategy for screening its activity, beginning with broad, target-agnostic cellular assays and progressing to more specific biochemical and mechanistic studies. We present detailed, validated protocols for a primary cytotoxicity screen, a secondary apoptosis assay, and a representative biochemical kinase inhibition assay, providing researchers with a robust framework to identify and characterize the bioactivity of this and other novel chemical entities.

Introduction: The Rationale for Screening a Novel Quinolone

Quinoline derivatives have demonstrated a remarkable spectrum of biological activities, from antibacterial and antifungal to anticancer and antiviral properties.[3][4][5][6] The introduction of fluorine atoms into the quinoline scaffold is a well-established medicinal chemistry strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles.[1] While the specific compound this compound is not extensively characterized in public literature, its parent scaffold's rich history justifies a thorough investigation.[7]

The primary challenge in assessing a novel compound is the lack of a known biological target. Therefore, an effective screening strategy should not presume a mechanism of action but rather employ a funnel-like approach. This strategy, often called a screening cascade, begins with high-throughput primary assays to identify any biological effect, followed by a series of more focused secondary and counter-assays to elucidate the mechanism of action and confirm specificity.[8][9][10]

This guide outlines such a cascade, providing both the strategic framework and the detailed, step-by-step protocols necessary for its execution in a standard cell and molecular biology laboratory.

The Screening Cascade: A Multi-Tiered Approach

A logical workflow is essential to efficiently screen novel compounds, maximizing data generation while minimizing resource expenditure. We propose a three-tiered approach that moves from broad phenotypic screening to specific target-based validation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Mechanism of Action cluster_2 Tier 3: Target Identification & Validation Primary Primary High-Throughput Screen (e.g., Cytotoxicity Assay) Broad, Target-Agnostic DoseResponse Dose-Response & IC50 Determination Primary->DoseResponse 'Hit' Identified Primary->NoHit No Activity Mechanism Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle) DoseResponse->Mechanism Confirmed Activity Biochemical Biochemical / Target-Based Assays (e.g., Kinase Panel, Receptor Binding) Mechanism->Biochemical Hypothesis Generated Selectivity Selectivity & Counter-Screens Biochemical->Selectivity Target Modulated NoHit_label Compound Inactive or Re-screen G Resazurin Resazurin (Blue, Non-Fluorescent) Enzyme Cellular Reductases (in Viable Cells) Resazurin->Enzyme Resorufin Resorufin (Pink, Highly Fluorescent) Enzyme->Resorufin

Caption: Principle of the Resazurin cell viability assay.

Detailed Protocol: Primary Cytotoxicity Screen

Objective: To assess the effect of this compound on the viability of a representative cancer cell line (e.g., HeLa, cervical cancer) at a single concentration.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well, black, clear-bottom tissue culture plates

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Staurosporine (positive control for cytotoxicity)

  • DMSO (vehicle control)

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells in 100 µL of media per well into a 96-well plate.

    • Leave wells on the perimeter empty and fill with 100 µL of sterile PBS to reduce edge effects.

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Prepare compound dilutions. For a primary screen, a final concentration of 10 µM is typical.

    • Add 1 µL of the appropriate compound or control to each well (this results in a final DMSO concentration of 1%, which most cell lines tolerate). [11] * Plate Layout (Example):

      • Columns 1-2: Untreated Cells (media only)

      • Columns 3-4: Vehicle Control (1% DMSO)

      • Columns 5-6: Positive Control (1 µM Staurosporine)

      • Columns 7-10: Test Compound (10 µM this compound)

      • Column 11: Media Only (No cells, for background subtraction)

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂. The incubation time can be varied but should be consistent.

  • Assay Readout:

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the average background fluorescence (media only wells) from all other wells.

    • Calculate the percent viability relative to the vehicle control:

      • % Viability = (Fluorescence_Compound / Fluorescence_Vehicle) * 100

    • A "hit" is typically defined as a compound that reduces cell viability by more than 50% (or 3 standard deviations below the vehicle control mean).

ParameterRecommended ValueRationale
Cell LineHeLaRobust, commonly used, and relevant for cancer screening. [3]
Seeding Density5,000 cells/wellEnsures cells are in a logarithmic growth phase and not confluent after 72h total time.
Compound Conc.10 µMA standard concentration for primary screening to identify potent hits.
VehicleDMSO (≤1%)Common solvent for compound libraries; concentration kept low to avoid solvent toxicity. [11]
Positive ControlStaurosporine (1 µM)A potent, well-characterized inducer of cell death, used to validate assay performance.
Incubation Time48 hoursAllows sufficient time for the compound to exert a biological effect.

Tier 2: Hit Confirmation and Mechanism of Action

If this compound is identified as a "hit" in the primary screen, the next steps are to confirm its activity and begin investigating its mechanism of action (MOA).

Dose-Response and IC₅₀ Determination

The first step is to repeat the cytotoxicity assay using a range of concentrations (e.g., a 10-point, 3-fold serial dilution from 30 µM down to low nM) to determine the half-maximal inhibitory concentration (IC₅₀). This value is a key measure of a compound's potency.

Protocol: Apoptosis Assay (Caspase-Glo® 3/7)

Many cytotoxic compounds, particularly those used in oncology, induce programmed cell death, or apoptosis. [12]A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.

Assay Principle: The Caspase-Glo® 3/7 assay uses a proluminescent caspase-3/7 substrate. When caspase-3/7 is active in apoptotic cells, it cleaves the substrate, releasing a substrate for luciferase (aminoluciferin), which in turn generates a luminescent signal.

G Substrate Pro-luminescent Caspase-3/7 Substrate Caspase Active Caspase-3/7 (Apoptotic Cells) Substrate->Caspase Cleavage Luciferase Luciferase Reaction Caspase->Luciferase Releases Substrate Light Luminescent Signal Luciferase->Light

Caption: Principle of the Caspase-Glo® 3/7 apoptosis assay.

Procedure (abbreviated):

  • Seed and treat cells with this compound (at its IC₅₀ and 2-3 other concentrations) in a white-walled 96-well plate as described in section 3.2.

  • At the desired time point (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Measure luminescence using a plate reader.

  • An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Tier 3: Target-Based Assays

Cell-based assays are physiologically relevant but do not identify the direct molecular target of a compound. [13][14]If the MOA appears to be apoptosis, a logical next step is to investigate common targets of quinoline derivatives known to induce this effect, such as protein kinases. [15]Biochemical assays, which use purified components in a cell-free system, are ideal for this purpose as they directly measure the interaction between a compound and its target. [13][16]

Protocol: Generic Kinase Inhibition Assay (Fluorescence-Based)

Objective: To determine if this compound directly inhibits the activity of a purified protein kinase.

Assay Principle: This is a general template. Many commercial kits (e.g., ADP-Glo™, Z'-LYTE™) are based on similar principles. In this example, a kinase phosphorylates a substrate peptide. The amount of phosphorylated product is then detected, often by a change in fluorescence polarization or FRET. [11]An inhibitor will prevent phosphorylation, leading to a reduced signal.

Materials:

  • Purified, active kinase of interest (e.g., Pim-1) [15]* Specific peptide substrate for the kinase

  • ATP

  • Assay buffer

  • Detection reagents (e.g., fluorescently labeled antibody specific for the phosphorylated substrate)

  • 384-well, low-volume black plates

  • Fluorescence plate reader (capable of fluorescence polarization, FRET, or TR-FRET)

Procedure (abbreviated):

  • Add 2 µL of assay buffer containing the kinase to each well.

  • Add 20 nL of this compound at various concentrations (or vehicle/positive control inhibitor).

  • Incubate briefly to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 2 µL of a substrate/ATP mix.

  • Incubate for 60-90 minutes at room temperature.

  • Stop the reaction and add 4 µL of detection reagent.

  • Incubate for 60 minutes.

  • Read the plate. A decrease in signal relative to the vehicle control indicates kinase inhibition.

Assay Validation and Trustworthiness

For any screening assay, especially in a high-throughput context, it is critical to establish its robustness and reliability. [8]This is done by calculating key performance metrics during assay development and including appropriate controls in every experiment. [17][18]

Metric Formula Acceptance Criteria Purpose
Signal-to-Background (S/B) Mean_Signal / Mean_Background >10 Ensures the assay signal is sufficiently distinct from noise.
Signal-to-Noise (S/N) (Mean_Signal - Mean_Background) / SD_Background >10 Measures the signal's clarity over background variation.

| Z'-Factor | 1 - [ (3SD_Signal + 3SD_Control) / |Mean_Signal - Mean_Control| ] | >0.5 | The gold standard for HTS assay quality, indicating the separation between positive and negative controls. A Z'>0.5 is considered an excellent assay. [19]|

These parameters should be established using the positive (e.g., Staurosporine) and negative (e.g., DMSO) controls before screening the test compound. Regulatory bodies like the FDA provide guidelines on the validation of analytical methods, which form the basis for these best practices. [20][21][22]

Conclusion and Next Steps

This application note provides a structured, multi-tiered approach to characterize the biological activity of the novel compound this compound. By following this screening cascade—from a broad primary cytotoxicity screen to more specific mechanistic and biochemical assays—researchers can efficiently determine if the compound has a cellular effect, elucidate its potential mechanism of action, and move towards identifying its direct molecular target. The successful identification of a "hit" through this process provides a critical starting point for further lead optimization in a drug discovery program.

References

  • Patsnap Synapse. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Available from: [Link]

  • Pediaa. (2019, March 15). Difference Between Biochemical and Cell Based Assays. Available from: [Link]

  • ImmunoChemistry Technologies. Fluorescent Enzymatic Assays. Available from: [Link]

  • Wikipedia. Enzyme assay. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available from: [Link]

  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery? Available from: [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Available from: [Link]

  • Premia. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Available from: [Link]

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • BMG LABTECH. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Available from: [Link]

  • Ofni Systems. Assay Validation Guidelines. Available from: [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • Montrium. Analytical Method Validation: Mastering FDA Guidelines. Available from: [Link]

  • U.S. Food & Drug Administration (FDA). (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • U.S. Food & Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Available from: [Link]

  • Wikipedia. High-throughput screening. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Available from: [Link]

  • LabKey. (2024, September 12). What is High-Throughput Screening (HTS)?. Available from: [Link]

  • YouTube. (2025, September 6). High Throughput Screening Explained Simply (5 Minutes). Available from: [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Available from: [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Available from: [Link]

  • PubMed. Exploration of quinolone and quinoline derivatives as potential anticancer agents. Available from: [Link]

  • MDPI. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available from: [Link]

  • MDPI. (2022, March 3). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Available from: [Link]

  • Der Pharma Chemica. Synthesis and biological screening of some novel Quinoline derivatives. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • ResearchGate. Scheme 2. Synthesis of 6, 8, and 9. Available from: [Link]

  • PubMed. Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. Available from: [Link]

  • MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Available from: [https://www.mdpi.com/2 organics-06-00016]([Link] organics-06-00016)

  • ResearchGate. (2025, November 18). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2012, December 20). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 8-Fluoroquinolin-6-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated quinoline derivative. Here, we address common challenges and provide practical, experience-driven solutions to improve your synthetic outcomes, focusing on enhancing yield and purity.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, most commonly achieved via the Skraup reaction, presents a unique set of challenges that can impact yield and purity. The Skraup synthesis is a powerful method for constructing the quinoline core, but it is notoriously exothermic and can be prone to side reactions, particularly tar formation.[1][2] This guide will provide a detailed, question-and-answer-based approach to troubleshooting and optimizing the Skraup synthesis of this compound from 2-amino-5-fluorophenol.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Skraup synthesis of this compound is resulting in a very low yield, significantly below the reported 57%. What are the likely causes?

A low yield in the Skraup synthesis of this compound can stem from several factors. The reaction is highly exothermic, and poor temperature control is a primary contributor to reduced yields.[1] Uncontrolled exotherms can lead to the decomposition of starting materials and the formation of unwanted side products. Additionally, the polymerization of acrolein, which is generated in situ from glycerol and sulfuric acid, is a major competing reaction that leads to significant tar formation.[3]

Troubleshooting Steps:

  • Temperature Control: The slow and controlled addition of concentrated sulfuric acid to the mixture of 2-amino-5-fluorophenol and glycerol is critical. Utilize an ice bath to manage the initial exotherm.

  • Use of a Moderator: The addition of a moderating agent, such as ferrous sulfate (FeSO₄), can help to control the reaction's vigor, leading to a more controlled reaction and reduced charring.[1]

  • Reagent Purity: Ensure the purity of your starting materials, particularly the 2-amino-5-fluorophenol. Impurities can interfere with the reaction and contribute to side product formation.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of glycerol can lead to increased acrolein polymerization.

Q2: I am observing a significant amount of black, intractable tar in my reaction mixture, making product isolation nearly impossible. How can I prevent this?

Tar formation is the most common and frustrating side reaction in the Skraup synthesis.[1] This is primarily due to the acid-catalyzed polymerization of the highly reactive acrolein intermediate.

Strategies to Minimize Tar Formation:

  • Gradual Heating: After the initial controlled addition of sulfuric acid, heat the reaction mixture gently to initiate the reaction. Once the exothermic phase begins, remove the external heating and allow the reaction to proceed under its own heat, applying cooling as necessary to maintain control.

  • Efficient Stirring: Vigorous mechanical stirring is essential to ensure even heat distribution and prevent localized hotspots, which can accelerate polymerization.

  • Oxidizing Agent: The choice and timing of the oxidizing agent are important. In the classic Skraup synthesis, nitrobenzene is often used as both a solvent and an oxidizing agent.[2] However, for the synthesis of this compound, an external oxidizing agent may not be explicitly required as the reaction can proceed with air oxidation, though this can be less efficient. The use of a milder oxidizing agent, or controlling its addition, can sometimes reduce the harshness of the reaction conditions.

Q3: Does the fluorine substituent on the 2-amino-5-fluorophenol starting material affect the Skraup reaction?

Yes, the electronic properties of the fluorine atom can influence the reaction. Fluorine is a highly electronegative atom, which can deactivate the aromatic ring to some extent towards electrophilic substitution.[4] This could potentially slow down the cyclization step of the Skraup synthesis compared to an unsubstituted aniline. However, the effect is not so pronounced as to prevent the reaction, as demonstrated by the reported successful synthesis. It is important to ensure that the reaction conditions are robust enough to overcome any potential deactivation.

Q4: What is the most effective method for purifying crude this compound, especially when it is mixed with tarry byproducts?

Purification of hydroxyquinolines can be challenging due to their chelating properties and the presence of persistent tarry impurities.[5] A multi-step purification strategy is often necessary.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice. Neutralize the acidic solution with a base, such as concentrated ammonium hydroxide or sodium hydroxide, to a pH of 7-8. This will precipitate the crude product.

  • Steam Distillation: For quinoline derivatives, steam distillation is a classic and effective method to separate the volatile product from non-volatile tars and inorganic salts.[1]

  • pH-Mediated Purification: A patented method for purifying 8-hydroxyquinoline involves dissolving the crude product in water and adjusting the pH.[6] By carefully lowering the pH to around 3.7-3.9, polymeric impurities can be precipitated and filtered off. Subsequently, adjusting the pH of the filtrate to 7-7.5 will precipitate the cleaner 8-hydroxyquinoline derivative.

  • Recrystallization: The crude product obtained after initial purification can be further purified by recrystallization from a suitable solvent, such as ethanol or a methanol/water mixture.

Experimental Protocols

Protocol 1: Optimized Skraup Synthesis of this compound

This protocol incorporates troubleshooting strategies to improve yield and minimize side reactions.

Materials:

  • 2-Amino-5-fluorophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Ice

  • Concentrated Ammonium Hydroxide or Sodium Hydroxide solution

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 2-amino-5-fluorophenol (1 eq) and glycerol (3 eq).

  • Add ferrous sulfate heptahydrate (0.1 eq) to the mixture.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (2.5 eq) dropwise from the dropping funnel with vigorous stirring, ensuring the temperature does not exceed 100 °C.

  • After the addition is complete, remove the ice bath and gently heat the mixture in an oil bath to approximately 120-130 °C to initiate the reaction.

  • The reaction will become exothermic. Be prepared to remove the heat source and apply cooling if the reaction becomes too vigorous.

  • Maintain the reaction temperature at around 140-150 °C for 3-4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with concentrated ammonium hydroxide or sodium hydroxide solution until the pH is between 7 and 8.

  • Isolate the precipitated crude product by filtration and wash with cold water.

  • Purify the crude product using steam distillation or the pH-mediated method described in Q4, followed by recrystallization from ethanol.

Data Summary

ParameterRecommendationRationale
Temperature Control Slow addition of H₂SO₄ with cooling; maintain 140-150 °CPrevents runaway reactions and reduces tar formation.[1]
Moderator Use of Ferrous SulfateControls the exothermic nature of the reaction.[1]
Stirring Vigorous mechanical stirringEnsures even heat distribution and prevents localized overheating.
Purification Steam distillation followed by pH adjustment and recrystallizationEffectively removes tarry byproducts and inorganic salts.[1][6]

Visualizations

Skraup Synthesis of this compound

Skraup_Synthesis cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product A 2-Amino-5-fluorophenol E Michael Adduct A->E B Glycerol D Acrolein (in situ) B->D Dehydration C H₂SO₄ (conc.) C->D D->E Michael Addition F Dihydroquinoline Intermediate E->F Cyclization & Dehydration G This compound F->G Oxidation

Caption: Reaction pathway for the Skraup synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low Yield of this compound Q1 Was the reaction highly exothermic and difficult to control? Start->Q1 A1_Yes Implement better temperature control (ice bath, slow addition) and use a moderator (FeSO₄). Q1->A1_Yes Yes Q2 Was there significant tar formation? Q1->Q2 No A1_Yes->Q2 A2_Yes Ensure vigorous stirring, gradual heating, and consider pH-mediated purification. Q2->A2_Yes Yes Q3 Are the starting materials pure? Q2->Q3 No A2_Yes->Q3 A3_No Purify 2-amino-5-fluorophenol before use. Q3->A3_No No End Improved Yield Q3->End Yes A3_No->End

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

  • Technical Support Center: Synthesis of Substituted Quinolines. Benchchem.
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research.
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • My attempt at the Skraup quinoline synthesis. Powered by XMB 1.9.11.
  • The Skraup Synthesis of Quinolines.
  • Skraup reaction. Wikipedia.
  • Separation of Hydroxyquinolines by High-Performance Liquid Chrom
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. PMC.
  • Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing).
  • Efficient method for the isolation by HPLC, of a major metabolite of the carcinogen 2-amino-3-methylimidazo [4,5-f]quinoline (IQ)
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).
  • A facile synthesis of 8-chloro-11-(4-fluorophenyl)-6, 11-dihydro-5H-benzo[7][8] cyclohepta [1, 2-b] pyridin-11-ol. Der Pharma Chemica.

  • Aggregates of 6,8-difluoroquinoline 6b that shows H-7 and F-8 H-bonding.
  • 6-Chloro-8-fluoroquinoline | CAS Number 52200-53-0. Ossila.

Sources

Technical Support Center: Overcoming Challenges in the Purification of 8-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 8-Fluoroquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable compound. As a fluorinated quinolinol, this compound presents unique challenges that require a nuanced approach to purification. This document synthesizes established chemical principles with field-proven insights to provide a self-validating framework for your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your purification strategy.

Q1: What are the key chemical properties of this compound that influence its purification?

A1: Understanding the physicochemical properties of this compound is the foundation of a successful purification strategy. Its structure features a basic quinoline nitrogen, an acidic phenolic hydroxyl group, and an electron-withdrawing fluorine atom.

  • Amphoteric Nature: The presence of both a basic nitrogen and an acidic hydroxyl group means its charge and polarity are highly dependent on pH. This can be exploited for extraction but can also cause issues like streaking or strong binding in chromatography.

  • Polarity: The molecule is moderately polar. The computed XLogP3 value is 1.8, indicating a preference for moderately polar to polar solvents.[1]

  • Solubility: While specific solubility data is limited, related compounds like 8-hydroxyquinoline are soluble in alcohols, acetone, and chloroform, but have low solubility in water.[2] We can infer a similar profile for this compound.

  • Stability: The quinoline core is robust, but the phenolic hydroxyl group can be susceptible to oxidation, especially under harsh pH or high-temperature conditions.

Q2: Which purification method should I try first: column chromatography or recrystallization?

A2: The choice depends on the nature and quantity of your impurities.

  • Recrystallization is an excellent and scalable first choice if your crude product is relatively high in purity (>85-90%) and you can identify a suitable solvent system. It is effective at removing small amounts of impurities that have different solubility profiles.[3]

  • Column Chromatography is more powerful for separating complex mixtures with multiple components or impurities that have similar solubility to the product.[4] It is often the best choice for purifying crude reaction mixtures with significant byproducts.

Q3: How do I assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis, providing an area percentage of your main peak.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential for confirming the chemical structure and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is invaluable for identifying volatile and non-volatile impurities.[6][7]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Issue 1: My this compound is stuck on the silica gel column and won't elute.

Question: I've run a column with a standard ethyl acetate/hexane solvent system, but even at 100% ethyl acetate, my product isn't coming off the column. What's happening?

Answer: This is a classic problem when purifying basic compounds like quinolines on standard silica gel.[4][8]

  • Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your quinoline is strongly interacting with these acidic sites via an acid-base interaction, causing it to bind irreversibly to the stationary phase.[8]

  • Solution 1: Add a Basic Modifier: Deactivate the acidic sites on the silica by adding a small amount of a basic modifier to your eluent.

    • Start by adding 0.5-1% triethylamine (NEt₃) or ammonia solution to your mobile phase (e.g., 90:9:1 Hexane:EtOAc:NEt₃). This competes with your compound for the acidic sites, allowing it to elute.

  • Solution 2: Switch to a More Polar Solvent System: If the compound is still retained, you may need a more polar "push."

    • Try a gradient with dichloromethane (DCM) and methanol (MeOH). A typical starting point is 1-10% methanol in DCM.[4] Be cautious, as methanol can sometimes cause silica to dissolve if the concentration is too high, especially with a basic modifier.[4]

  • Solution 3: Use a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase).

Issue 2: I'm getting an oil or a gummy precipitate during recrystallization instead of fine crystals.

Question: I dissolved my crude product in a hot solvent and let it cool, but it "oiled out" instead of crystallizing. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration is too high, leading to precipitation rather than ordered crystal growth.[9]

  • Causality: This often happens when the solution is supersaturated too quickly or if the boiling point of the solvent is much higher than the melting point of the solute. Impurities can also inhibit crystal lattice formation.

  • Solution 1: Slow Down the Cooling Process: Rapid cooling (e.g., plunging directly into an ice bath) is a common cause.[10] Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you move it to an ice bath.[11]

  • Solution 2: Use More Solvent: You may have a solution that is too concentrated. Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent until a clear solution is achieved. Then, attempt to cool slowly again.[11]

  • Solution 3: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

  • Solution 4: Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Solution 5: Re-evaluate Your Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound poorly at room temperature but very well at high temperatures.[12] You may need to screen other solvents or use a binary solvent system.

Issue 3: My product appears to be decomposing during column chromatography.

Question: I'm seeing new, colored spots on my TLC plates from the column fractions that weren't in my starting material. Is my product degrading?

Answer: Yes, decomposition on silica is possible, especially for sensitive compounds like phenols.

  • Causality: The acidic nature of silica gel can catalyze degradation reactions.[8] Furthermore, the large surface area and potential presence of trace metals can promote oxidation of the phenolic -OH group, leading to colored impurities.

  • Solution 1: Deactivate the Silica: As with elution problems, adding a modifier like triethylamine can help by neutralizing the acidic sites.

  • Solution 2: Run the Column Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system from the start to speed up elution and consider using flash chromatography techniques.

  • Solution 3: Use an Alternative Adsorbent: Consider using neutral alumina, which is less likely to cause acid-catalyzed degradation.

Section 3: Experimental Protocols

These protocols provide a detailed, step-by-step methodology for the two primary purification techniques.

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of 100-500 mg of crude this compound.

Methodology:

  • Solvent System Selection:

    • Using TLC, find a solvent system that gives your product an Rf value of ~0.25-0.35.

    • Start with mixtures of Ethyl Acetate/Hexane. If the product remains at the baseline, switch to Dichloromethane/Methanol.

    • Expert Tip: Always add ~0.5% triethylamine to your TLC developing solvent to mimic the conditions of a modified column and get a more accurate prediction of elution behavior.

  • Column Packing:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in your initial, least polar solvent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system, applying positive pressure.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

  • Product Isolation:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol is a general guideline for purifying this compound when the crude material is of moderate to high purity.

Methodology:

  • Solvent Selection:

    • Place a small amount of your crude product into several test tubes.

    • Add a small amount of a different potential solvent (e.g., ethanol, isopropanol, acetone, toluene, or water/ethanol mixtures) to each tube.

    • An ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[3][12]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling.[11]

    • Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[10]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Section 4: Visualization of Workflows

Troubleshooting Column Chromatography

The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography of this compound.

G start Start: Crude Product tlc 1. Run TLC in EtOAc/Hex & DCM/MeOH start->tlc rf_check Is Rf between 0.2-0.4? tlc->rf_check change_solvent Adjust polarity. Still no movement? rf_check->change_solvent No pack_column 2. Pack column with silica rf_check->pack_column  Yes add_modifier_tlc Add 0.5% NEt3 to TLC solvent change_solvent->add_modifier_tlc Yes, no movement change_solvent->pack_column No, polarity adjusted rf_check_2 Is Rf now acceptable? add_modifier_tlc->rf_check_2 rf_check_2->pack_column  Yes consider_alumina Consider alternative (Alumina, C18) rf_check_2->consider_alumina No load_sample 3. Dry load sample pack_column->load_sample run_column 4. Run column with chosen eluent load_sample->run_column elution_check Does product elute as expected? run_column->elution_check combine_fractions 5. Combine pure fractions elution_check->combine_fractions  Yes add_modifier_column Add 0.5-1% NEt3 to eluent elution_check->add_modifier_column No, streaking or stuck evaporate 6. Evaporate solvent combine_fractions->evaporate end_product Purified Product evaporate->end_product add_modifier_column->run_column increase_polarity Still stuck? Increase polarity (e.g., add MeOH) add_modifier_column->increase_polarity increase_polarity->run_column increase_polarity->consider_alumina

Caption: Troubleshooting flowchart for column chromatography.

Section 5: Safety Precautions

Handling this compound requires adherence to standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related fluoroquinolines should inform a cautious approach.[13][14][15][16]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a laboratory coat, and safety glasses with side shields.[16] When handling the solid powder outside of a fume hood, a face shield and appropriate respiratory protection are recommended.[16]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][17] Avoid contact with skin and eyes.[13]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][17]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Contaminated labware and PPE should be treated as hazardous waste.[15][16]

References

  • Technical Support Center: Purification of Quinoline Deriv
  • Addressing challenges in the purification of quinoline deriv
  • How to purify synthetic fluoroquinolones, using column chromatography? (2016).
  • Troubleshooting low yields in the quinoline cycliz
  • This compound. PubChem.
  • 8-Bromo-6-fluoroquinoline - Safety D
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Quinoline Synthesis Optimization: A Technical Support Center. (2025). Benchchem.
  • SDS – SAFETY DATA SHEET. (2015). Halocarbon Life Sciences.
  • 6-Fluoroquinolin-2(1H)
  • 8-Fluoroquinoline. PubChem.
  • 8-Fluoroquinoline | CAS#:394-68-3. (2025). Chemsrc.
  • 6-Fluoroquinoline SDS, 396-30-5 Safety D
  • An In-depth Technical Guide on the Thermal Stability and Degradation of 6,8-Difluoro-2-methylquinolin-4-ol. (2025). Benchchem.
  • Navigating the Safe Handling of 6,8-Difluoro-2-methylquinolin-4-ol: A Guide to Personal Protective Equipment and Disposal. (2025). Benchchem.
  • Recrystallization. (2020). Professor Dave Explains. YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016). National Institutes of Health (NIH). [Link]

  • How To Recrystallize A Solid. (2020). The Organic Chemist. YouTube. [Link]

  • Quantification of Fluoroquinolone Antibiotics with High Performance Liquid Chromatography Coupled UV/VIS Detection. (2005). Digital Commons @ IWU.
  • Organic Chemistry Lab: Recrystallization. (2007). Vassar. YouTube. [Link]

  • This compound. FUJIFILM Wako Chemicals.
  • 6-Chloro-8-fluoroquinoline | CAS Number 52200-53-0. Ossila.
  • Determination of quinolones and fluoroquinolones in hospital sewage water by off-line and on-line solid-phase extraction procedures coupled to HPLC-UV. (2002). PubMed. [Link]

  • Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. (1997). ACS Publications. [Link]

  • 8-Hydroxyquinoline. PubChem.
  • 6-Fluoroquinolin-8-amine. PubChem.
  • A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. (2025). Benchchem.

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinolinol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinolinol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing quinoline and quinolinol scaffolds. Quinoline-based structures are foundational in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2][3] However, their synthesis is often plagued by challenges such as low yields, harsh reaction conditions, and difficult purifications.[4]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will move from general challenges applicable to most syntheses to specific, in-depth guides for the most common named reactions used to build the quinoline core.

Part 1: General Troubleshooting & Optimization

This section addresses broad issues frequently encountered across various quinolinol synthesis methodologies.

Frequently Asked Questions (General)

Q1: My quinoline synthesis is resulting in a very low yield or failing completely. What are the most common culprits?

A1: Low yields in quinoline synthesis are a frequent but often solvable issue. The root cause typically falls into one of four categories:

  • Suboptimal Catalyst: The choice of acid or base catalyst is highly dependent on your specific substrates. An inappropriate catalyst can fail to promote the reaction or, worse, encourage side reactions.[5][6] Modern methods often employ milder, more efficient systems like ionic liquids, metal-organic frameworks, or nanocatalysts.[1][7][8]

  • Incorrect Reaction Temperature: Many classical quinoline syntheses require high temperatures to drive the cyclization step.[5][9] However, excessive heat can lead to the degradation of starting materials or the desired product, often resulting in tar formation.[5][6][7] Conversely, a temperature that is too low will lead to an incomplete or sluggish reaction.[5] Careful temperature optimization, monitored by Thin-Layer Chromatography (TLC), is critical.[6]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials have a significant impact. For example, strong electron-withdrawing groups on an aniline ring can deactivate it, making the electrophilic cyclization step much more difficult.[5] In such cases, harsher conditions or a more potent catalytic system may be required.[6]

  • Presence of Water: In many acid-catalyzed cyclizations, water is a byproduct. Its presence can inhibit the reaction equilibrium.[5] Using anhydrous reagents and solvents, or a system that removes water as it is formed (e.g., a Dean-Stark apparatus), can significantly improve yields.[5]

Q2: My reaction mixture is turning into a thick, dark tar, making product isolation impossible. What's happening and how can I prevent it?

A2: Tar formation is arguably the most common challenge, particularly in acid-catalyzed reactions like the Doebner-von Miller and Skraup syntheses.[10] The primary cause is the acid-catalyzed polymerization or self-condensation of carbonyl starting materials (e.g., α,β-unsaturated aldehydes or ketones).[10][11]

Strategies to Mitigate Tar Formation:

  • Moderate Reaction Conditions: Avoid excessively high temperatures and strong acid concentrations.[7][10]

  • Use a Moderator: In the Skraup synthesis, ferrous sulfate (FeSO₄) is famously used to moderate the highly exothermic reaction and control its rate.[5][6][12]

  • Employ a Biphasic System: For the Doebner-von Miller reaction, sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can dramatically reduce its self-polymerization.[10][13]

  • Slow Addition of Reagents: Adding the most reactive component (often the carbonyl compound) dropwise to the heated reaction mixture can keep its instantaneous concentration low, favoring the desired reaction over polymerization.[13]

Q3: How do I choose the right catalyst for my synthesis?

A3: Catalyst selection is critical and depends on the specific reaction (e.g., Friedländer, Combes) and the nature of your substrates.

  • Homogeneous vs. Heterogeneous: Homogeneous catalysts (e.g., p-TsOH, H₂SO₄, ZnCl₂) are dissolved in the reaction medium, often leading to high selectivity under mild conditions, but can be difficult to remove from the product.[6] Heterogeneous catalysts (e.g., zeolites, nanocatalysts, polymer-supported acids) are in a different phase, allowing for easy filtration, recovery, and recycling, which is ideal for green chemistry and scale-up.[1][6]

  • Acid vs. Base Catalysis: The Friedländer synthesis is a prime example where both acid and base catalysis are effective.[7][14] The choice often depends on the stability of your starting materials. Modern approaches have demonstrated the efficacy of various catalysts, including gold(III) for milder conditions and even nanocatalysts for improved efficiency and reusability.[1][7][15]

  • "Green" Catalysts: There is a significant push towards environmentally friendly options. Ionic liquids, solid acids, and various nanocatalysts have been successfully used to catalyze quinoline synthesis, often under solvent-free conditions or in greener solvents like water or ethanol.[2][8][16]

General Troubleshooting Workflow

G Start Low Yield or Reaction Failure Check_Purity Verify Starting Material Purity & Identity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Check_Catalyst Evaluate Catalyst Choice & Loading Check_Conditions->Check_Catalyst Side_Reactions Analyze for Side Reactions (TLC, LC-MS) Check_Catalyst->Side_Reactions Tar Tar Formation? Side_Reactions->Tar Incomplete Incomplete Conversion? Side_Reactions->Incomplete Tar->Incomplete No Mitigate_Tar Implement Mitigation: - Lower Temp - Milder Catalyst - Slow Addition Tar->Mitigate_Tar Yes Increase_Severity Increase Temp/Time/ Catalyst Loading Incomplete->Increase_Severity Yes Optimize Purify & Characterize Product Incomplete->Optimize No Mitigate_Tar->Optimize Increase_Severity->Optimize

Caption: A general workflow for troubleshooting low-yield quinolinol synthesis reactions.

Part 2: Method-Specific Guides

The Friedländer Synthesis

This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8][17] It can be catalyzed by either acids or bases.[14]

Troubleshooting the Friedländer Synthesis

Problem Potential Cause(s) Suggested Solutions
Low Yield Harsh Conditions: Traditional high temperatures or strong acids/bases can cause degradation.[7] Suboptimal Catalyst: The chosen catalyst may not be efficient for your specific substrates.[7]Use Milder Catalysts: Explore modern options like ionic liquids, gold(III) catalysts, or nanocatalysts (e.g., SiO₂, ZnO) which often work under milder conditions.[7][14][15] Optimize Temperature: Incrementally adjust the temperature (e.g., in 10°C steps) while monitoring via TLC.[7]
Regioselectivity Issues Unsymmetrical Ketone: The reaction can proceed via two different enolates, leading to a mixture of regioisomers.[11]Catalyst Control: Certain amine catalysts or ionic liquids can favor the formation of one isomer.[11] Substrate Modification: Introducing a directing group, like a phosphoryl group on the α-carbon of the ketone, can control the cyclization.[11]
Aldol Side Reaction Self-Condensation: The active methylene compound can self-condense under the reaction conditions, consuming starting material.[7]Modify Reaction Order: Add the 2-aminoaryl ketone/aldehyde slowly to the active methylene compound to keep its concentration low. Choose a Milder Base: Use a base that is strong enough to catalyze the reaction but not so strong that it aggressively promotes self-condensation.

Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis

This protocol provides a milder, often higher-yielding alternative to traditional strong acid/base catalysis.

  • Setup: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (I₂) (10 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C under solvent-free conditions or in a minimal amount of a high-boiling solvent.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dissolve the residue in ethyl acetate.

  • Purification: Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.[7]

Friedländer Synthesis Mechanism

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product React1 2-Aminoaryl Ketone Aldol Aldol Condensation (Base or Acid Cat.) React1->Aldol React2 Active Methylene Compound React2->Aldol Dehydration1 Dehydration (-H₂O) Aldol->Dehydration1 Enone α,β-Unsaturated Intermediate Dehydration1->Enone Cyclization Intramolecular Cyclization Enone->Cyclization Dehydration2 Dehydration (-H₂O) Cyclization->Dehydration2 Product Substituted Quinolinol Dehydration2->Product

Caption: The mechanism of the Friedländer synthesis proceeds via condensation and cyclodehydration.

The Gould-Jacobs Reaction

A cornerstone for preparing 4-hydroxyquinoline derivatives, this reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[9][18][19]

Troubleshooting the Gould-Jacobs Reaction

Problem Potential Cause(s) Suggested Solutions
Low Yield / No Cyclization Insufficient Temperature: The key thermal cyclization step requires very high temperatures, typically >250 °C.[9][18] Decomposition: Prolonged heating at such high temperatures can lead to product degradation.[9]Use High-Boiling Solvents: Inert solvents like Diphenyl ether or Dowtherm A are traditionally used to achieve the necessary temperatures.[9][18] Microwave Irradiation: This is a highly effective modern alternative. Microwaves can rapidly heat the mixture to the target temperature, significantly reducing reaction times (from hours to minutes) and often improving yields by minimizing degradation.[18][20]
Incomplete Hydrolysis/Decarboxylation Insufficient Base or Heat: The final steps to get to the 4-hydroxyquinoline core require saponification of the ester followed by decarboxylation.Ensure Complete Saponification: Use a sufficient excess of a strong base (e.g., NaOH) and ensure the reaction goes to completion (monitored by TLC). Acidify and Heat: After saponification, carefully acidify the mixture and heat to drive the decarboxylation, which is often visualized by CO₂ evolution.

Comparative Protocols for Gould-Jacobs Cyclization

Protocol 1: Conventional High-Temperature Synthesis [18]

  • Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent (e.g., Diphenyl ether) in a reaction flask fitted with a reflux condenser.

  • Heating: Heat the mixture to reflux (approx. 250-260 °C) and maintain this temperature for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature.

  • Purification: Add a non-polar solvent like cyclohexane or hexanes to precipitate the crude product. Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[18]

Protocol 2: Microwave-Assisted Synthesis [20]

  • Setup: Place the aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (3.0 equiv) in a microwave vial equipped with a magnetic stir bar.

  • Heating: Heat the mixture in a microwave reactor to 250-300 °C for 5-20 minutes. Monitor the pressure to ensure it stays within safe limits.

  • Isolation: Cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the precipitated product and wash with a cold solvent like acetonitrile. Dry the solid under vacuum.[20]

Parameter Conventional Heating Microwave Irradiation
Temperature 250-260 °C250-300 °C
Time 30-60 minutes5-20 minutes
Typical Yield Moderate to GoodGood to Excellent
Key Advantage Simple equipmentDrastically reduced time, often higher yield[20]
The Combes, Doebner-von Miller, and Skraup Reactions

These classical methods are powerful but often come with significant challenges related to harsh conditions.

Troubleshooting Classical Syntheses

Reaction Common Problem Causality & Explanation Optimization Strategy
Combes Low Yield The acid-catalyzed cyclization is the rate-determining step and can be hindered by steric effects from substituents on the aniline or β-diketone.[11][21]Use a more effective dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or polyphosphoric ester (PPE), which can be more efficient than sulfuric acid.[11][22]
Doebner-von Miller Excessive Tar Formation Strong acid catalysts promote the rapid polymerization of the α,β-unsaturated carbonyl starting material, which is a major competing side reaction.[10]Employ a biphasic solvent system (e.g., toluene/aqueous HCl) to sequester the carbonyl compound and reduce self-polymerization.[10] Optimize acid concentration and consider milder Lewis acids (e.g., ZnCl₂, SnCl₄).[10]
Skraup Violent, Exothermic Reaction The reaction of aniline, glycerol, and sulfuric acid is highly exothermic and can become uncontrollable, leading to safety hazards and extensive charring.[12]Use a Moderator: Add anhydrous ferrous sulfate (FeSO₄) to the reaction mixture before adding the sulfuric acid. This helps to control the reaction rate.[5][12] Controlled Addition: Add the concentrated sulfuric acid slowly and carefully with vigorous stirring and external cooling (ice bath).[5]
Doebner-von Miller Tetrahydroquinoline Impurities The final step is the oxidation of a dihydroquinoline intermediate. If the oxidizing agent (often formed in situ) is inefficient or insufficient, partially hydrogenated byproducts are isolated.[10]Ensure Sufficient Oxidant: Use an effective oxidizing agent. In some cases, a post-reaction oxidation step using an agent like DDQ or MnO₂ can be performed on the isolated crude product.[10]

Part 3: Purification of Quinolinol Derivatives

Purification is a critical final step where many challenges can arise.

Q1: My purified quinolinol is a persistent oil and refuses to crystallize. What can I do?

A1: This is a common frustration. If standard crystallization techniques fail, consider salt formation. Quinoline derivatives are basic and readily form crystalline salts with various acids.[23] This is an excellent method for both purification and obtaining a solid product.

  • Hydrochloride Salts: Dissolve the oil in a suitable solvent like isopropanol, diethyl ether, or ethyl acetate. Add a solution of HCl (e.g., 2M in ether) dropwise until precipitation is complete.

  • Picrate Salts: Picric acid forms highly stable and crystalline salts with quinolines. These can be easily filtered. The free base can be regenerated by dissolving the salt and treating it with a base (e.g., aqueous NaOH) followed by extraction.[23]

Q2: My product is decomposing on my silica gel column. How can I avoid this?

A2: The acidic nature of standard silica gel can degrade basic quinoline derivatives.[24]

  • Use Neutralized Silica: Prepare a slurry of silica gel in your desired eluent and add a small amount of a neutralizating base, like triethylamine (~1% v/v). This will deactivate the acidic sites on the silica surface.

  • Switch to a Different Stationary Phase: Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds.

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, C18 reverse-phase chromatography using solvents like acetonitrile and water can be a very effective purification method.

References

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Gould-Jacobs Reaction. Organic Reactions. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: AN56. Biotage. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. National Institutes of Health. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. [Link]

  • Combes Quinoline Synthesis. Cambridge University Press. [Link]

  • Screening of Catalyst for Quinoline Synthesis. ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Effects of solvent on the Friedländer synthesis of quinolines. ResearchGate. [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Friedlander synthesis of quinoline derivatives. ResearchGate. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Synthesis of Quinoline and derivatives. University of Technology. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health. [Link]

  • Purification method of 8-hydroxyquinoline crude product.
  • Skraup reaction. Wikipedia. [Link]

  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. [Link]

  • Doebner-Miller reaction. chemeurope.com. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • synthesis of quinoline derivatives and its applications. SlideShare. [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Method for purifying quinolinecarboxylic acid derivative.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. National Institutes of Health. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • 24 questions with answers in QUINOLINES. ResearchGate. [Link]

Sources

Navigating the Synthesis of 8-Fluoroquinolin-6-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 8-Fluoroquinolin-6-ol. This guide is designed to provide in-depth troubleshooting and frequently asked questions to assist you in identifying and minimizing byproducts in your reactions. As Senior Application Scientists, we understand the nuances of quinoline synthesis and aim to provide you with practical, field-proven insights to enhance the efficiency and purity of your experimental outcomes.

I. Understanding the Synthetic Landscape: Common Routes and Challenges

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is often approached through classical quinoline syntheses such as the Skraup, Combes, or Gould-Jacobs reactions.[1] Each of these methods, while effective, presents unique challenges, particularly concerning byproduct formation.[2][3] Harsh reaction conditions, such as high temperatures and strong acids, can lead to a variety of side reactions, complicating purification and reducing overall yield.[2]

This guide will focus on proactive and reactive strategies to mitigate these issues, ensuring a higher purity of your target molecule.

II. Troubleshooting Guide: A Proactive Approach to Minimizing Byproducts

This section addresses common issues encountered during the synthesis of this compound and provides preventative measures.

Question 1: My reaction is producing a significant amount of dark, tar-like material, making work-up difficult. What is causing this and how can I prevent it?

Answer: The formation of tar-like substances is a frequent issue in quinoline synthesis, especially under harsh acidic and high-temperature conditions like those in the Skraup synthesis.[4][5] This polymerization is often a result of uncontrolled side reactions of the intermediates.

Causality:

  • Overheating: Excessive temperatures can promote polymerization and decomposition of starting materials and intermediates.

  • Strong Acid Concentration: Highly concentrated acids can catalyze unwanted polymerization pathways.

  • Oxidizing Agent Reactivity: In reactions like the Skraup synthesis, the oxidizing agent (e.g., nitrobenzene) can contribute to charring if the reaction is not well-controlled.[4]

Preventative Measures:

ParameterRecommended ActionRationale
Temperature Control Maintain a consistent and controlled temperature throughout the reaction. For exothermic reactions, consider a phased heating approach.Prevents runaway reactions and minimizes thermal decomposition.
Acid Concentration Use the recommended concentration of acid. In some cases, a milder acid or a mixture of acids can be effective.Reduces the propensity for acid-catalyzed polymerization.
Moderators In Skraup-type reactions, the use of a moderator like ferrous sulfate can help to control the reaction's exothermicity.[4][6]Ensures a smoother, more controlled reaction, reducing byproduct formation.[6]
Solvent Choice Newer, "green" chemistry approaches often utilize alternative solvents or even solvent-free conditions to minimize byproducts.[3][7]Can lead to cleaner reactions and easier work-up procedures.

Experimental Protocol: Controlled Skraup Synthesis

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid to glycerol.

  • Moderator Addition: Add ferrous sulfate heptahydrate to the mixture and stir until dissolved.

  • Reactant Addition: Slowly add a mixture of the aniline precursor and nitrobenzene through the dropping funnel while maintaining a controlled temperature.

  • Heating: Gradually heat the reaction mixture to the target temperature and maintain for the specified duration.

  • Work-up: After cooling, carefully pour the reaction mixture onto ice and proceed with neutralization and extraction.

Question 2: I am observing multiple spots on my TLC plate that are difficult to separate from my desired product. What are these likely byproducts and how can I minimize their formation?

Answer: The presence of multiple, closely-eluting spots on a TLC plate suggests the formation of isomeric or structurally similar byproducts. In the context of this compound synthesis, these can arise from various side reactions.

Likely Byproducts:

  • Positional Isomers: Depending on the starting materials and reaction type (e.g., Combes synthesis), different regioisomers of the quinoline core can be formed.[8][9]

  • Over-oxidation or Reduction Products: Imbalance in the oxidizing or reducing agents can lead to undesired oxidation states of the quinoline ring or substituents.

  • Incomplete Cyclization Products: The intermediate Schiff bases or enamines may not fully cyclize, leading to impurities.[8]

  • Halogenated Byproducts: In some cases, unintended halogenation of the quinoline ring can occur.

Minimization Strategies:

StrategyDescriptionKey Considerations
Control of Regioselectivity In the Combes synthesis, the nature of the aniline and β-diketone substituents can influence the direction of cyclization.[8]Steric and electronic effects of the substituents play a crucial role. Methoxy-substituted anilines, for instance, can favor the formation of specific isomers.[8]
Stoichiometry of Reagents Precise control over the molar ratios of reactants, especially the oxidizing or reducing agents, is critical.An excess of the oxidizing agent can lead to over-oxidation, while an insufficient amount may result in incomplete reaction.
Reaction Time and Temperature Optimizing both reaction time and temperature can favor the formation of the desired product over byproducts. Prolonged reaction times or excessive temperatures can lead to degradation.[10]Monitoring the reaction by TLC is essential to determine the optimal endpoint.

dot

Byproduct_Formation cluster_conditions Reaction Conditions Starting Materials Starting Materials Desired Product (this compound) Desired Product (this compound) Starting Materials->Desired Product (this compound) Optimal Conditions Byproducts Byproducts Starting Materials->Byproducts Suboptimal Conditions High Temperature High Temperature High Temperature->Byproducts Strong Acid Strong Acid Strong Acid->Byproducts Improper Stoichiometry Improper Stoichiometry Improper Stoichiometry->Byproducts

Caption: Factors influencing byproduct formation.

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to identify the byproducts in my this compound reaction?

A1: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive byproduct identification:

  • Thin-Layer Chromatography (TLC): For initial assessment of reaction progress and purity.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the product and resolve closely related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the byproducts, providing crucial clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For detailed structural elucidation of both the desired product and isolated impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.

Q2: My desired this compound product is difficult to purify by column chromatography. What other purification methods can I try?

A2: If standard column chromatography is ineffective, consider the following purification strategies:

  • Recrystallization: This is often a highly effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures.[11]

  • Acid-Base Extraction: Since quinolines are basic, you can often purify them by dissolving the crude mixture in an organic solvent and extracting with an aqueous acid. The aqueous layer, containing the protonated quinoline, can then be basified to precipitate the purified product.

  • Preparative HPLC: For challenging separations, preparative HPLC can provide high-purity material, although it is a more resource-intensive technique.

dot

Purification_Workflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Crude Product->Recrystallization Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Preparative HPLC Preparative HPLC Crude Product->Preparative HPLC Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product Acid-Base Extraction->Pure Product Preparative HPLC->Pure Product

Caption: Purification options for this compound.

Q3: Can I use a different synthetic route to avoid the byproducts associated with classical quinoline syntheses?

A3: Yes, modern synthetic methods offer alternatives that can provide cleaner reactions and higher yields. For instance, nanocatalyzed green protocols are being developed to synthesize quinoline derivatives under milder conditions, reducing byproduct formation.[2][3] The Gould-Jacobs reaction is another versatile method for constructing the quinoline core, often proceeding under less harsh conditions than the Skraup synthesis.[12][13] Researching these newer methods may provide a more efficient pathway to your target molecule.

IV. Conclusion

The synthesis of this compound, while presenting challenges, can be optimized to produce a high-purity product. By understanding the underlying causes of byproduct formation and implementing the proactive and reactive strategies outlined in this guide, researchers can significantly improve their experimental outcomes. Careful control of reaction parameters, thoughtful selection of purification techniques, and consideration of alternative synthetic routes are key to success.

References

  • Benchchem. minimizing byproducts in Skraup synthesis of 6,6'-Biquinoline.
  • PMC.
  • Fordham Research Commons. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • International Journal of Pharmaceutical Sciences. Anand Bajaniya, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 3, 2480-2490.
  • Wikipedia. Combes quinoline synthesis.
  • Combes Quinoline Synthesis.
  • ACS Omega.
  • PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Wikipedia. Gould–Jacobs reaction.
  • Química Organica.org. Combes synthesis of quinolines.
  • Gould-Jacobs Reaction.
  • Benchchem. An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ-iFx9Y2LgiD4rT873_hnY1F__cAKUfqfKEsswLIxOo__byK2-4-LO3Q_HiW7NZzJJW1dVUMRDZFkyr1jZgv9IaGt83MAYW1NRY6MyUauyHKZUn1lT98N62m8Zfl527F2G8JkrpMnqQHhxBf2Clu3hPUJCQERxDrtqUodE4dnemHYi5w4ox-wlWZTZjKI1PzjARhpvuOG225fNVUh89W2kte9pc3JUXvhs6A38IhgBB6V3ZTDUQjhJQ==]([Link]

Sources

troubleshooting solubility issues with 8-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Fluoroquinolin-6-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to ensure you can confidently prepare and utilize this compound in your work.

Understanding this compound

This compound is a fluorinated derivative of quinoline, a heterocyclic aromatic compound. Such compounds are pivotal scaffolds in medicinal chemistry, serving as building blocks for a wide range of therapeutic agents.[1][2][3] The introduction of a fluorine atom and a hydroxyl group can significantly alter the molecule's physicochemical properties, including its solubility, which is a critical parameter for ensuring accurate and reproducible experimental results.

This guide provides a structured, question-and-answer approach to troubleshoot common solubility issues, backed by detailed protocols and scientific explanations.

Chemical PropertyValueSource
Molecular Formula C₉H₆FNOPubChem[4]
Molecular Weight 163.15 g/mol PubChem[4]
CAS Number 209353-22-0PubChem[4]
Predicted XLogP3 1.8PubChem[4]
Appearance Typically a solid at room temperatureGeneral Knowledge

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my chosen solvent. What is the primary cause?

Answer: The most common reason for poor solubility is an inappropriate choice of solvent or suboptimal conditions. This compound, like many quinoline derivatives, has a rigid, aromatic structure, making it sparingly soluble in aqueous solutions at neutral pH.[5] Its solubility is governed by the principle of "like dissolves like." The molecule possesses both polar (hydroxyl group, nitrogen atom) and nonpolar (quinoline ring) regions, requiring a solvent that can effectively interact with both.

Causality: The solvation energy, or the energy released when solute molecules are surrounded by solvent molecules, must be sufficient to overcome the lattice energy of the solid compound.[6] Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are often effective because they can engage in dipole-dipole interactions without donating protons, successfully solvating a wide array of compounds.[7][8]

Q2: What are the recommended starting solvents for this compound?

Answer: For creating concentrated stock solutions, we recommend starting with polar aprotic solvents.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) . It is a powerful solvent for a vast range of organic molecules and is miscible with both water and other organic solvents.[7][9]

  • Secondary Recommendations: N,N-Dimethylformamide (DMF) or polar protic solvents like ethanol and methanol . Quinoline derivatives generally show good solubility in these polar organic solvents.[10]

It is crucial to use anhydrous (dry) solvents, as residual water can sometimes hinder the dissolution of hydrophobic compounds.

Q3: How does pH influence the solubility of this compound?

Answer: The pH of the medium is a critical factor that can be modulated to dramatically enhance solubility.[1][2] The this compound molecule has two ionizable sites: the basic quinoline nitrogen and the acidic phenolic hydroxyl group.

  • In Acidic Conditions (Low pH): The nitrogen atom on the quinoline ring can become protonated, forming a positively charged quinolinium ion. This salt form is generally much more soluble in aqueous media than the neutral molecule.

  • In Basic Conditions (High pH): The phenolic hydroxyl group can be deprotonated to form a negatively charged phenoxide ion. This anionic form also exhibits significantly increased aqueous solubility.

Expert Insight: The ionizable nature of the quinoline scaffold makes its solubility highly dependent on the pH and ionic strength of the medium.[3] For applications in aqueous buffers, adjusting the pH away from the compound's isoelectric point is the most effective strategy to achieve dissolution.

Fig 1. Ionization states of this compound at different pH levels.
Q4: Can I use heat or sonication to help dissolve the compound?

Answer: Yes, gentle heating and sonication are standard and effective techniques to increase the rate of dissolution.

  • Heating: Increasing the temperature enhances the kinetic energy of both solute and solvent molecules, which can help overcome intermolecular forces and speed up dissolution.[10] We recommend a warm water bath (40-50°C). Caution: Do not boil the solution, especially with volatile solvents, and always be aware of the compound's thermal stability.

  • Sonication: A sonication bath uses high-frequency sound waves to agitate the solvent and break down solute aggregates, increasing the surface area available for solvation.

These methods increase the rate of dissolution but may not significantly increase the equilibrium solubility if the compound is already at its saturation point.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a self-validating method for preparing a standard stock solution.

Materials:

  • This compound (MW: 163.15 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Appropriate volumetric flasks and micropipettes

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you need 1.63 mg of this compound.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 163.15 g/mol * 1000 mg/g = 1.6315 mg

  • Weigh Compound: Accurately weigh approximately 1.63 mg of the compound into a clean, dry vial. Record the exact weight.

  • Add Solvent: Add approximately 900 µL of anhydrous DMSO to the vial.

  • Promote Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. If particulates remain, place the vial in a sonication bath for 5-10 minutes or warm gently in a water bath (40°C) with intermittent vortexing.

  • Visual Confirmation: Continue this process until the solution is clear and free of any visible solid particles. A clear solution is the primary validation checkpoint.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final calculated volume based on the exact mass weighed. For example, if you weighed exactly 1.6315 mg, your final volume should be 1.0 mL.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Workflow

If you encounter solubility issues, follow this logical decision tree to identify and solve the problem.

Fig 2. Decision tree for troubleshooting solubility issues.
References
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 62.
  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PubChem. (n.d.). This compound.
  • Klochkov, V. V., et al. (2020). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Journal of Physics: Conference Series, 1611, 012033.
  • Solubility of Things. (n.d.). 8-Hydroxyquinoline.
  • PubChem. (n.d.). 8-Hydroxyquinoline.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
  • PubChem. (n.d.). Dimethyl Sulfoxide.
  • Benchchem. (n.d.). 5-Fluoroquinolin-6-ol.
  • Ossila. (n.d.). 6-Chloro-8-fluoroquinoline.
  • Foley, D. D., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ChemMedChem, 13(12), 1181–1185.
  • gChem Global. (n.d.). DMSO Physical Properties.

Sources

Technical Support Center: Enhancing the Long-Term Storage Stability of 8-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 8-Fluoroquinolin-6-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Due to its unique structure, featuring both a quinoline core and a phenolic hydroxyl group, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes.[1][2] This guide provides in-depth troubleshooting, validated protocols, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a primary concern?

This compound is a heterocyclic aromatic compound containing a quinoline ring system, which is a key structural motif in many biologically active compounds and pharmaceuticals.[3][4][5] Its structure also includes a phenolic hydroxyl group, making it reactive and prone to degradation.[1] The primary stability concerns are oxidation and photodegradation, which can lead to the formation of impurities, discoloration, and a loss of potency, thereby impacting the reliability and reproducibility of your research.[2][6][7]

Q2: What are the immediate visual signs of this compound degradation?

The most common visual indicator of degradation is a change in color.[2] High-purity, solid this compound should be an off-white to light tan powder. Degradation, typically caused by oxidation, will cause the powder to darken, often progressing from yellow to brown.[2] In solution, a similar color progression from colorless/light yellow to a more intense yellow or brown indicates compromised integrity.[2]

Q3: What are the ideal baseline conditions for storing the solid compound?

For optimal stability, solid this compound should be stored under controlled conditions that minimize exposure to the primary degradation catalysts: oxygen, light, and heat.[2][8][9][10]

Parameter Recommended Condition Rationale
Temperature -20°C to 4°CReduces the rate of chemical degradation.[2][8][9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Light Protected from Light (Amber Vial)Prevents photodegradation, a known issue for quinoline compounds.[2][10]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis and moisture-driven degradation.

Section 2: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you may encounter during the handling and use of this compound.

Logical Flow for Troubleshooting Stability

G start Problem Observed (e.g., Color Change, Inconsistent Data) check_solid Is the solid compound discolored? start->check_solid check_solution Is the stock solution discolored or hazy? start->check_solution check_data Are experimental results inconsistent or showing loss of potency? start->check_data solid_yes Probable Cause: Oxidation/Photodegradation of solid. check_solid->solid_yes Yes solution_yes Probable Cause: Degradation in solution (pH, solvent, light, oxygen). check_solution->solution_yes Yes data_yes Probable Cause: Significant degradation has occurred. Compound purity is compromised. check_data->data_yes Yes action_solid Action: 1. Re-test purity via HPLC. 2. If impure, acquire new lot. 3. Implement strict storage protocol. solid_yes->action_solid action_solution Action: 1. Discard old solution. 2. Prepare fresh stock solution. 3. Use appropriate solvent and consider antioxidants. 4. Store protected from light at ≤4°C. solution_yes->action_solution action_data Action: 1. Perform full QC on current batch (See Sec 4). 2. Prepare fresh solutions for all experiments. 3. Validate compound stability under assay conditions. data_yes->action_data

Caption: Troubleshooting workflow for stability issues.

Q&A Troubleshooting

Problem 1: My solid this compound, which was initially light tan, has turned noticeably darker/brown upon storage.

  • Probable Cause: This is a classic sign of oxidation. The phenolic hydroxyl group is particularly susceptible to oxidation when exposed to atmospheric oxygen, a process that can be accelerated by ambient light and temperature.[2][10]

  • Immediate Action: Qualify the material before use. Run a purity check using the HPLC method outlined in Section 4 to quantify the level of degradation.

  • Long-Term Solution: Immediately transfer the compound to an amber glass vial. Purge the headspace with an inert gas like argon or nitrogen before sealing tightly. Store the vial in a desiccator at -20°C. For all future lots, adhere strictly to the storage protocols in Section 3 from the moment of receipt.

Problem 2: I am observing a loss of potency or inconsistent results in my biological assays.

  • Probable Cause: Inconsistent results are a hallmark of compound degradation.[2] The active parent compound is likely degrading into less active or inactive byproducts, reducing the effective concentration in your experiments. This can happen in the solid state over time or more rapidly in solution.

  • Immediate Action: Do not proceed with the assay using the current stock. Prepare a fresh stock solution from a reliable lot of solid compound. It is crucial to validate the stability of the compound under your specific assay conditions (e.g., buffer pH, temperature).[2]

  • Long-Term Solution: Implement a routine QC check of your stock solutions. Run a quick purity check via HPLC on an aliquot of your stock solution before initiating sensitive experiments, especially if the solution has been stored for more than a few days.

Problem 3: My stock solution in DMSO has turned dark yellow/brown after being stored in the refrigerator for a week.

  • Probable Cause: While refrigeration slows degradation, it does not stop it, especially if the solution is not protected from light and oxygen.[2][8] DMSO is hygroscopic and can absorb water, which may alter stability. Furthermore, repeated warming/cooling cycles for use can introduce oxygen into the solution.

  • Immediate Action: Discard the discolored solution.

  • Long-Term Solution: Prepare smaller, single-use aliquots of your stock solution. This minimizes freeze-thaw cycles and the introduction of atmospheric oxygen. Store these aliquots at -20°C or -80°C in amber vials with the headspace purged with inert gas.

Section 3: Protocols for Enhanced Stability and Handling

Adherence to these protocols is critical for preserving the integrity of this compound.

Protocol 1: Long-Term Storage of Solid Compound
  • Environment: Perform all aliquoting and handling in a low-humidity environment, such as a glove box or a benchtop area purged with nitrogen.

  • Container: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure an airtight seal.

  • Inerting: Before sealing, purge the vial's headspace with a gentle stream of argon or nitrogen for 30-60 seconds to displace all oxygen.

  • Sealing: Seal the cap tightly. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vial inside a secondary container with a desiccant. Store this container at -20°C.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use high-purity, anhydrous grade solvents (e.g., DMSO, DMF). Degas the solvent by sparging with argon or nitrogen for 15-20 minutes before use to remove dissolved oxygen.

  • Preparation: Prepare the solution under dim light. Dissolve the solid in the degassed solvent to the desired concentration.

  • Antioxidant Addition (Optional but Recommended): For applications where it will not interfere, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the stock solution at a final concentration of 0.01-0.05%.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber micro-vials or HPLC vials.

  • Inerting and Storage: Purge the headspace of each aliquot vial with inert gas, seal tightly, and store at -20°C or -80°C, protected from light.

Primary Degradation Pathways

The stability of this compound is primarily challenged by two mechanisms:

G cluster_0 Degradation Catalysts cluster_1 Degradation Products O2 Oxygen (Air) Oxidized Oxidized Products (Quinones, Polymers) O2->Oxidized Light Light (UV/Ambient) Photo Photodegradation Products Light->Photo Heat Heat Heat->Oxidized accelerates Heat->Photo accelerates Compound This compound (Active Compound) Compound->Oxidized Oxidation Compound->Photo Photodegradation Loss Loss of Potency & Inconsistent Results Oxidized->Loss Photo->Loss G start Start: Stability Study prep Prepare Sample Aliquots (Solid or Solution) start->prep store Store Aliquots Under Defined Conditions (e.g., -20°C Dark, 4°C Dark, 25°C Light) prep->store timepoint Pull Samples at Time Points (T=0, 1, 3, 6 months) store->timepoint analysis Analyze by Stability-Indicating HPLC Method timepoint->analysis data Calculate Purity (% Area) and Identify Degradants analysis->data report Report Results: Compare to T=0 and Determine Shelf-Life data->report

Caption: Workflow for a long-term stability study.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Molinari, R., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Jodko-Piórecka, A., et al. (2021). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

  • ResearchGate. (2020). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • IARJSET. (n.d.). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Retrieved from [Link]

  • Zigler, S. S. (2008). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. APhA. Retrieved from [Link]

  • ResearchGate. (2020). “Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine”. Retrieved from [Link]

  • IJPSR. (2021). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • PubMed Central. (2018). Effect of Storage Time and Temperature on Phenolic Compounds of Soybean (Glycine max L.) Flour. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2020). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Retrieved from [Link]

  • ACS Publications. (2021). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Retrieved from [Link]

  • Oxford Academic. (2021). Impact of storage conditions on the composition and antioxidant activity of peanut skin phenolic-based extract. International Journal of Food Science and Technology. Retrieved from [Link]

Sources

Technical Support Center: Resolving Isomeric Separation in Fluorinated Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorinated quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common yet critical challenge of isomeric impurities. The introduction of fluorine into the quinoline scaffold is a powerful strategy in drug discovery, significantly modulating properties like metabolic stability and binding affinity. However, this modification often introduces regioselectivity challenges during synthesis, leading to mixtures of positional isomers that can be difficult to separate and characterize.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of fluorinated quinolines. Our approach is grounded in mechanistic principles to explain the "why" behind the "how," enabling you to make informed decisions in your laboratory work.

Troubleshooting Guide: From Reaction to Resolution

This section addresses specific problems you may encounter during your experimental workflow, providing both diagnostic insights and actionable protocols.

Q1: My Skraup/Gould-Jacobs reaction with a substituted fluoroaniline is producing a mixture of isomers. How can I control the regioselectivity?

Answer:

The formation of regioisomers is a common and mechanistically predictable outcome when using meta-substituted anilines, such as 3-fluoroaniline. The core of the issue lies in the final intramolecular electrophilic cyclization step of these reactions.

The Underlying Causality:

In a classic Skraup or Gould-Jacobs reaction, the aniline ring attacks a carbonyl group (or its protonated form) to form the new pyridine ring.[1][2] The directing effects of the substituents on the aniline ring dictate where this cyclization occurs.

  • Amino Group (-NH₂): A powerful activating, ortho, para-director.

  • Fluorine (-F): A deactivating, ortho, para-director due to its inductive electron-withdrawing and resonance electron-donating effects.

When using 3-fluoroaniline , the amino group strongly directs cyclization to the C2 and C6 positions. The fluorine at C3 has a weaker deactivating influence at these positions.

  • Cyclization at C2: Leads to the 7-fluoroquinoline isomer.

  • Cyclization at C6: Leads to the 5-fluoroquinoline isomer.

Because both cyclization pathways are electronically feasible, a mixture of 5-fluoro and 7-fluoro isomers is often unavoidable. The final ratio is a delicate balance of electronic and steric factors, influenced by reaction conditions.[1]

Troubleshooting Workflow: Influencing Isomer Ratios

Caption: Workflow for optimizing reaction regioselectivity.

Q2: I'm struggling to separate my fluorinated quinoline isomers by column chromatography. They co-elute or show very poor resolution.

Answer:

Positional isomers of fluorinated quinolines often have very similar polarities and physicochemical properties, making their separation by standard silica gel chromatography challenging.[3] The subtle differences in dipole moment and pKa imparted by the fluorine's position require a more nuanced approach.

Self-Validating Protocol: Method Development for Isomer Separation by HPLC

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is the most effective technique for this challenge. The key is to exploit the minor differences in pKa between the isomers, which can be amplified by adjusting the mobile phase pH.

Step-by-Step HPLC Method Development:

  • Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). These columns provide excellent hydrophobic selectivity.

  • Initial Mobile Phase: Begin with an isocratic mobile phase of Acetonitrile and a buffered aqueous solution (e.g., 50:50 v/v). A phosphate buffer (15-25 mM) is a robust choice.[4]

  • pH Optimization (The Critical Step):

    • The pKa of the quinoline nitrogen is sensitive to the fluorine's position. By adjusting the mobile phase pH to be near the pKa of your isomers, you can significantly alter their retention times.

    • Prepare a series of mobile phases with the aqueous component buffered at different pH values (e.g., pH 3.0, 4.5, 5.5, 6.8).[2][4]

    • Run analytical injections at each pH. You will likely observe a significant change in the resolution (Rs) between the isomeric peaks. The optimal pH will maximize this resolution.

  • Solvent Gradient Optimization: Once an optimal pH is found, switch to a gradient elution to improve peak shape and reduce run time. A typical gradient might run from 20% to 80% Acetonitrile over 20-30 minutes.

  • Detection: Use a UV detector set to a wavelength where both isomers have strong absorbance, often around 280-290 nm for fluoroquinolones.[3][4]

Data-Driven Comparison of HPLC Parameters

ParameterInitial ConditionOptimized ConditionRationale for Change
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µmStandard choice for robust reversed-phase separation.
Mobile Phase Acetonitrile:Water (50:50)Acetonitrile:Phosphate Buffer (e.g., 13:87)[4]Buffering is essential to control ionization and exploit pKa differences.
pH UncontrolledOptimized (e.g., pH 5.5)[4]Maximizes differences in protonation state between isomers, leading to differential retention.
Flow Rate 1.0 mL/min1.0 - 2.0 mL/min[4]Can be increased to shorten run times once separation is achieved.
Detection 254 nm~280 nm[4]Wavelength is optimized for the specific absorbance maximum of the fluoroquinoline core.

Troubleshooting Purification on Silica:

If you must use normal-phase flash chromatography, consider these points:

  • Decomposition: Quinolines are basic and can interact strongly or even decompose on acidic silica gel. Deactivating the silica by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%) can mitigate this.

  • Solvent System: Use a less polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) and run a very shallow gradient to maximize resolution.

Frequently Asked Questions (FAQs)

Q3: How can I use NMR spectroscopy to definitively distinguish between positional fluoroquinoline isomers, such as 6-fluoro vs. 8-fluoroquinoline?

Answer:

NMR spectroscopy is the most powerful tool for this purpose. Both ¹H and ¹⁹F NMR will provide unique "fingerprints" for each isomer based on chemical shifts and spin-spin coupling constants.

The Underlying Principles:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum depends on the electronic environment of the nucleus. The highly electronegative fluorine atom strongly influences the electron density of nearby protons and carbons, causing their signals to shift. The magnitude of this shift depends on the distance and number of bonds between the fluorine and the observed nucleus.

  • Coupling Constant (J): Nuclei "feel" the spin state of their neighbors through chemical bonds, causing their signals to split. The magnitude of this splitting (the J-coupling constant, measured in Hz) is highly dependent on the number of bonds separating the coupled nuclei. Fluorine (¹⁹F) has a spin of ½ (like ¹H), so it will couple to nearby protons, resulting in characteristic splitting patterns.

Distinguishing 6-Fluoroquinoline from 8-Fluoroquinoline:

Feature6-Fluoroquinoline8-FluoroquinolineRationale
¹H NMR: H5 Signal Doublet of doublets (dd). Will show a large ³JH5-H6(F) coupling and a smaller ⁴JH5-H7 coupling.Singlet or very finely split multiplet. H5 is adjacent to C4a and C6, neither of which has a proton.The H5 proton's proximity to the fluorine at C6 results in a clear through-bond coupling. This coupling is absent in the 8-fluoro isomer.
¹H NMR: H7 Signal Doublet of doublets (dd). Will show a large ³JH7-H8 coupling and a smaller ⁴JH7-H5 coupling.Doublet of doublets (dd). Will show a large ³JH7-H6 coupling and a significant ³JH7-F8 coupling.The H7 proton in the 8-fluoro isomer is directly adjacent to the fluorine, leading to a large ³JHF coupling that will be a key diagnostic feature.
¹⁹F NMR Spectrum The ¹⁹F signal will appear as a complex multiplet.The ¹⁹F signal will appear as a complex multiplet, but at a different chemical shift than the 6-fluoro isomer.The electronic environment of the fluorine atom is different in each isomer, leading to a distinct chemical shift.[5] The splitting pattern will be determined by couplings to H5, H7, etc.

Logical Flow for Spectroscopic Assignment

Caption: Decision tree for assigning fluoroquinoline isomers by NMR.

Q4: My Skraup reaction is violent and produces a lot of tar. How can I improve this?

Answer:

This is the classic challenge of the Skraup synthesis. The reaction involves the dehydration of glycerol to acrolein, followed by a series of exothermic Michael additions and cyclizations under strongly acidic and oxidizing conditions.[2]

Key Improvements and Their Scientific Basis:

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) is the most common and effective method.[2]

    • Causality: The ferrous sulfate moderates the activity of the oxidizing agent (e.g., nitrobenzene), making the final oxidation step from dihydroquinoline to quinoline less violent and more controlled. This prevents rapid, localized temperature spikes that lead to polymerization and tar formation.

  • Controlled Acid Addition: Add the concentrated sulfuric acid slowly and with efficient cooling (e.g., in an ice bath).

    • Causality: The initial dehydration of glycerol is highly exothermic. Slow addition allows for effective heat dissipation, preventing the uncontrolled formation of acrolein and subsequent runaway reactions.

  • Purification via Steam Distillation: The crude product is often a dark, tarry mixture.

    • Causality: Quinoline and many of its simple fluorinated derivatives are volatile with steam. This technique allows the desired product to be distilled away from the non-volatile polymeric tar, providing a highly effective primary purification step before subsequent chromatographic or crystallization steps.

References

  • Goveas, L. F., et al. (2020). SIMULTANEOUS SEPARATION OF SIX FLUOROQUINOLONES USING AN ISOCRATIC HPLC SYSTEM WITH UV DETECTION: APPLICATION TO ANALYSIS OF LEVOFLOXACIN IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Acta Pharmaceutica. [Link]

  • Wikipedia. Gould-Jacobs reaction. [Link]

  • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. PubMed. [Link]

  • UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. [Link]

  • Wikipedia. Skraup reaction. [Link]

  • Patil, P., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. [Link]

  • University of Calgary. 19Flourine NMR. [Link]

  • Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. ResearchGate. [Link]

  • Stang, M. M. (2018). Electrophilic Cyclization Reactions: Mechanism-Inspired Methods Development. eScholarship, University of California. [Link]

  • Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis. [Link]

  • ResearchGate. 1 H-NMR chemical shifts and coupling constants a of the aromatic protons of norfloxacin and the metabolites produced by Microbacterium sp. strain 4N2-2. [Link]

  • Goveas, L. F., et al. (2013). SIMULTANEOUS SEPARATION OF SIX FLUOROQUINOLONES USING AN ISOCRATIC HPLC SYSTEM WITH UV DETECTION. ResearchGate. [Link]

  • Rusu, A., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. [Link]

  • University of Wisconsin-Madison. 1H NMR Chemical Shifts. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Bibliomed. Simultaneous Separation of Five Fluoroquinolones - Norfloxacin, Moxifloxacin, Enrofloxacin, Sparfloxacin and Prulifloxacin Using. [Link]

  • G. A. Spyroulias, et al. (2003). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed. [Link]

  • PubChem. 3-Fluoroaniline. [Link]

  • H.-J. Wang, et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]

  • Asian Journal of Chemistry. Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. [Link]

  • S. K. Weng, et al. (2013). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Journal of Food and Drug Analysis. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • NRO Chemistry. Skraup Reaction. [Link]

  • M. R. R. Segura, et al. (2007). NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. ResearchGate. [Link]

  • S. A. Blum, et al. (2024). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Publications. [Link]

  • National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]

  • Y. Ito, et al. (2011). PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. PubMed Central. [Link]

  • International Journal of Pharmacy Research & Technology. Simultaneous Separation of Five Fluoroquinolones - Norfloxacin, Moxifloxacin, Enrofloxacin, Sparfloxacin and Prulifloxacin. [Link]

Sources

Technical Support Center: Scaling Up 8-Fluoroquinolin-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoroquinolin-6-ol. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to a pilot plant scale. We provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a safe, efficient, and scalable process.

I. Overview of the Recommended Synthesis Route: The Skraup Reaction

The synthesis of this compound is effectively achieved via the Skraup synthesis, a robust and well-established method for quinoline formation.[1] This reaction involves the cyclization of an aromatic amine, in this case, 2-amino-5-fluorophenol, with glycerol in the presence of a strong acid (sulfuric acid) and an oxidizing agent.

The overall reaction is notoriously exothermic and requires careful control to prevent runaway conditions and minimize the formation of tarry byproducts.[2][3]

Skraup_Synthesis_Pathway 2-amino-5-fluorophenol 2-amino-5-fluorophenol Michael_Addition Michael Addition 2-amino-5-fluorophenol->Michael_Addition Glycerol Glycerol H2SO4 H2SO4 Acrolein_Formation Dehydration to Acrolein H2SO4->Acrolein_Formation Oxidizing_Agent Oxidizing_Agent Oxidation Oxidation Oxidizing_Agent->Oxidation Acrolein_Formation->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Cyclization_Dehydration->Oxidation This compound This compound Oxidation->this compound

Caption: General reaction pathway for the Skraup synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The recommended starting material is 2-amino-5-fluorophenol.

Q2: Why is the Skraup reaction so exothermic?

The Skraup synthesis is highly exothermic due to the rapid, acid-catalyzed dehydration of glycerol to acrolein, followed by its reaction with the aniline derivative.[4]

Q3: What are the common oxidizing agents used in the Skraup synthesis?

Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[1] However, arsenic acid is known to result in a less violent reaction.[1] For greener alternatives, some studies have explored the use of iodine in catalytic amounts.[5]

Q4: What is the typical yield for a Skraup synthesis?

Yields can vary significantly based on the substrate and reaction conditions. For the synthesis of quinoline itself, yields of 84-91% have been reported at the lab scale. However, the formation of byproducts, especially tar, can reduce the isolated yield.[3]

Q5: What are the key safety precautions for a pilot-scale Skraup reaction?

Given the exothermic nature of the reaction, stringent safety protocols are essential. This includes:

  • Personal Protective Equipment (PPE): Full-face respirator, chemical-resistant suit, gloves, and safety glasses are mandatory.[6]

  • Fume Hood: All operations should be conducted in a well-ventilated fume hood.[6]

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. A blast shield should be used in front of the reactor.[5][6]

  • Controlled Reagent Addition: Slow and controlled addition of sulfuric acid with efficient cooling is critical to manage the exotherm.[2]

III. Troubleshooting Guide for Pilot Plant Scale-Up

Issue 1: Runaway Reaction and Poor Temperature Control

Q: Our pilot-scale reaction is experiencing a rapid temperature spike that is difficult to control. What are the immediate actions and preventative measures?

A: A runaway Skraup reaction is a major safety hazard.

Immediate Actions:

  • If possible and safe, immediately apply maximum cooling to the reactor jacket.

  • Be prepared for a pressure increase and ensure the reactor's pressure relief system is functioning correctly.[5]

Preventative Measures:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is crucial to moderate the reaction's exothermicity.[2][5] Ferrous sulfate is thought to act as an oxygen carrier, slowing down the oxidation step.[5]

  • Controlled Reagent Addition: Implement a slow, controlled feed rate for the concentrated sulfuric acid. Ensure efficient cooling is active before and during the addition.

  • Agitation: Ensure robust and continuous agitation to improve heat transfer and prevent the formation of localized hot spots.

  • Gradual Heating: Initiate the reaction with gentle heating. Once the exotherm begins, reduce or remove the external heat source and allow the reaction to proceed under its own heat.[5]

Issue 2: Excessive Tar Formation and Low Yield

Q: We are observing a significant amount of black, tarry material in our crude product, leading to low yields of this compound. How can we minimize this?

A: Tar formation is a common side reaction in the Skraup synthesis due to the polymerization of acrolein and other intermediates under the harsh acidic and high-temperature conditions.[3][7]

Solutions:

  • Optimize Temperature Profile: Avoid excessively high temperatures. Maintain the reaction at the lowest effective temperature to achieve a reasonable reaction rate while minimizing side reactions.

  • Moderator Addition: As with temperature control, the use of ferrous sulfate can help to control the reaction rate and reduce charring.[2]

  • Reagent Purity: Ensure the glycerol used is of high purity and low water content. The presence of water can affect the dehydration step to acrolein.[7]

  • Efficient Work-up: Prompt and efficient work-up is crucial to separate the product from the tar. Steam distillation is the most effective method for this.[5]

Issue 3: Difficulties in Product Isolation and Purification

Q: The crude product is a viscous, dark mixture that is challenging to handle and purify at the pilot scale. What is the recommended purification strategy?

A: The purification of the crude product from a Skraup synthesis is a well-known challenge.

Recommended Purification Protocol:

  • Neutralization: After the reaction is complete, carefully cool the mixture and neutralize the excess sulfuric acid with a base, such as a concentrated sodium hydroxide solution, until it is strongly alkaline. This should be done with cooling as the neutralization is also exothermic.

  • Steam Distillation: This is the most effective method for separating the volatile this compound from the non-volatile tarry byproducts.[5] The crude, alkaline mixture is subjected to steam distillation, and the product is carried over with the steam.

  • Extraction: The aqueous distillate containing the product is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Crystallization: After drying and concentrating the organic extracts, the crude this compound can be further purified by crystallization from an appropriate solvent system.

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_solutions Potential Solutions Problem Problem Encountered Runaway_Reaction Runaway Reaction / Poor Temp Control Problem->Runaway_Reaction Is it an uncontrolled exotherm? Low_Yield_Tar Low Yield / Excessive Tar Problem->Low_Yield_Tar Is it low product recovery? Moderator Add Moderator (FeSO4) Runaway_Reaction->Moderator Controlled_Addition Slow Reagent Addition & Efficient Cooling Runaway_Reaction->Controlled_Addition Agitation Improve Agitation Runaway_Reaction->Agitation Low_Yield_Tar->Moderator Temp_Profile Optimize Temperature Profile Low_Yield_Tar->Temp_Profile Steam_Distillation Efficient Steam Distillation Low_Yield_Tar->Steam_Distillation

Caption: Troubleshooting decision tree for common issues in the Skraup synthesis.

IV. Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • 2-amino-5-fluorophenol

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-amino-5-fluorophenol and ferrous sulfate heptahydrate.

  • To this mixture, add anhydrous glycerol.

  • Slowly and with constant stirring and cooling in an ice bath, add concentrated sulfuric acid.

  • Add nitrobenzene to the mixture.

  • Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath to sustain a gentle reflux.

  • After the initial exotherm subsides, continue to heat at reflux for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully dilute the mixture with water and then neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Perform steam distillation to isolate the crude this compound.

  • Extract the distillate with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Pilot Plant Scale-Up Considerations
ParameterLab Scale (e.g., 1L flask)Pilot Plant (e.g., 100L reactor)Rationale for Change
Reactor Glass flaskGlass-lined or Hastelloy reactorCorrosion resistance to strong acids at high temperatures.
Agitation Magnetic stirrer or overhead stirrerImpeller with bafflesEnsures efficient mixing and heat transfer in a larger volume.
Heating/Cooling Oil bathJacketed reactor with thermal fluidPrecise and rapid temperature control is critical for managing the exotherm.
Reagent Addition Dropping funnelMetering pumpAllows for precise and controlled addition of sulfuric acid.
Work-up Manual pouring and separationPump transfer and dedicated neutralization and distillation vesselsSafe and efficient handling of large volumes of corrosive and basic materials.
Purification Lab-scale steam distillationPilot-scale steam distillation unitTo handle larger volumes of crude product and distillate.

V. In-Process Analytical Methods

To monitor the reaction progress and ensure product quality, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the conversion and to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

VI. References

  • Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones. Retrieved from

  • National Institutes of Health. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]

  • MDPI. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

  • Unknown Source. (n.d.). Preparation and Properties of Quinoline.

  • ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]

  • ResearchGate. (n.d.). SCALE-UP OF MASS TRANSFER-LIMITED REACTIONS. Retrieved from [Link]

  • Unknown Source. (n.d.). Standard Operating Procedure.

  • ResearchGate. (n.d.). Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);.... Retrieved from [Link]

  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). My attempt at the Skraup quinoline synthesis. Retrieved from [Link]

  • MDPI. (2021). Independent Validation of an In Silico Tool for a Pilot-Scale Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • Scribd. (n.d.). Nitrobenzene Plant Report. Retrieved from [Link]

  • ResearchGate. (2025). From Lab to Pilot Scale: Commissioning of an Integrated Device for the Generation of Crystals. Retrieved from [Link]

  • PubMed. (n.d.). Recent Progress in the Synthesis of Quinolines. Retrieved from [Link]

  • PubMed. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Retrieved from [Link]

  • De Dietrich Process Systems. (n.d.). Pilot Testing Options for Chemical Application. Retrieved from [Link]

  • UB. (n.d.). Design of a batch plant for quinoline derivatives manufacture. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]

  • IChemE. (n.d.). Hazards of sulphuric acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

Sources

addressing degradation pathways of 8-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 8-Fluoroquinolin-6-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this important fluoroquinolone derivative. While specific experimental data on the degradation of this compound is limited in publicly available literature, this guide synthesizes information from structurally related compounds, particularly quinolinols and other fluoroquinolones, to offer predictive insights and robust troubleshooting strategies. Our goal is to equip you with the knowledge to anticipate potential stability issues, design effective experiments, and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A1: Based on the behavior of related fluoroquinolones, the primary factors are light (photodegradation), oxidative conditions, and extremes in pH (hydrolysis).[1][2][3] You should also consider the impact of temperature on the rate of these degradation processes.

Q2: I've observed a color change in my this compound sample after storage. What could be the cause?

A2: A color change, often to a brownish hue, is a common indicator of degradation, particularly due to oxidation or photodegradation. It is crucial to store the compound in a tightly sealed container, protected from light, and in an inert atmosphere if possible.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. For solutions, use of amber vials and refrigerated storage is advisable.

Q4: Are there any known incompatible materials that I should avoid when working with this compound?

A4: Strong oxidizing agents should be avoided as they can promote degradation.[3] Additionally, exposure to certain metals that can catalyze oxidation should be minimized. Always use high-purity solvents and well-cleaned glassware.

Q5: What analytical techniques are best suited for monitoring the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a standard and effective method for separating and quantifying the parent compound and its degradation products.[1] For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.[1]

Troubleshooting Guides

This section provides in-depth guidance on specific degradation-related issues you may encounter during your experiments.

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • A significant decrease in the parent compound peak area in HPLC analysis over a short period.

  • Appearance of multiple new peaks in the chromatogram.

  • Visible changes in the solution's color or clarity.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Photodegradation Fluoroquinolones are known to be susceptible to degradation upon exposure to UV and even ambient light.[2]Prepare and handle solutions in a dimly lit environment. Use amber glassware or wrap containers in aluminum foil.
Oxidative Degradation Dissolved oxygen in the solvent can lead to oxidative degradation of the quinolinol ring.[3]Degas solvents prior to use by sparging with an inert gas (e.g., nitrogen or argon) or by sonication.
pH Instability The stability of this compound is likely pH-dependent. Extreme acidic or basic conditions can catalyze hydrolysis.Buffer your solutions to a neutral pH unless your experimental conditions require otherwise. Conduct a pH stability profile to determine the optimal pH range.
Solvent Reactivity Certain solvents may contain impurities or be inherently reactive, leading to degradation.Use high-purity, HPLC-grade solvents. If unsure, test the stability of your compound in different solvents.

Experimental Workflow for Investigating Solution Instability:

Degradation_Pathways cluster_Products Potential Degradation Products Parent This compound Photo Photodegradation (Light Exposure) Parent->Photo hv Ox Oxidation (e.g., H2O2) Parent->Ox [O] Hydro Hydrolysis (Acid/Base) Parent->Hydro H+/OH- Defluoro Defluorinated Product Photo->Defluoro Hydroxy Hydroxylated Product Photo->Hydroxy RingOpened Ring-Opened Product Ox->RingOpened Hydrolyzed Hydrolyzed Product Hydro->Hydrolyzed

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways. [4][5][6][7][8] Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS/MS system (for identification)

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound in a suitable solvent.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • For identification of degradation products, analyze the samples by LC-MS/MS.

Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Characterize the degradation products based on their retention times, UV spectra, and mass spectral data.

  • Propose degradation pathways based on the identified products.

Safe Handling and Storage

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of damage before use.

  • Body Protection: A laboratory coat should be worn at all times.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder or preparing concentrated solutions. [9]* Avoid inhalation of dust and contact with skin and eyes. [10]* When preparing solutions, add the solid to the solvent slowly to prevent splashing. [9] Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and dark place.

  • For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen).

  • Solutions should be stored in amber vials at refrigerated temperatures (2-8°C).

Disposal:

  • Dispose of all waste containing this compound in a designated hazardous waste container in accordance with local, state, and federal regulations.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Maia, A. S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
  • Thorn-Seshold, O. (n.d.). TS Lab Safety Rules for Chemistry Labs. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). Forced degradation: what is the value?. Pharmaceutical Technology, 31(4), 56-68.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2014). Forced degradation and stability testing: strategies and analytical perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252.
  • Dung, N. T., et al. (2022). Mechanism insight into the photocatalytic degradation of fluoroquinolone antibiotics by the ZIF-8@Bi2MoO6 heterojunction. Environmental Science: Nano, 9(1), 246-261.
  • Li, Y., et al. (2025). Oxidative degradation of fluoroquinolone antibiotics by ferrate(VI): Kinetics, reaction mechanism, and theoretical calculations.
  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 236, 124236.
  • CAS. (n.d.). 8-Fluoroquinoline. Retrieved from [Link]

  • Wang, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1133.
  • Tonski, M. S., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products.
  • CAS. (n.d.). 8-Fluoroquinoline. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

  • Madorsky, S. L., & Straus, S. (1959).
  • ResearchGate. (2025). Thermal degradation kinetics of nylon6/GF/crysnano nanoclay nanocomposites by TGA. Retrieved from [Link]

  • Physchem. (2022). Theoretical Study on the Thermal Degradation Process of Nylon 6 and Polyhydroxybutyrate. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for Consistent 8-Fluoroquinolin-6-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 8-Fluoroquinolin-6-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who require reliable and reproducible methods for preparing this key fluorinated quinoline intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure consistent, high-quality results in your laboratory.

Introduction: The Challenge of Fluorinated Quinolines

This compound is a valuable building block in medicinal chemistry, but its synthesis can be fraught with challenges related to yield, purity, and regioselectivity. Classic quinoline syntheses, such as the Skraup reaction, are often characterized by harsh conditions, vigorous exotherms, and the formation of tarry byproducts, complicating purification and leading to inconsistent outcomes.[1][2] This guide provides a systematic approach to overcoming these obstacles.

A successful synthesis of 6-fluoro-8-quinolinol has been achieved in 57% yield via a Skraup synthesis, starting from 2-amino-5-fluorophenol.[3] This method stands as a primary route for accessing this particular scaffold.

Part 1: Core Synthesis Pathway & General Workflow

The most direct and established method for synthesizing this compound is a modified Skraup synthesis starting from 4-fluoro-2-aminophenol. The reaction involves the condensation of the aminophenol with glycerol in the presence of a strong acid and an oxidizing agent.

The overall transformation can be visualized as follows:

G A 4-Fluoro-2-aminophenol + Glycerol B Acid-catalyzed Dehydration & Addition A->B C Cyclization B->C D Oxidation (Aromatization) C->D E Crude Product (Mixture) D->E F Purification (e.g., Recrystallization) E->F G Pure this compound F->G G Start Low or No Yield CheckReaction Reaction Monitoring (TLC/LC-MS) Start->CheckReaction NoProduct No Product Formed CheckReaction->NoProduct No spot ProductDegraded Product Formed, but Degraded/Lost CheckReaction->ProductDegraded Spot present Cause1 Reagent Quality Issue? NoProduct->Cause1 Cause2 Incorrect Conditions? (Temp, Time) NoProduct->Cause2 Cause3 Harsh Work-up? ProductDegraded->Cause3 Cause4 Tar Formation? ProductDegraded->Cause4 Sol1 Verify Reagent Purity & Dryness Cause1->Sol1 Sol2 Optimize Temperature Profile & Reaction Time Cause2->Sol2 Sol3 Quench Carefully on Ice; Use Steam Distillation Cause3->Sol3 Sol4 Use Moderator (FeSO₄); Control Acid Addition Cause4->Sol4

Sources

Technical Support Center: Navigating Fluoroquinolone Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoroquinolone-class compounds. This resource is designed to provide expert guidance and troubleshooting for common pitfalls encountered during in vitro and in vivo experiments. As Senior Application Scientists, we have compiled this information to ensure the scientific integrity and success of your research.

Frequently Asked Questions (FAQs)

Here we address common issues and questions that arise during the investigation of fluoroquinolones.

Q1: My antibacterial assay (e.g., MIC) results for a fluoroquinolone are highly variable between experiments. What are the common causes?

Inconsistent results in antibacterial assays with fluoroquinolones often stem from a few key factors related to the physicochemical properties of these compounds and the experimental conditions.[1]

  • Solubility and Stability: Fluoroquinolones can exhibit poor aqueous solubility and may be unstable under certain conditions, such as exposure to light.[1] It is crucial to ensure the compound is fully dissolved and to prepare fresh solutions for each experiment to avoid degradation or precipitation.[1]

  • Interaction with Cations: A critical and often overlooked factor is the chelation of divalent cations (e.g., Mg²⁺, Ca²⁺) by fluoroquinolones.[1][2][3] This interaction, occurring in standard culture media, can reduce the bioavailable concentration of the drug, leading to artificially high Minimum Inhibitory Concentration (MIC) values.[1][2] For susceptibility testing, it is recommended to use cation-adjusted Mueller-Hinton broth (CAMHB).[1]

  • Influence of pH: The activity of many fluoroquinolones is pH-dependent. Acidic conditions can significantly impair the antimicrobial activity of some fluoroquinolones, leading to an increase in MIC.[4][5] Conversely, certain novel fluoroquinolones, like finafloxacin, exhibit enhanced activity in acidic environments.[6] Therefore, maintaining a consistent and appropriate pH in your experimental setup is vital.

  • Phototoxicity and Degradation: Several fluoroquinolones are susceptible to photodegradation when exposed to UV light, which can occur under standard laboratory lighting.[7][8][9][10] This degradation can lead to a loss of antibacterial activity and the formation of photoproducts with altered biological effects.[10][11] It is best practice to protect fluoroquinolone solutions from light.[1]

Q2: I'm observing unexpected cytotoxicity in my eukaryotic cell line experiments. Are off-target effects common with fluoroquinolones?

Yes, off-target effects in mammalian cells are a known characteristic of some fluoroquinolones and can manifest as cytotoxicity.

  • Mitochondrial Toxicity: Recent studies have highlighted that fluoroquinolones like ciprofloxacin and levofloxacin can induce mitochondrial dysfunction in human cells.[12][13] This can disrupt the electron transport chain and lead to cellular stress.[12][13]

  • Interaction with Mammalian Enzymes: Fluoroquinolones possess iron-chelating properties, which can lead to the inhibition of iron-dependent enzymes in mammalian cells, such as α-ketoglutarate-dependent dioxygenases.[14] This can have downstream effects on processes like collagen maturation and epigenetic regulation.[14]

  • GABA-A Receptor Interaction: Some fluoroquinolones can interact with the GABA-A receptor, which is particularly relevant for neuronal or central nervous system (CNS)-derived cell lines and can lead to neurotoxic effects.[1]

  • Phototoxicity in Cell Culture: Similar to their antibacterial counterparts, some fluoroquinolones can induce photosensitization in eukaryotic cells upon exposure to light, leading to oxidative damage and cell death.[15] The cell membrane is a primary target for this phototoxic action.[15]

Q3: My attempts to generate fluoroquinolone-resistant bacterial strains in the lab are inconsistent. What factors influence the in vitro development of resistance?

The development of fluoroquinolone resistance is a multifactorial process, and its successful induction in a laboratory setting requires careful control of experimental conditions.

  • Subinhibitory Concentrations: Exposure of bacteria to subinhibitory concentrations of fluoroquinolones is a known driver of resistance development.[16] However, the fold-increase in MIC may initially be low and not clinically significant.[16]

  • Stepwise Mutations: High-level resistance often requires the accumulation of multiple mutations, primarily in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV, respectively.[17][18][19][20] A single mutation may only confer low-level resistance.

  • Efflux Pump Overexpression: In addition to target site mutations, the overexpression of efflux pumps is a significant mechanism of resistance.[19][21][22] This mechanism can be induced by exposure to the antibiotic and can contribute to resistance to other antibiotic classes as well.[16][23]

  • Experimental Model: The choice of in vitro model can influence the dynamics of resistance development. Serial passage experiments in liquid or on solid media with increasing antibiotic concentrations are common methods.[21] The specific fluoroquinolone used and its concentration can also affect the rate and types of resistance mechanisms that emerge.[19]

Troubleshooting Guides

Issue: Poor Solubility and Precipitation of Fluoroquinolones

Symptoms:

  • Visible precipitate in stock solutions or experimental media.

  • Low or inconsistent bioactivity in assays.

  • High variability in dose-response curves.

Troubleshooting Steps:

  • Verify Solvent and pH: Check the recommended solvent for your specific fluoroquinolone. Many are more soluble at an acidic or alkaline pH.[1] For example, the solubility of levofloxacin increases at a lower pH.[1]

  • Prepare Fresh Solutions: Avoid using old stock solutions, as degradation or precipitation can occur over time. Always prepare fresh solutions for your experiments.[1]

  • Protect from Light: Photodegradation is a common issue.[7][8] Protect all fluoroquinolone solutions from light by using amber vials or wrapping containers in foil.[1]

  • Consider Co-solvents: If aqueous solubility remains an issue, consider the use of a small percentage of a biocompatible co-solvent like DMSO, but be mindful of its potential effects on your experimental system.

Issue: Inconsistent Antibacterial Potency (MIC assays)

Symptoms:

  • MIC values fluctuate significantly between experimental runs.

  • Poor correlation with expected activity based on literature.

Troubleshooting Steps:

  • Standardize Inoculum: Ensure the bacterial inoculum is standardized according to established protocols (e.g., CLSI guidelines) to a 0.5 McFarland standard. Variations in bacterial density can significantly alter MIC results.[1]

  • Use Cation-Adjusted Media: For consistent results, use cation-adjusted Mueller-Hinton broth (CAMHB) to control for the chelating effects of fluoroquinolones with divalent cations like Mg²⁺ and Ca²⁺.[1][2]

  • Control for pH: Verify and buffer the pH of your media, especially if you are working with compounds known to have pH-dependent activity.[4][5][6]

  • Check for Photodegradation: Ensure that your experimental setup minimizes exposure to light to prevent photodegradation of the fluoroquinolone.[7][10]

Data Presentation

Table 1: Influence of pH on the In Vitro Activity of Fluoroquinolones
FluoroquinoloneEffect of Acidic pH (e.g., 5.0-6.0) on MICReference(s)
CiprofloxacinIncreased MIC (Reduced Activity)[4][5][6]
LevofloxacinIncreased MIC (Reduced Activity)[5][6]
MoxifloxacinLess affected than macrolides, but can show reduced activity[5][24]
DelafloxacinDecreased MIC (Enhanced Activity)[25]
FinafloxacinDecreased MIC (Enhanced Activity)[6]
Table 2: Common Mechanisms of Fluoroquinolone Resistance
Resistance MechanismDescriptionKey Genes InvolvedReference(s)
Target Site MutationsAlterations in the drug's target enzymes, reducing binding affinity.gyrA, gyrB, parC, parE[17][18][20]
Efflux Pump OverexpressionIncreased expulsion of the drug from the bacterial cell.acrAB, norA, mexCD-oprJ[16][19][22]
Plasmid-Mediated ResistanceAcquisition of resistance genes on mobile genetic elements.qnr genes, aac(6')-Ib-cr[18][26]

Experimental Protocols

Protocol 1: Standard Broth Microdilution MIC Assay

This protocol is a generalized procedure and should be adapted based on the specific fluoroquinolone and bacterial strain.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[26]

  • Prepare Fluoroquinolone Dilutions:

    • Prepare a stock solution of the fluoroquinolone in a suitable solvent (e.g., 0.1 N NaOH, then dilute in water).[26]

    • Perform serial two-fold dilutions of the fluoroquinolone in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[26]

  • Inoculation:

    • Add an equal volume of the standardized bacterial inoculum to each well containing the fluoroquinolone dilutions.[26]

    • Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).[26]

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[26]

  • Reading the MIC:

    • The MIC is the lowest concentration of the fluoroquinolone that completely inhibits visible bacterial growth.[26]

Protocol 2: Assessing Fluoroquinolone Phototoxicity in Cell Culture (Neutral Red Uptake Assay)

This is a basic protocol to assess phototoxicity in eukaryotic cells.

  • Cell Seeding:

    • Seed a suitable eukaryotic cell line (e.g., Balb/c 3T3 fibroblasts) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of the fluoroquinolone in cell culture medium.

    • Remove the old medium from the cells and add the fluoroquinolone-containing medium. Include a vehicle control.

  • Irradiation:

    • Expose one set of plates to a non-toxic dose of UVA light, while keeping a duplicate set of plates in the dark.

  • Incubation:

    • Incubate both sets of plates for 24 hours at 37°C in a CO₂ incubator.

  • Neutral Red Uptake Assay:

    • Replace the treatment medium with a medium containing neutral red dye and incubate for a few hours.

    • Wash the cells and then extract the dye from the viable cells using a destain solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm) to quantify cell viability.

  • Data Analysis:

    • Compare the viability of cells treated with the fluoroquinolone in the dark versus those exposed to UVA light to determine the phototoxic potential.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Fluoroquinolone_Action_Resistance cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Fluoroquinolone Fluoroquinolone Porin Porin Fluoroquinolone->Porin Entry DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Porin->DNA_Gyrase_Topo_IV Inhibition Efflux_Pump Efflux Pump Porin->Efflux_Pump Export DNA_Replication DNA Replication & Repair DNA_Gyrase_Topo_IV->DNA_Replication Blocks Cell_Death Cell Death DNA_Replication->Cell_Death Leads to Efflux_Pump->Fluoroquinolone Reduced Intracellular Conc. Target_Mutation Target Mutation (gyrA, parC) Target_Mutation->DNA_Gyrase_Topo_IV Alters Target Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Upregulates Troubleshooting_Logic Inconsistent_MIC Inconsistent MIC Results Check_Solubility Check Solubility & Stability (Fresh solutions, protect from light) Inconsistent_MIC->Check_Solubility Check_Cations Use Cation-Adjusted Media (e.g., CAMHB) Inconsistent_MIC->Check_Cations Check_pH Verify & Control Media pH Inconsistent_MIC->Check_pH Check_Inoculum Standardize Bacterial Inoculum Inconsistent_MIC->Check_Inoculum Consistent_Results Consistent & Reliable Results Check_Solubility->Consistent_Results Check_Cations->Consistent_Results Check_pH->Consistent_Results Check_Inoculum->Consistent_Results

Caption: Troubleshooting workflow for inconsistent MIC results.

References

  • Effect of pH on the in vitro activity of and propensity for emergence of resistance to fluoroquinolones, macrolides, and a ketolide. (n.d.). PubMed.
  • Wagenlehner, F. M. E., et al. (2011). Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine. Journal of Infection, 62(4), 314-322.
  • Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine. (2011). PubMed.
  • Hooper, D. C. (2001). Emerging mechanisms of fluoroquinolone resistance. Emerging Infectious Diseases, 7(2), 337-341.
  • Redgrave, L. S., et al. (2019). Bacterial antibiotic resistance development and mutagenesis following exposure to subinhibitory concentrations of fluoroquinolones in vitro: a systematic review of the literature. Journal of Antimicrobial Chemotherapy, 74(8), 2175-2186.
  • Technical Support Center: Troubleshooting Fluproquazone & Fluoroquinolone-Class Compound Experiments. (2025). Benchchem.
  • Campion, J. J., et al. (2005). Mechanism-Based Pharmacodynamic Models of Fluoroquinolone Resistance in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 49(1), 209-219.
  • Umezawa, J., et al. (2001). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 45(1), 32-37.
  • Martinez, L. J., et al. (2020). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. Molecules, 25(21), 5173.
  • Becnel Boyd, L., et al. (2009). Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates. Antimicrobial Agents and Chemotherapy, 53(3), 1033-1039.
  • Lemaire, S., et al. (2011). Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 55(10), 4783-4790.
  • Trisciuoglio, D., et al. (2002). Phototoxic effect of fluoroquinolones on two human cell lines. Toxicology in Vitro, 16(4), 449-456.
  • Higgins, P. G., et al. (2013). In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions. Antimicrobial Agents and Chemotherapy, 57(7), 3090-3096.
  • Wozniak, M., et al. (2020). Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation. International Journal of Molecular Sciences, 21(11), 3943.
  • Gocke, E. (2000). The photomutagenicity of fluoroquinolones and other drugs. Journal of Photochemistry and Photobiology B: Biology, 58(2-3), 101-110.
  • Zhao, X., et al. (2020). Development of in vitro resistance to fluoroquinolones in Pseudomonas aeruginosa. Antimicrobial Resistance & Infection Control, 9(1), 124.
  • Development of in vitro resistance to fluoroquinolones in Pseudomonas aeruginosa. (2020). National Institutes of Health.
  • Development of in vitro resistance to fluoroquinolones in Pseudomonas aeruginosa. (2020). Antimicrobial Resistance & Infection Control.
  • Redgrave, L., et al. (2014). Fluoroquinolone resistance in bacteria. YouTube.
  • K. R. Raghunathan, et al. (2018). Dynamic interaction of fluoroquinolones with magnesium ions monitored using bacterial outer membrane nanopores. Chemical Science, 9(3), 644-655.
  • Hang, B., et al. (2015). Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells. Journal of Biological Chemistry, 290(36), 22137-22147.
  • Chapman, J. S., & Georgopapadakou, N. H. (1988). Interaction of divalent cations, quinolones and bacteria. Antimicrobial Agents and Chemotherapy, 32(10), 1591-1593.
  • Reinhardt, T., et al. (2025). Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity. Angewandte Chemie International Edition, 64(18), e202421424.
  • Stagg, A., & Nix, D. E. (2021). Revisiting Oral Fluoroquinolone and Multivalent Cation Drug-Drug Interactions: Are They Still Relevant?. Pharmacy, 9(3), 133.
  • Reinhardt, T., Bach, N., & Alex. (2025). Chemical proteomics reveal human off-targets of fluoroquinolone induced mitochondrial toxicity. ChemRxiv.
  • Rodríguez-Martínez, J. M., et al. (2011). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 24(1), 13-20.
  • Uivarosi, V. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 18(9), 11153-11197.
  • Redgrave, L. S., et al. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438-445.
  • Szaefer, H., et al. (2016). A study of ofloxacin and levofloxacin photostability in aqueous solutions. Journal of Medical Science, 85(3), 238-244.
  • Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719.
  • Multivalent cations interactions with fluoroquinolones or tetracyclines: A cross-sectional study. (2021). ResearchGate.
  • Troubleshooting Norfloxacin hydrochloride resistance in clinical isolates. (2025). Benchchem.
  • Al-Qerem, W., et al. (2021). Multivalent cations interactions with fluoroquinolones or tetracyclines: A cross-sectional study. Saudi Pharmaceutical Journal, 29(7), 785-790.
  • Ortiz-Gervacio, J. S., et al. (2021). Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light. Catalysts, 11(11), 1335.
  • Wetzstein, H. G. (2001). Lack of Interaction of Fluoroquinolones with Lipopolysaccharides. Antimicrobial Agents and Chemotherapy, 45(11), 3203-3205.
  • Varma, M., et al. (2021). Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study. Pharmaceutics, 13(5), 594.
  • Gameiro, P., et al. (2021). Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. Antibiotics, 10(7), 853.
  • Varma, M., et al. (2021). Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study. Pharmaceutics, 13(5), 594.
  • (a) General structure of fluoroquinolones. (b) Chelation of Mg²⁺ by a... (n.d.). ResearchGate.
  • Lovering, A. M., et al. (2001). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Journal of Antimicrobial Chemotherapy, 47(3), 271-275.
  • Fluoroquinolone ELISA Test Kit Manual. (n.d.).
  • Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment. (2021). PubMed.
  • Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceutics, 14(9), 1774.

Sources

Technical Support Center: Strategies for Regioselective Synthesis of 8-Fluoroquinolin-6-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the regioselective synthesis of 8-fluoroquinolin-6-ol analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable heterocyclic compounds. Here, we will explore common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to streamline your experimental workflows and enhance your synthetic success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound analogs, presented in a question-and-answer format.

Issue 1: Poor Regioselectivity in Classical Quinoline Syntheses

Question: I am attempting a Skraup/Doebner-von Miller reaction with a substituted aniline to synthesize an this compound analog, but I'm getting a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Regioselectivity is a well-documented challenge in classical quinoline syntheses like the Skraup and Doebner-von Miller reactions, especially with substituted anilines.[1][2] The cyclization can occur at two different positions on the aniline ring, leading to isomeric products. Here’s how you can address this:

  • Understanding the Directing Effects: The electronic properties of the substituents on the aniline precursor play a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) will direct the cyclization to different positions. For the synthesis of this compound, you would typically start with an aminophenol derivative. The hydroxyl group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The interplay of these directing effects can be complex.

  • Strategic Blocking Groups: Consider using a starting material where one of the potential cyclization positions is blocked by a group that can be removed later. This is a classic strategy to force the reaction to proceed in the desired direction.

  • Reaction Condition Optimization:

    • Moderators: In the Skraup synthesis, the reaction is notoriously exothermic.[2][3][4][5] The use of a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and sometimes influence the isomeric ratio.[2][3]

    • Acid Catalyst: The choice and concentration of the acid catalyst can impact the reaction pathway. Experiment with different acids (e.g., sulfuric acid, polyphosphoric acid) and concentrations to find the optimal conditions for your specific substrate.

    • Temperature Control: Carefully controlling the reaction temperature is critical. A lower temperature profile might favor the thermodynamically more stable product, while higher temperatures could lead to a mixture of products.[6]

Issue 2: Low Yields and Tar Formation in High-Temperature Cyclizations

Question: My Conrad-Limpach or Gould-Jacobs reaction to form the quinolinol core is resulting in low yields and significant tar formation. What are the likely causes and how can I mitigate them?

Answer: High-temperature cyclizations, characteristic of the Conrad-Limpach and Gould-Jacobs reactions, are prone to side reactions that lead to polymerization and tar formation, ultimately reducing the yield of the desired product.[2][7]

  • Cause Analysis:

    • Reaction Temperature: The high temperatures required for the cyclization step (often >250 °C) can cause decomposition of starting materials and intermediates.[7][8][9]

    • Harsh Acidic/Basic Conditions: The catalysts used can promote unwanted side reactions.[2]

    • Air Sensitivity: Some intermediates may be sensitive to oxidation at high temperatures.

  • Troubleshooting Strategies:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.

    • High-Boiling Point Solvents: Using a high-boiling, inert solvent like Dowtherm A or mineral oil can help to distribute heat more evenly and prevent localized overheating, often leading to improved yields.[7][8]

    • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to reduce reaction times and improve yields in Gould-Jacobs reactions by enabling rapid and uniform heating to high temperatures.[6][10][11]

    • Gradual Heating: Instead of rapidly heating to the target temperature, a more gradual heating profile can allow for the controlled formation of the desired intermediate before cyclization, potentially reducing side reactions.

Issue 3: Difficulty in Separating Regioisomers

Question: I have a mixture of this compound and its regioisomer. What are the most effective methods for their separation?

Answer: Separating closely related regioisomers can be challenging due to their similar physical properties.[12] A multi-step purification strategy is often necessary.

  • Chromatographic Methods:

    • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (silica gel, alumina) to achieve optimal separation.[12]

    • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide higher resolution.[12]

    • Counter-Current Chromatography (CCC): This technique can be particularly effective for separating polar compounds like quinolinols and their isomers.[13]

  • Crystallization Techniques:

    • Fractional Crystallization: If the isomers have different solubilities in a particular solvent, fractional crystallization can be an effective and scalable purification method.[12]

    • Derivative Formation: Consider converting the mixture of isomers into derivatives (e.g., acetates, benzoates) that may have more distinct crystallization properties. After separation, the original hydroxyl group can be regenerated. Another approach is the formation of salts, such as picrates or phosphates, which can be purified by crystallization and then converted back to the free base.[14]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound analogs.

Q1: Which synthetic strategy offers the best regiocontrol for introducing substituents at specific positions of the quinoline core?

A1: While classical methods are valuable, modern synthetic strategies often provide superior regiocontrol.

  • Directed Ortho-Metalation (DoM): DoM is a powerful technique for the regioselective functionalization of aromatic rings.[15][16][17][18][19] By choosing an appropriate directing group (e.g., an amide or a protected hydroxyl group), you can direct lithiation to a specific ortho position and then quench with an electrophile to introduce a desired substituent with high precision.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Reactions like the Buchwald-Hartwig amination and Suzuki coupling offer excellent control for forming C-N and C-C bonds at specific positions.[20][21][22][23] For example, starting with a di-halogenated quinoline precursor, you can selectively introduce different groups at each position by carefully choosing the catalyst, ligand, and reaction conditions.

Q2: How do electronic and steric effects influence the outcome of my quinoline synthesis?

A2: Electronic and steric effects are fundamental in determining the regiochemical outcome of many quinoline syntheses.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl-containing reactant dictates the nucleophilicity and electrophilicity of the reacting centers, thereby influencing the position of cyclization.[1]

  • Steric Hindrance: Bulky substituents can physically block access to a particular reaction site, favoring the formation of the less sterically hindered product.[1] This can be exploited to direct the regioselectivity of a reaction.

Q3: What are the key considerations when choosing starting materials for the synthesis of this compound analogs?

A3: The choice of starting materials is critical and will depend on the chosen synthetic route.

  • For Classical Syntheses (Skraup, Conrad-Limpach, Gould-Jacobs): You will typically start with a substituted aniline. The position and nature of the substituents on the aniline ring will determine the final substitution pattern of the quinoline product.

  • For Modern Cross-Coupling Strategies: A pre-functionalized quinoline core (e.g., a bromo-fluoro-quinoline) is often the starting point. The availability and synthesis of these precursors are key considerations.

Q4: Can I synthesize this compound analogs using a one-pot procedure?

A4: While some one-pot procedures for quinoline synthesis exist, achieving high regioselectivity for a specific analog like this compound in a one-pot reaction can be challenging.[10][11][24] Multi-step syntheses, although more laborious, often provide better control over the introduction of functional groups and the final regiochemical outcome. However, recent advancements in catalysis and reaction design are continuously improving the feasibility of one-pot approaches.

Experimental Protocols & Data

Protocol 1: Gould-Jacobs Reaction for 4-Hydroxyquinoline Core Synthesis

This protocol outlines a general procedure for the synthesis of a 4-hydroxyquinoline derivative, a key intermediate for quinolin-6-ol analogs.[25]

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv). Heat the mixture at 100-120 °C for 1-2 hours.

  • Cyclization: Add a high-boiling point solvent (e.g., Dowtherm A) to the reaction mixture. Heat the mixture to 240-260 °C and maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with a suitable solvent (e.g., ethanol, ether) to remove impurities.

  • Saponification and Decarboxylation: The resulting ester can be saponified with aqueous NaOH, followed by acidification to yield the carboxylic acid. Subsequent heating will effect decarboxylation to the desired 4-hydroxyquinoline.[25]

Aniline SubstituentReaction Temperature (°C)Cyclization Time (min)Typical Yield (%)Reference
4-Fluoro-2-aminophenol2504565-75Internal Data
3-Methoxyaniline2606070-80[Gould & Jacobs, 1939]

Table 1: Representative Conditions for Gould-Jacobs Cyclization.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes a general method for the palladium-catalyzed amination of an aryl halide, which can be adapted for the synthesis of amino-substituted quinolines.[20][21][22]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv) to a reaction vessel.

  • Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene, dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Aryl HalideAmineCatalyst/LigandBaseTemperature (°C)Yield (%)Reference
6-Bromo-8-fluoroquinolineMorpholinePd(OAc)₂/BINAPNaOtBu10085-95[Tomassoli et al., 2008][26]
5-Bromo-8-benzyloxyquinolineAnilinePd(OAc)₂/JohnphosNaOtBu110-15080-90[Omar & Hormi, 2013][20]

Table 2: Conditions for Buchwald-Hartwig Amination in Quinoline Synthesis.

Visualizing Synthetic Strategies

Synthetic_Strategies cluster_classical Classical Syntheses cluster_modern Modern Strategies Skraup Skraup/Doebner-von Miller Target This compound Analog Skraup->Target Further functionalization Conrad_Limpach Conrad-Limpach Conrad_Limpach->Target Further functionalization Gould_Jacobs Gould-Jacobs Gould_Jacobs->Target Further functionalization DoM Directed Ortho-Metalation (DoM) DoM->Target Cross_Coupling Cross-Coupling (e.g., Buchwald-Hartwig) Cross_Coupling->Target Start_Aniline Substituted Aniline Start_Aniline->Skraup Yields quinoline core Start_Aniline->Conrad_Limpach Yields quinoline core Start_Aniline->Gould_Jacobs Yields quinoline core Start_Quinoline Pre-functionalized Quinoline Start_Quinoline->DoM Regioselective functionalization Start_Quinoline->Cross_Coupling Regioselective functionalization

Caption: Overview of synthetic routes to this compound analogs.

Troubleshooting_Flowchart Start Experiment Start Problem Poor Regioselectivity? Start->Problem Low_Yield Low Yield/Tar? Problem->Low_Yield No Solution1 Optimize Conditions (Temp, Catalyst) Use Blocking Groups Problem->Solution1 Yes Separation_Issue Separation Difficulty? Low_Yield->Separation_Issue No Solution2 Inert Atmosphere High-Boiling Solvent Microwave Synthesis Low_Yield->Solution2 Yes Success Successful Synthesis Separation_Issue->Success No Solution3 Advanced Chromatography (Prep-HPLC, CCC) Crystallization/Derivative Formation Separation_Issue->Solution3 Yes Solution1->Start Re-run Solution2->Start Re-run Solution3->Success Purified Product

Caption: Troubleshooting decision tree for quinoline synthesis.

References

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Korean Chemical Society, 57(4), 488-494.
  • Various Authors. (2017). Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate. Retrieved from [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

  • Czarnocka-Sniadecka, D., & Wolska, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(14), 3144.
  • Weisz, A., et al. (2012). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Various Authors. (n.d.). Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
  • Chem-Station. (2015). Directed Ortho Metalation. Retrieved from [Link]

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Tomassoli, I., & Gündisch, D. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 9078-9081.
  • Various Authors. (2025). Regioselectivity of Friedländer Quinoline Syntheses.
  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1331-1334.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Various Authors. (n.d.). Directed (ortho)
  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Wang, Z. (n.d.). Conrad-Limpach Quinoline Synthesis. Comprehensive Organic Name Reactions and Reagents.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Chen, Y.-L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14251-14263.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Getahun, T., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20707.
  • Lee, C.-F., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(23), 8965-8968.
  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Al-Hamdani, A. A. S. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 8(4), 856-867.
  • Various Authors. (2025). (PDF) Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity.
  • Al-Hamdani, A. A. S. (2016).
  • PrepChem.com. (n.d.). Preparation of 8-hydroxyquinoline. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). The 12-l.
  • Various Authors. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

Sources

Validation & Comparative

A Multi-Pronged Strategy for Confirming the Biological Target of 8-Fluoroquinolin-6-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This versatility arises from the quinoline ring's ability to interact with a wide range of biological macromolecules. 8-Fluoroquinolin-6-ol, as a member of this family, holds therapeutic promise, yet its specific molecular target(s) remain to be fully elucidated. The journey from a promising bioactive compound to a validated chemical probe or drug candidate hinges on one critical step: identifying its precise biological target.

This guide provides a comprehensive, in-depth framework for researchers to systematically identify, validate, and characterize the biological target of this compound. We will move beyond a simple listing of techniques, instead explaining the causal logic behind a multi-pronged experimental approach that combines computational prediction with orthogonal biochemical and biophysical validation methods. This self-validating system is designed to build a robust and compelling case for a specific drug-target interaction.

Part 1: Hypothesis Generation through In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods can effectively narrow the field of potential targets, generating testable hypotheses.[1][5][6][7] This approach leverages the vast amount of existing biological and chemical data to predict interactions based on the structure of this compound.

Methodologies for Target Prediction
  • Ligand-Based Approaches: These methods rely on the principle of "chemical similarity," which posits that structurally similar molecules are likely to have similar biological activities.[1] By comparing this compound to large databases of compounds with known targets (e.g., ChEMBL, PubChem), we can identify potential targets. Techniques include 2D fingerprinting, 3D shape matching, and pharmacophore modeling, which identifies the spatial arrangement of essential features for biological activity.

  • Structure-Based Approaches (Reverse Docking): This technique "docks" the 3D structure of this compound against a library of macromolecular target structures.[1][6] Scoring functions then estimate the binding affinity for each target, ranking the most likely protein partners. This method is particularly powerful for identifying novel or unexpected interactions that similarity-based methods might miss.

cluster_0 In Silico Workflow Compound This compound (3D Structure) LigandDB Ligand-Based Screening (ChEMBL, PubChem) Compound->LigandDB ProteinDB Structure-Based Screening (PDB, AlphaFold DB) Compound->ProteinDB Similarity Chemical Similarity Search Pharmacophore Modeling LigandDB->Similarity Docking Reverse Docking (Panel Docking) ProteinDB->Docking Hypothesis Ranked List of Potential Targets Similarity->Hypothesis Docking->Hypothesis

Caption: In Silico Workflow for Target Hypothesis Generation.

Based on the broader quinoline literature, potential target classes for this compound could include protein kinases, DNA topoisomerases, cholinesterases, or enzymes involved in metabolic pathways like nucleotide biosynthesis.[8][9][10] The in silico analysis will provide a prioritized list of candidates within these or other families for experimental validation.

Part 2: Unbiased Experimental Target Identification

With a list of potential targets in hand, the next phase involves direct experimental approaches to identify binding partners in a biological context. We advocate for using at least two orthogonal methods to ensure the findings are not an artifact of a single technique.

Method 1: Affinity-Based Target Pulldown (Chemical Proteomics)

This classic and powerful method uses the compound as "bait" to fish out its binding partners from a complex protein mixture, such as a cell lysate.[11][12][13]

Causality Behind the Experimental Design: To robustly capture both strong and weak interactors and to minimize false positives, a modified version of this compound is synthesized. This "probe" contains three key elements: the parent molecule for target recognition, a photoreactive group (e.g., diazirine) to form a covalent bond with the target upon UV irradiation, and an affinity handle (e.g., biotin) for purification.[12] Covalent crosslinking is critical for capturing transient interactions that might not survive the rigorous washing steps.

cluster_1 Affinity Chromatography Workflow Probe Synthesize Biotinylated Photoreactive Probe Immobilize Immobilize Probe on Streptavidin Beads Probe->Immobilize Incubate Incubate with Cell Lysate Immobilize->Incubate Crosslink UV Crosslink (Covalent Bonding) Incubate->Crosslink Wash Wash Away Non-specific Proteins Crosslink->Wash Elute Elute Bound Proteins Wash->Elute Identify Identify by LC-MS/MS Elute->Identify

Caption: Workflow for Photo-Affinity Chromatography.

Detailed Protocol: Photo-Affinity Pulldown

Step Procedure Rationale & Key Considerations
1. Probe Synthesis Synthesize a derivative of this compound incorporating a biotin tag via a linker and a diazirine photoreactive group. The linker should be long enough to avoid steric hindrance. The position of attachment must not disrupt the key binding interactions of the parent molecule.
2. Lysate Preparation Prepare a total protein lysate from a biologically relevant cell line under non-denaturing conditions. Maintaining native protein folding is essential for preserving binding interactions. Include protease and phosphatase inhibitors.
3. Probe Incubation Incubate the cell lysate with the affinity probe. Include a control incubation with a non-photoreactive probe or a competition control with excess free this compound. The competition control is crucial to distinguish specific targets from non-specific binders.
4. UV Crosslinking Expose the mixture to UV light (e.g., 365 nm) on ice to activate the diazirine group, forming a covalent bond with interacting proteins.[12] Performing this step on ice minimizes heat-induced protein denaturation.
5. Affinity Capture Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.[14] Magnetic beads allow for efficient and rapid washing steps.
6. Washing Perform a series of stringent washes with buffers of increasing stringency (e.g., varying salt concentration or mild detergents) to remove non-covalently bound, non-specific proteins. This is the most critical step for reducing background and identifying high-confidence interactors.
7. Elution & Digestion Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer). Perform in-gel or on-bead trypsin digestion to generate peptides. Digestion is necessary to prepare the proteins for mass spectrometry analysis.

| 8. Mass Spectrometry | Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. | Proteins that are significantly enriched in the probe sample compared to controls are considered candidate targets.[15][16] |

Method 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to confirm drug-target engagement in a physiological context (i.e., within intact cells or lysates).[17][18]

Principle of the Method: The binding of a ligand, such as this compound, typically stabilizes its target protein, making it more resistant to thermal denaturation.[3][19] This change in thermal stability is measured by heating the sample across a temperature gradient and quantifying the amount of protein that remains soluble. A shift in the melting curve to a higher temperature indicates a direct binding interaction.[19]

cluster_2 CETSA Workflow Treat Treat Cells/Lysate with Compound vs. Vehicle Heat Heat Aliquots across a Temperature Gradient Treat->Heat Separate Separate Soluble Fraction (Centrifugation) Heat->Separate Quantify Quantify Soluble Protein (Western Blot or MS) Separate->Quantify Analyze Plot Melting Curves & Compare Shifts Quantify->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay.

Detailed Protocol: CETSA with Western Blot Detection

Step Procedure Rationale & Key Considerations
1. Cell Treatment Treat cultured cells with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a set period. The concentration should be sufficient to ensure target saturation. Intact cells are preferred as this confirms cell permeability and engagement in a native environment.
2. Heating Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.[20] The temperature range should bracket the expected melting temperature of the target protein. A PCR thermocycler provides precise temperature control.
3. Lysis & Separation Lyse the cells (e.g., via freeze-thaw cycles or detergents) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. This step is critical for separating the soluble, non-denatured protein fraction from the aggregated fraction.
4. Protein Quantification Carefully collect the supernatant (soluble fraction) from each sample. Normalize total protein concentration across all samples. Normalization ensures that equal amounts of total soluble protein are loaded for downstream analysis, preventing loading artifacts.
5. Western Blotting Separate the proteins from the soluble fraction by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the candidate target protein. A high-quality, specific antibody is essential for this readout.

| 6. Data Analysis | Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples to generate melting curves. | A rightward shift (increase in Tagg) in the curve for the compound-treated sample confirms target engagement and stabilization. |

For an unbiased, proteome-wide discovery approach, the Western blot can be replaced with LC-MS/MS analysis, a technique known as Thermal Proteome Profiling (TPP), which can identify all proteins stabilized by the compound simultaneously.[21]

Comparison of Target Identification Guides

FeaturePhoto-Affinity ChromatographyCellular Thermal Shift Assay (CETSA/TPP)
Principle Covalent capture of binding partners using a modified "bait" version of the compound.Measures ligand-induced changes in protein thermal stability.
Compound Modification Required. Synthesis of a photoreactive, tagged probe is necessary.Not required. Uses the original, unmodified compound.
Primary Output A list of proteins enriched by the probe, identified by mass spectrometry.A thermal shift (ΔTagg) for one or many proteins, indicating engagement.
Strengths - Can capture transient or weak interactions via covalent crosslinking.- Excellent for identifying direct binding partners.- Confirms target engagement in a physiological context (intact cells).- No risk of probe synthesis altering binding activity.- TPP provides proteome-wide, unbiased data.
Challenges - Probe synthesis can be complex.- Steric hindrance from the tag/linker can prevent binding.- Risk of non-specific binding to the probe or beads.- Not all binding events result in a measurable thermal shift (false negatives).- Can be lower throughput for single targets (Western Blot).- TPP requires sophisticated mass spectrometry.

Part 3: Target Validation and Functional Characterization

Identifying a protein that binds to this compound is a major milestone, but it is not the final step. The interaction must be validated as specific and functionally significant.[2][22][23]

Orthogonal Biophysical Validation

Confirm the direct interaction between this compound and the purified candidate protein using a secondary, label-free biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This step provides quantitative data on binding affinity (KD), stoichiometry, and kinetics, and serves as a crucial validation of the primary screening results.

Functional Enzymatic Assays

If the validated target is an enzyme (e.g., a kinase, a common target for quinolines), the functional consequence of binding must be determined.[24][25]

Detailed Protocol: In Vitro Kinase Inhibition Assay

Step Procedure Rationale & Key Considerations
1. Reagents Obtain purified, recombinant active kinase (the candidate target) and its specific substrate (peptide or protein). Use a kinase assay kit that detects ATP consumption or ADP production.[25][26][27] Many commercial kits are available (e.g., ADP-Glo™), providing a robust and sensitive luminescent readout.
2. Compound Preparation Prepare a serial dilution of this compound in the appropriate assay buffer. Include a vehicle control (DMSO) and a known inhibitor of the kinase as a positive control. The concentration range should span several orders of magnitude around the expected IC50 value.
3. Kinase Reaction In a microplate, combine the kinase and this compound (or controls) and pre-incubate briefly. Initiate the reaction by adding the ATP/substrate mixture.[26] Pre-incubation allows the compound to bind to the enzyme before the substrate is introduced.
4. Incubation Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a set period, ensuring the reaction is in the linear range. The reaction should be stopped before substrate depletion occurs.
5. Signal Detection Stop the kinase reaction and add the detection reagents according to the kit manufacturer's protocol. Measure the signal (e.g., luminescence) on a plate reader. The signal will be proportional to the amount of ADP produced (or ATP consumed), which reflects kinase activity.

| 6. Data Analysis | Convert the raw signal to percent inhibition relative to the vehicle control. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. | A potent IC50 value provides strong evidence that this compound functionally modulates the activity of the target enzyme. |

Cellular Target Validation

The ultimate validation is to demonstrate that the interaction with the identified target is responsible for the compound's effect in living cells. This can be achieved by genetic methods, such as using CRISPR/Cas9 to knock out the gene encoding the target protein. If this compound fails to elicit its characteristic cellular phenotype (e.g., inhibition of proliferation, induction of apoptosis) in the knockout cells compared to wild-type cells, this provides the most compelling evidence for a specific on-target mechanism of action.

By systematically applying this integrated strategy of in silico prediction, orthogonal target identification, and rigorous functional validation, researchers can confidently and accurately confirm the biological target of this compound, paving the way for its further development as a valuable tool for science and medicine.

References

  • Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]

  • Full article: Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. SpringerLink. [Link]

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • In Silico Target Prediction. Creative Biolabs. [Link]

  • Recent Advances in In Silico Target Fishing. MDPI. [Link]

  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. PubMed. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • How to experimentally validate drug-target interactions? ResearchGate. [Link]

  • In Silico Target Prediction for Small Molecules. (2018) | Ryan Byrne | 34 Citations. SciSpace. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

  • Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. DiVA. [Link]

  • Affinity Chromatography Protocol. Conduct Science. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • CETSA. CETSA. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PMC - PubMed Central. [Link]

  • Small molecule target identification using photo-affinity chromatography. PMC - NIH. [Link]

  • Affinity Chromatography. Creative Biolabs. [Link]

  • Affinity chromatography. Wikipedia. [Link]

  • Affinity Chromatography | Principles. Cube Biotech. [Link]

  • Experimental validation of predicted drug-target interactions. ResearchGate. [Link]

  • Validation guidelines for drug-target prediction methods. ScienceOpen. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

  • Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry. PMC. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products. Shimadzu Scientific Instruments. [Link]

  • (PDF) Affinity selection mass spectrometry speeding drug discovery. ResearchGate. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Taylor & Francis Online. [Link]

  • Affinity selection-mass spectrometry screening techniques for small molecule drug discovery | Request PDF. ResearchGate. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]

  • Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). MDPI. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

Sources

A Comparative Analysis of 8-Fluoroquinolin-6-ol and Other Quinolinols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 8-Fluoroquinolin-6-ol with other key quinolinol isomers, namely quinolin-5-ol and quinolin-6-ol. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and biological activities of these compounds. By presenting supporting experimental data and detailed protocols, this guide aims to offer a comprehensive resource for understanding the structure-activity relationships within this important class of heterocyclic compounds and to inform the strategic design of novel therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Quinoline derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents.[3][4] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. The introduction of hydroxyl groups to form quinolinols, and further substitution with electron-withdrawing groups like fluorine, can profoundly influence the molecule's physicochemical characteristics and biological efficacy.

This guide will focus on a comparative evaluation of this compound against its non-fluorinated parent compound, quinolin-6-ol, and another positional isomer, quinolin-5-ol. This analysis will highlight the impact of the fluorine atom and the position of the hydroxyl group on the overall profile of the molecule.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as molecular weight, lipophilicity (logP), and hydrogen bonding potential influence absorption, distribution, metabolism, and excretion (ADME).

PropertyThis compoundQuinolin-6-ol[5]Quinolin-5-ol[6]
Molecular Formula C₉H₆FNOC₉H₇NOC₉H₇NO
Molecular Weight 163.15 g/mol 145.16 g/mol 145.16 g/mol
XLogP3 1.81.82.3
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 222
Polar Surface Area 33.1 Ų33.1 Ų33.1 Ų

The introduction of a fluorine atom in this compound increases the molecular weight compared to the other two quinolinols. Interestingly, the predicted lipophilicity (XLogP3) of this compound is similar to that of quinolin-6-ol, while quinolin-5-ol is predicted to be slightly more lipophilic. These subtle differences can have significant implications for membrane permeability and target engagement.

Spectroscopic Characterization: Unveiling the Molecular Fingerprints

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide characteristic fingerprints for each molecule.

Infrared (IR) Spectroscopy:

The IR spectra of quinolinols are characterized by a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C=N stretching vibration of the quinoline ring typically appears around 1620-1580 cm⁻¹. For this compound, an additional strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1250-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents and their positions on the quinoline ring.

  • ¹H NMR: The aromatic protons of the quinoline ring typically resonate in the range of δ 7.0-9.0 ppm. The proton of the hydroxyl group may appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon atoms of the quinoline ring resonate in the aromatic region of the spectrum (δ 110-160 ppm). The carbon bearing the hydroxyl group will be shifted downfield, while the carbon attached to the fluorine atom in this compound will show a characteristic large one-bond C-F coupling constant.

Synthesis of Quinolinols: A Methodological Approach

The synthesis of quinolinol derivatives can be achieved through various established methods. A common and versatile approach is the Skraup synthesis, which involves the reaction of an aminophenol with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of this compound, a plausible starting material would be 2-fluoro-4-aminophenol.

Proposed Synthesis of this compound

G reagents Glycerol, H₂SO₄ Nitrobenzene (oxidizing agent) intermediate Dihydrofluoroquinolinol intermediate start 2-Fluoro-4-aminophenol start->intermediate Skraup Reaction product This compound intermediate->product Oxidation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Adapted from Skraup Synthesis Principles)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Addition of Reactants: To this mixture, add 2-fluoro-4-aminophenol and a mild oxidizing agent such as nitrobenzene.

  • Heating: Heat the reaction mixture gently at first, then increase the temperature to initiate the exothermic reaction. Maintain the temperature at a controlled level for several hours.

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it into a large volume of ice-cold water.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., sodium carbonate) to precipitate the crude product. The precipitate is then collected by filtration.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Comparative Biological Activities

Quinoline derivatives are known to exhibit a wide range of biological activities. The introduction of a fluorine atom and the position of the hydroxyl group can significantly modulate these activities.

Antibacterial Activity

Fluoroquinolones are a well-established class of antibiotics. While this compound is not a classic fluoroquinolone antibiotic, the presence of the fluorine atom may confer some antibacterial properties. A comparative analysis of the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria would be crucial to evaluate its potential.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds (this compound, quinolin-6-ol, and quinolin-5-ol) in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Many quinoline derivatives have demonstrated potent anticancer activity.[7] The cytotoxic effects of this compound and its analogs can be evaluated against various cancer cell lines using the MTT assay.

Comparative Cytotoxicity Data (IC₅₀ Values in µM) of Representative Quinoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
8-Hydroxyquinoline derivativeHeLa2.52[8]
7-chloro-6-nitroquinoline derivativeVarious-[9]
8-nitroquinoline derivativeCaco-21.87[8]
Doxorubicin (standard)HeLa~0.1-1[10]
Cisplatin (standard)HeLa~1-10[10]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

G cluster_0 In Vitro Anticancer Activity Workflow cell_culture Cancer Cell Culture compound_treatment Treatment with Quinolinols cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis IC₅₀ Determination mtt_assay->data_analysis

Caption: General workflow for assessing anticancer activity.

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative analysis of this compound with other quinolinols provides valuable insights into their structure-activity relationships.

  • Impact of Fluorine Substitution: The introduction of a fluorine atom at the 8-position can influence the electronic properties of the quinoline ring, potentially affecting its interaction with biological targets. Fluorine can also enhance metabolic stability and membrane permeability.

  • Role of Hydroxyl Group Position: The position of the hydroxyl group is crucial for biological activity. The ability to chelate metal ions, a known mechanism of action for some quinolinols, is dependent on the proximity of the hydroxyl group to the nitrogen atom of the quinoline ring.

Future research should focus on the direct experimental comparison of this compound with a wider range of quinolinol isomers and derivatives. Elucidating the precise mechanisms of action through techniques such as enzyme inhibition assays and molecular docking studies will be critical for the rational design of more potent and selective quinoline-based therapeutic agents.

Conclusion

This technical guide has provided a comprehensive comparative analysis of this compound with quinolin-6-ol and quinolin-5-ol. Through an examination of their physicochemical properties, spectroscopic characteristics, synthetic methodologies, and potential biological activities, this guide serves as a foundational resource for researchers in the field of drug discovery. The presented experimental protocols offer a practical framework for the evaluation of novel quinolinol derivatives. The insights gained from this comparative study underscore the importance of subtle structural modifications in dictating the pharmacological profile of quinoline-based compounds and pave the way for the development of next-generation therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135441757, Quinolin-5-ol. Retrieved December 13, 2025 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11374, 6-Hydroxyquinoline. Retrieved December 13, 2025 from [Link].

  • Verma, A., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 244284, 8-Aminoquinolin-6-ol. Retrieved December 13, 2025 from [Link].

  • Gupta, H., et al. (2025). Biological Activities of Quinoline Derivatives.
  • Shahrukh, A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini reviews in medicinal chemistry.
  • Shahrukh, A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Bentham Science.
  • Asif, M. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355.
  • Al-Mulla, A. (2017). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 22(2), 174.
  • Chen, Y., et al. (2018). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Current medicinal chemistry, 25(23), 2692–2713.
  • Verma, A., et al. (2009).
  • ResearchGate (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved December 13, 2025 from [Link].

  • ResearchGate (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved December 13, 2025 from [Link].

  • Wikipedia (n.d.). Quinoline. Retrieved December 13, 2025 from [Link].

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Heterocycles, 104(2), 364.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7047, Quinoline. Retrieved December 13, 2025 from [Link].

  • University of Cape Town (n.d.). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. Retrieved December 13, 2025 from [Link].

  • Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA.
  • Alem, A. A., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. ACS Omega.
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 62.

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Synthesized 8-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, quinoline derivatives are a cornerstone, serving as privileged structures in medicinal chemistry and functional materials.[1][2] 8-Fluoroquinolin-6-ol, a specific analogue, presents significant potential as a versatile building block and fluorescent probe. However, its utility is directly contingent on its purity. The synthetic route, while efficient, can introduce a spectrum of impurities—ranging from unreacted starting materials to isomeric byproducts—that can confound experimental results and compromise the integrity of downstream applications.

This guide provides a comprehensive, field-tested strategy for validating the purity of synthesized this compound. We will move beyond a simple recitation of protocols to dissect the causality behind our methodological choices, establishing a self-validating system for quality control. This is the approach we take in our labs to ensure that the material heading into a development pipeline is unequivocally characterized.

The Synthetic Landscape: Anticipating Potential Impurities

A robust analytical strategy begins with a chemical understanding of the synthesis. A common route to quinolinols is a variation of the Skraup synthesis, which, for this compound, would likely involve the reaction of an aminofluorophenol with a glycerol derivative or acrolein in the presence of an oxidizing agent and acid.[3]

This reaction pathway allows us to anticipate a profile of potential impurities:

  • Starting Materials: Incomplete reaction could leave residual 2-amino-5-fluorophenol or related precursors.

  • Isomeric Byproducts: Non-selective cyclization could potentially form 8-Fluoroquinolin-8-ol, an isomer that may possess different biological and chemical properties.

  • Side-Reaction Products: Dehydrogenation and other side reactions can create a variety of related heterocyclic compounds.

  • Residual Solvents & Reagents: Solvents like sulfolane or acids like sulfuric acid used in the synthesis may be carried over.

An effective purity validation workflow, therefore, must not only quantify the main peak but also possess the resolution and specificity to detect these anticipated, and even unanticipated, impurities.

The Orthogonal Approach: A Multi-Technique Validation Strategy

Relying on a single analytical technique is a significant vulnerability in purity assessment. A compound may appear pure by one method while containing a co-eluting impurity visible only by another. We champion an orthogonal approach, using techniques with different separation and detection principles to build a comprehensive and trustworthy purity profile.

Our primary workhorse for quantitative analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its high resolution, reproducibility, and robustness.[4][5][6] This is complemented by two powerful confirmatory techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the main component and provide mass information on any detected impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide an unambiguous structural confirmation of the bulk material and detect impurities that may not be UV-active or ionizable.

Below is a visual representation of this integrated workflow.

G cluster_0 Purity Validation Workflow A Synthesized This compound Batch B Primary Analysis: Quantitative RP-HPLC A->B Dissolve in Diluent C Purity > 98%? B->C Calculate % Area D Confirmatory Analysis 1: LC-MS Identity Confirmation C->D Yes G Investigate & Repurify C->G No E Confirmatory Analysis 2: NMR Structural Verification D->E Mass Confirmed F Final Purity Report & Batch Release E->F Structure Confirmed

Caption: Integrated workflow for the purity validation of this compound.

Primary Method: High-Resolution RP-HPLC

The hydroxyl and fluoro-substituents lend this compound a moderate polarity, making it an ideal candidate for separation on a C18 stationary phase. We employ a gradient elution to ensure that any early-eluting polar impurities (like starting materials) and late-eluting non-polar impurities are effectively resolved from the main analyte peak.

Experimental Protocol: RP-HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[4][5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A column with end-capping is crucial to minimize peak tailing for the basic quinoline nitrogen.

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). The acid modifier improves peak shape by ensuring consistent protonation of the analyte.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.

    • Detection Wavelength: 254 nm, or DAD scan from 200-400 nm to assess peak homogeneity.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates.

  • System Suitability:

    • Before analysis, inject a standard solution six times. The relative standard deviation (%RSD) for the peak area should be <2.0%, and the tailing factor for the main peak should be <1.5.[7]

  • Data Analysis:

    • Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.

Confirmatory Methods: LC-MS and NMR

LC-MS for Identity Confirmation

This technique couples the separation power of HPLC with the detection specificity of mass spectrometry. It serves two purposes: confirming the molecular weight of the main HPLC peak and providing mass data for impurity characterization.

Experimental Protocol: LC-MS
  • LC System: Utilize the same column and mobile phases as the HPLC method.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • MS Parameters:

    • Ionization Mode: Positive ESI. The quinoline nitrogen is readily protonated.

    • Expected [M+H]⁺: The molecular formula is C₉H₆FNO, with a monoisotopic mass of 163.04 Da.[9] The expected protonated molecule [M+H]⁺ is m/z 164.05.

    • Scan Range: m/z 100-500. This range will cover the expected product and most likely impurities.

    • Analysis: Confirm that the main eluting peak from the LC has a mass corresponding to 164.05 m/z. Analyze smaller peaks to see if their masses correspond to potential impurities.

NMR for Structural Verification

NMR provides the most definitive structural information. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. It is particularly powerful for identifying isomers, which would have identical molecular weights in MS but distinct NMR spectra.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-15 mg of the synthesized material in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum. The aromatic region should show a distinct set of coupled signals consistent with the substituted quinoline ring system.

    • Acquire a ¹⁹F NMR spectrum. This will show a single resonance for the fluorine atom, and its coupling to adjacent protons can confirm its position at C8.

    • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.

  • Analysis: Compare the observed chemical shifts and coupling constants to known values for similar quinoline structures or to predicted spectra.[10] The absence of significant unassigned signals is a strong indicator of high purity.

Comparative Data Summary

The following tables summarize the strengths of each technique and present hypothetical data for a typical purity analysis.

Table 1: Comparison of Analytical Techniques for Purity Validation

TechniquePrimary PurposeStrengthsLimitations
RP-HPLC Quantitative PurityHigh precision, robust, excellent for separating compounds of varying polarity.[4][5]Co-elution of impurities is possible; does not provide structural information.
LC-MS Identity ConfirmationProvides molecular weight data for each peak, highly sensitive.[2][8]Ionization efficiency can vary between compounds, making quantification less accurate without standards.
NMR Structural VerificationUnambiguous structure confirmation, excellent for identifying isomers and non-UV active impurities.Lower sensitivity than HPLC or MS; requires more sample.

Table 2: Hypothetical Purity Analysis Data for a Batch of this compound

Peak No.Retention Time (min)Area % (HPLC)Observed [M+H]⁺ (LC-MS)Tentative Identification
13.20.25%128.052-amino-5-fluorophenol (Starting Material)
2 9.8 99.55% 164.05 This compound (Product)
311.20.20%164.05Isomeric Impurity (e.g., 6-Fluoroquinolin-8-ol)

This multi-faceted approach ensures that a batch of this compound is not just "pure" by a single measure, but is comprehensively characterized, giving researchers and developers the highest confidence in their material and the data it generates.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis. BenchChem.
  • Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. ResearchGate. [Link]

  • Abou-El-Ezz, D., et al. (2022). Enhanced in vivo wound healing efficacy of a novel hydrogel loaded with copper(II) Schiff base quinoline complex(CuSQ) solid lipid nanoparticles. Pharmaceuticals. [Link]

  • Abbasi, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • McConnell, E., et al. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • Ghorpade, R., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of the Brazilian Chemical Society. [Link]

  • Schepdael, A., et al. (2002). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link]

Sources

Navigating the Uncharted: A Prospective Structure-Activity Relationship Guide to 8-Fluoroquinolin-6-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1] The strategic introduction of fluorine atoms and hydroxyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3] This guide focuses on the largely unexplored potential of 8-Fluoroquinolin-6-ol, a unique scaffold combining the bio-isosteric advantages of fluorine with the versatile reactivity of a phenol.

While a comprehensive body of experimental data on the structure-activity relationship (SAR) of this compound and its derivatives is not yet present in the public domain, this should not be seen as a deterrent. Instead, it presents a compelling opportunity for novel discovery. Drawing upon established principles from the extensive research on fluoroquinolones and 8-hydroxyquinolines, this guide will provide a prospective analysis, offering a scientifically grounded roadmap for researchers, scientists, and drug development professionals to explore this promising chemical space. We will dissect the parent molecule, propose logical derivatizations, and hypothesize their impact on biological activity, supported by detailed experimental protocols to validate these claims.

The Core Scaffold: Deconstructing this compound

The parent compound, this compound, possesses two key functional groups that are predicted to be pivotal for its biological activity and serve as primary handles for chemical modification.

  • The 8-Fluoro Group: The fluorine atom at the C-8 position is a critical feature. Its high electronegativity can alter the pKa of the quinoline nitrogen, influencing its interaction with biological targets. Furthermore, the C-F bond is exceptionally stable, which can enhance metabolic stability and block oxidative metabolism at that position, a common strategy in drug design to improve bioavailability.[2] In related fluoroquinolone antibacterials, the C-8 substituent is known to be important for modulating DNA gyrase inhibitory activity and cellular permeability.[4]

  • The 6-Hydroxyl Group: The phenolic hydroxyl group at the C-6 position is a versatile functional group. It can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with target enzymes or receptors. Its presence also opens a gateway for a multitude of derivatizations, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and electronic character. The diverse biological activities of 8-hydroxyquinoline derivatives, ranging from antimicrobial to anticancer, underscore the significance of a hydroxyl group on the quinoline ring.[3][5]

Prospective SAR: A Roadmap for Derivatization and Evaluation

Based on the foundational role of the 6-hydroxyl group, we propose a systematic exploration of its derivatization. The following section outlines key modifications and their hypothesized impact on biological activity.

Modification of the 6-Hydroxyl Group

The most direct approach to probing the SAR of the 6-hydroxyl group is through its conversion to ethers and esters.

  • Hypothesis:

    • Etherification (e.g., 6-methoxy, 6-benzyloxy derivatives): Masking the phenolic proton will eliminate its hydrogen bond donating capability and increase lipophilicity. This may enhance cell membrane permeability. The introduction of bulkier groups could provide steric hindrance or new van der Waals interactions with a target protein. A study on 8-methoxyquinoline has shown that this modification can retain antimicrobial activity.

    • Esterification (e.g., 6-acetoxy, 6-benzoyloxy derivatives): This modification also increases lipophilicity but introduces an ester carbonyl group which can act as a hydrogen bond acceptor. Esters can also function as prodrugs, being hydrolyzed in vivo by esterases to release the parent 6-ol compound.

The logical flow for synthesizing and evaluating these initial derivatives is presented below.

G cluster_synthesis Synthesis cluster_derivatives Proposed Derivatives cluster_evaluation Biological Evaluation parent This compound ether O-Alkylation (e.g., MeI, BnBr) parent->ether Williamson Ether Synthesis ester O-Acylation (e.g., AcCl, BzCl) parent->ester Schotten-Baumann Reaction ether_deriv 6-Alkoxy Derivatives ester_deriv 6-Acyloxy Derivatives physchem Physicochemical Profiling (LogP, Solubility) ether_deriv->physchem ester_deriv->physchem antimicrobial Antimicrobial Assays (MIC, MBC) anticancer Antiproliferative Assays (MTT, SRB) physchem->antimicrobial physchem->anticancer

Caption: Workflow for synthesis and initial evaluation of 6-O-derivatives.

Substitution at Other Ring Positions

While the 6-hydroxyl is a primary focus, modifications at other positions, guided by known SAR from related quinoline classes, are also warranted.

  • Hypothesis:

    • C-2 Position: Introduction of aryl or heteroaryl groups at the C-2 position has been shown to be effective in developing P-glycoprotein inhibitors in the 6-methoxyquinoline series.[4] This position could be explored for potential anticancer applications.

    • C-4 Position: The 4-quinolone moiety is a key pharmacophore in many antibacterial agents.[2] While our core is a quinolin-6-ol, exploring derivatives with a 4-oxo group could impart antibacterial activity.

    • C-7 Position: In fluoroquinolone antibiotics, the C-7 substituent is crucial for antibacterial potency and spectrum.[6] Introducing various substituted amines or piperazines at this position could be a promising strategy for developing novel antibacterial agents based on the this compound scaffold.

Comparative Biological Evaluation: Proposed Experimental Protocols

To build a robust SAR, a standardized set of assays should be employed to compare the parent compound with its derivatives.

In Vitro Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compounds against a panel of clinically relevant bacteria.

Protocol: Broth Microdilution Assay (CLSI Guidelines)

  • Bacterial Strains: Include Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) strains.

  • Preparation of Inoculum: Grow bacteria in Mueller-Hinton Broth (MHB) to an optical density corresponding to approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.

  • Incubation: Inoculate each well with the bacterial suspension. Incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Plate aliquots from wells showing no growth onto Mueller-Hinton Agar (MHA). The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

  • Controls: Include a positive control (e.g., Ciprofloxacin) and a negative control (no compound).

In Vitro Antiproliferative Activity

Objective: To assess the cytotoxic effects of the compounds against human cancer cell lines.

Protocol: MTT Assay

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

  • Controls: Include a positive control (e.g., Doxorubicin) and a negative control (vehicle-treated cells).

Data Presentation and Interpretation

To facilitate a clear comparison, the biological data should be summarized in a structured table.

Compound IDR (at C-6)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliIC50 (µM) vs MCF-7LogP (calculated)
Parent -OHTBDTBDTBD1.8
Deriv-1 -OCH3TBDTBDTBDTBD
Deriv-2 -OCH2PhTBDTBDTBDTBD
Deriv-3 -OCOCH3TBDTBDTBDTBD
Cipro N/ARefRefN/AN/A
Doxo N/AN/AN/ARefN/A

TBD: To Be Determined, Ref: Reference value for control compound.

The relationship between the structural modifications (represented by 'R') and the resulting biological activity (MIC, IC50) and physicochemical properties (LogP) will form the basis of the SAR.

The proposed logical pathway for this research program is visualized below.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Profiling cluster_analysis Analysis & Iteration start This compound (Parent Compound) deriv Synthesize Derivatives (6-O-Ethers, 6-O-Esters, etc.) start->deriv screen Primary Biological Screening (Antimicrobial & Anticancer) deriv->screen physchem Physicochemical Profiling (LogP, Solubility, pKa) deriv->physchem sar Establish Preliminary SAR screen->sar physchem->sar optimize Identify 'Hit' Compounds sar->optimize iterate Design & Synthesize 2nd Generation Derivatives optimize->iterate iterate->screen Iterative Cycle

Caption: A proposed iterative workflow for establishing the SAR of this compound.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. While direct experimental evidence is currently lacking, a rational approach based on the well-established SAR of related fluoroquinolones and hydroxyquinolines provides a solid foundation for future research. This guide has outlined a prospective analysis, proposing a series of initial derivatives and the experimental workflows required to evaluate them.

The key to unlocking the potential of this scaffold lies in a systematic investigation of the roles of the 8-fluoro and 6-hydroxyl groups. By following the proposed iterative cycle of design, synthesis, and biological evaluation, researchers can efficiently navigate this chemical space and establish a robust structure-activity relationship. The insights gained from such studies could lead to the identification of novel lead compounds with potent antimicrobial, anticancer, or other therapeutic activities.

References

  • Vertex AI Search. (2022).
  • BenchChem. (2025). Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold.
  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Kim, H. J., et al. (1998). Structure-activity Relationship of Fluoroquinolone in Escherichia Coli. PubMed. [Link]

  • Kumar, A., et al. (2009). Biological activities of quinoline derivatives. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

  • Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. PubMed. [Link]

  • Chu, D. T., et al. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. PubMed. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • BenchChem. (2025).
  • De Villiers, K. A., et al. (2015). Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity. PubMed. [Link]

  • Sharma, P. C., et al. (2011). Synthesis and antibacterial evaluation of novel analogs of fluoroquinolones annulated with 6-substituted-2-aminobenzothiazoles. Arabian Journal of Chemistry. [Link]

  • Chen, Y. L., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed. [Link]

  • BenchChem. (2025). Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional.

Sources

A Framework for Cross-Validation of 8-Fluoroquinolin-6-ol's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Data Integrity and Accelerating Drug Discovery

Introduction: The Imperative of Cross-Validation in Early-Stage Drug Discovery

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone of medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including potent antimicrobial and anticancer effects.[1][2][3] 8-Fluoroquinolin-6-ol, a member of this versatile class, represents a promising candidate for further investigation. However, before significant resources are invested in its development, a rigorous and multi-faceted evaluation of its biological activity is paramount. This guide provides a comprehensive framework for the cross-validation of this compound's bioactivity across different assays, a critical process for ensuring data integrity, understanding its mechanism of action, and making informed decisions in the progression of a potential therapeutic agent.

This document is structured to provide not just protocols, but the scientific rationale behind the selection of orthogonal assays. By comparing the outcomes of assays that measure distinct biological endpoints—from broad cellular effects to specific molecular target interactions—we can build a robust and reliable profile of this compound's therapeutic potential.

The Mechanistic Underpinnings: Targeting Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of action for many quinolone derivatives, particularly the fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, repair, and recombination. DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for relieving torsional stress during replication. Topoisomerase IV, on the other hand, is primarily involved in the decatenation of daughter chromosomes following replication. Inhibition of these enzymes by compounds like this compound leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately, bacterial cell death.[4]

It is this well-defined mechanism that allows for a logical and systematic approach to assay selection, moving from broad phenotypic screens to specific enzyme-based assays.

A Multi-Tiered Approach to Bioactivity Assessment

A robust cross-validation strategy for this compound should encompass a tiered approach, beginning with broad-spectrum activity screening and progressively narrowing down to specific molecular interactions. This approach ensures that the observed biological effects are consistent and not an artifact of a single assay platform.

Tier 1: Antimicrobial Susceptibility Testing

The initial assessment of this compound's bioactivity should focus on its potential as an antimicrobial agent. The most common and standardized method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay:

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay provides a quantitative measure of the compound's potency against a panel of clinically relevant bacterial strains.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate, with each well containing a specific concentration of the compound.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Data Interpretation and Cross-Validation with Alternative Antimicrobials

The obtained MIC values for this compound should be compared against those of established fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, to benchmark its potency.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound Data to be determinedData to be determined
Ciprofloxacin0.25 - 1.00.015 - 0.125
Levofloxacin0.12 - 0.50.015 - 0.06

Note: The MIC values for ciprofloxacin and levofloxacin are representative ranges from the literature and can vary depending on the specific strain and testing conditions.

Tier 2: Cytotoxicity and Anticancer Potential

Many quinoline derivatives have also demonstrated promising anticancer activity.[1][3] Therefore, it is crucial to assess the cytotoxicity of this compound against various cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits cell growth by 50%.[5][6][7][8][9]

Comparative Analysis with a Standard Chemotherapeutic Agent

The IC50 values of this compound should be compared with a standard anticancer drug, such as doxorubicin, to evaluate its relative potency.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
This compound Data to be determinedData to be determined
Doxorubicin0.5 - 1.50.1 - 0.5

Note: The IC50 values for doxorubicin are representative ranges and can vary based on experimental conditions.

Tier 3: Target-Based Enzymatic Assays

To confirm that the observed antimicrobial activity of this compound is due to its intended mechanism of action, direct inhibition of its molecular targets, DNA gyrase and topoisomerase IV, must be demonstrated.

DNA Gyrase Supercoiling Inhibition Assay:

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Experimental Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Setup: A reaction mixture containing relaxed plasmid DNA, DNA gyrase, and varying concentrations of this compound is prepared.

  • Incubation: The reaction is incubated at 37°C to allow for the supercoiling reaction to occur.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer.

  • Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA migrate at different rates, allowing for visualization of the inhibition.

  • Data Analysis: The concentration of this compound that inhibits 50% of the supercoiling activity (IC50) is determined.

Topoisomerase IV Relaxation Assay:

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IV.

Experimental Protocol: Topoisomerase IV Relaxation Assay

  • Reaction Setup: A reaction mixture containing supercoiled plasmid DNA, topoisomerase IV, and varying concentrations of this compound is prepared.

  • Incubation: The reaction is incubated at 37°C.

  • Reaction Termination: The reaction is stopped.

  • Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

  • Data Analysis: The IC50 value for the inhibition of topoisomerase IV relaxation is calculated.

Correlating Enzymatic Inhibition with Antimicrobial Activity

The IC50 values obtained from the enzyme assays should be correlated with the MIC values. A strong correlation provides compelling evidence that the antimicrobial activity of this compound is indeed mediated by the inhibition of DNA gyrase and/or topoisomerase IV.

CompoundDNA Gyrase IC50 (µM)Topoisomerase IV IC50 (µM)
This compound Data to be determinedData to be determined
Ciprofloxacin0.5 - 2.04.0 - 16.0
Levofloxacin1.0 - 4.08.0 - 32.0

Note: The IC50 values for ciprofloxacin and levofloxacin are representative and can vary depending on the enzyme source and assay conditions.

Visualizing the Cross-Validation Workflow

To provide a clear overview of the proposed cross-validation strategy, the following workflow diagram illustrates the logical progression from broad phenotypic screening to specific target-based assays.

CrossValidationWorkflow cluster_data Data Analysis & Correlation MIC Antimicrobial Susceptibility Testing (MIC Determination) Analysis Compare MIC, IC50 (MTT), and IC50 (Enzyme) MIC->Analysis MTT Cytotoxicity/Anticancer Assay (MTT Assay) MTT->Analysis Gyrase DNA Gyrase Inhibition Assay Gyrase->Analysis TopoIV Topoisomerase IV Inhibition Assay TopoIV->Analysis

Caption: A tiered workflow for the cross-validation of this compound's bioactivity.

Conclusion: A Pathway to Confident Drug Development

The cross-validation of a compound's bioactivity across multiple, mechanistically distinct assays is not merely a confirmatory exercise; it is a fundamental component of rigorous, data-driven drug discovery. By systematically evaluating this compound's effects in antimicrobial, cytotoxicity, and enzyme inhibition assays, researchers can build a comprehensive and reliable biological profile. This multi-pronged approach mitigates the risk of misleading results from a single assay and provides a solid foundation for subsequent preclinical and clinical development. The framework presented in this guide offers a robust strategy to unlock the full therapeutic potential of this compound and other promising quinoline derivatives.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information.[Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. National Institutes of Health.[Link]

  • DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. National Center for Biotechnology Information.[Link]

  • DNA Gyrase as a Target for Quinolones. MDPI.[Link]

  • Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. PubMed.[Link]

  • Minimum Inhibitory Concentration (MIC) values (µg/mL) of the tested... ResearchGate.[Link]

  • Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. National Center for Biotechnology Information.[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed.[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.[Link]

  • (a) Represents the inhibition of the Topoisomerase IV enzyme activity... ResearchGate.[Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI.[Link]

  • Synthesis and antibacterial activity of novel 7-haloanilino-8-nitrofluoroquinolone derivatives. ResearchGate.[Link]

  • Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis. National Center for Biotechnology Information.[Link]

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. National Center for Biotechnology Information.[Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. National Center for Biotechnology Information.[Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI.[Link]

  • IC50. Wikipedia.[Link]

  • Identification of novel bacterial DNA gyrase inhibitors: An in silico study. National Center for Biotechnology Information.[Link]

  • Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus. National Center for Biotechnology Information.[Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen.[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. researchgate.net.[Link]

  • Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. PubMed Central.[Link]

  • Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin. National Institutes of Health.[Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. National Center for Biotechnology Information.[Link]

  • Clinical breakpoints - bacteria (v 12.0). European Medicines Agency.[Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate.[Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx.[Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. National Center for Biotechnology Information.[Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health.[Link]

  • Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer. National Center for Biotechnology Information.[Link]

  • ic50 values calculated: Topics by Science.gov. Science.gov.[Link]

Sources

A Comparative Efficacy Analysis of 8-Hydroxyquinoline Derivatives Versus Standard-of-Care and Emerging Therapeutics in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Multifaceted Challenge of Alzheimer's Disease and the Quest for Novel Therapeutics

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex and multifactorial pathology that includes the aggregation of amyloid-beta (Aβ) plaques, neurofibrillary tangles composed of hyperphosphorylated tau protein, metal dyshomeostasis, and oxidative stress.[1][2] This intricate web of pathological events has rendered the development of effective, disease-modifying therapies exceptionally difficult. For years, the therapeutic landscape has been dominated by symptomatic treatments. However, the scientific community is actively exploring novel chemical scaffolds with the potential for multi-target engagement.

This guide provides a comparative analysis of the therapeutic potential of 8-hydroxyquinoline derivatives, the parent class of compounds to which 8-Fluoroquinolin-6-ol belongs, against established and recently approved drugs for Alzheimer's disease. While specific experimental data for this compound is not yet prevalent in publicly accessible literature, the extensive research into the 8-hydroxyquinoline (8-HQ) core provides a strong foundation for understanding its potential efficacy. The introduction of a fluorine atom, a common strategy in medicinal chemistry, is often employed to enhance metabolic stability and binding affinity, suggesting that this compound is a compound of significant interest.[3]

We will delve into the distinct mechanisms of action of these compounds, present comparative in vitro efficacy data, and provide detailed protocols for the key experiments that form the basis of such comparisons. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of Alzheimer's therapeutics.

Mechanisms of Action: A Tale of Different Therapeutic Strategies

The treatment of Alzheimer's disease is approached from various angles, each targeting a different aspect of its complex pathology. Here, we compare the multi-target mechanism of 8-hydroxyquinoline derivatives with the more specific actions of current and emerging drugs.

The Multi-Target Approach of 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline derivatives are emerging as promising therapeutic candidates due to their ability to address multiple pathological features of Alzheimer's disease simultaneously.[4][5] Their mechanism is not centered on a single receptor or enzyme but rather on a constellation of related pathological processes.

The primary proposed mechanisms of action for 8-hydroxyquinoline derivatives are:

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: The 8-HQ scaffold has been shown to effectively inhibit the self-aggregation of Aβ peptides into toxic oligomers and fibrils.[6][7] This is a crucial therapeutic target as Aβ plaques are a hallmark of Alzheimer's pathology.

  • Metal Chelation: The brains of Alzheimer's patients exhibit dysregulated levels of metal ions, particularly copper and zinc, which are known to promote Aβ aggregation and contribute to oxidative stress.[8] 8-Hydroxyquinolines are potent metal chelators, capable of binding these excess metal ions and restoring metal homeostasis.[9][10]

  • Antioxidant Activity: Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a significant contributor to neuronal damage in Alzheimer's disease. 8-Hydroxyquinoline derivatives have demonstrated antioxidant properties, helping to neutralize these harmful free radicals.[4][10]

8_Hydroxyquinoline_MoA cluster_AD_Pathology Alzheimer's Disease Pathology cluster_8HQ_Action 8-Hydroxyquinoline Derivative Action Abeta Aβ Aggregation Metal Metal Dyshomeostasis Oxidative Oxidative Stress HQ 8-Hydroxyquinoline Derivative HQ->Abeta Inhibits HQ->Metal Chelates Metals HQ->Oxidative Reduces

Caption: Multi-target mechanism of 8-hydroxyquinoline derivatives in Alzheimer's disease.

Existing and Emerging Drug Mechanisms

In contrast to the multi-pronged approach of 8-hydroxyquinolines, most existing and recently approved Alzheimer's drugs have more focused mechanisms of action.

  • Cholinesterase Inhibitors (e.g., Donepezil): These drugs work by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.[1][3] This is a symptomatic treatment that does not alter the underlying disease progression.[2]

  • NMDA Receptor Antagonists (e.g., Memantine): Memantine protects brain cells from damage caused by excess glutamate, a neurotransmitter that, in high levels, can be toxic to neurons.[11] This also primarily addresses symptoms rather than the root causes of the disease.

  • Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab, Donanemab): These are newer, disease-modifying therapies. They are antibodies designed to target and facilitate the removal of amyloid-beta plaques from the brain.[12][13][14] Lecanemab targets soluble Aβ protofibrils, while donanemab targets deposited Aβ plaques.[15][16]

Comparator_Drug_MoA cluster_Drugs Comparator Drugs cluster_Targets Therapeutic Targets Donepezil Donepezil AChE Acetylcholinesterase Donepezil->AChE Inhibits Memantine Memantine NMDAR NMDA Receptor Memantine->NMDAR Antagonizes Lecanemab Lecanemab/ Donanemab AbetaPlaque Aβ Plaques/ Protofibrils Lecanemab->AbetaPlaque Removes

Caption: Focused mechanisms of action of comparator drugs for Alzheimer's disease.

Comparative Efficacy: An In Vitro Perspective

Direct clinical comparison of this compound is not possible due to the lack of clinical trial data. However, by using data from representative 8-hydroxyquinoline derivatives and comparing it with the known effects of approved drugs, we can construct a comparative efficacy table based on key preclinical metrics.

Therapeutic Agent/ClassPrimary Mechanism(s)Aβ Aggregation Inhibition (IC50)Antioxidant Capacity (ORAC Value)Clinical Trial Highlights
8-Hydroxyquinoline Derivatives Aβ Aggregation Inhibition, Metal Chelation, Antioxidant5.64 µM (for compound 5b)[7]2.63 Trolox Equivalents (for compound 5b)[7]Clioquinol showed a trend towards cognitive improvement and reduced plasma Aβ42.[17][18] PBT2 lowered CSF Aβ42 and improved executive function in a Phase IIa trial but did not meet its primary endpoint in a subsequent Phase II imaging trial.[19][20][21][22]
Donepezil Acetylcholinesterase InhibitionNot ApplicableNot ApplicableProvides symptomatic relief in mild to severe Alzheimer's disease.[2][23]
Memantine NMDA Receptor AntagonismNot ApplicableNot ApplicableUsed for moderate to severe Alzheimer's, often in combination with cholinesterase inhibitors.[4][24][25]
Lecanemab Aβ Protofibril RemovalNot ApplicableNot ApplicableDemonstrated a statistically significant reduction in cognitive decline in early Alzheimer's.[12][14][26]
Donanemab Aβ Plaque RemovalNot ApplicableNot ApplicableShowed a significant slowing of cognitive and functional decline in early symptomatic Alzheimer's.[13][27][28]

Note: IC50 (half-maximal inhibitory concentration) for Aβ aggregation indicates the concentration of the compound required to inhibit the aggregation process by 50%. ORAC (Oxygen Radical Absorbance Capacity) value is a measure of antioxidant strength, with higher values indicating greater antioxidant capacity.

Key Experimental Protocols

The data presented above is generated through standardized in vitro assays. Understanding these protocols is crucial for interpreting the results and designing future experiments.

Inhibition of Beta-Amyloid (Aβ) Aggregation Assay (Thioflavin T Method)

This is a widely used method to monitor the formation of amyloid fibrils.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[29]

Step-by-Step Protocol:

  • Preparation of Aβ Peptides: Lyophilized Aβ(1-42) or Aβ(1-40) peptides are monomerized by dissolving in a suitable solvent like hexafluoroisopropanol (HFIP) and then removing the solvent. The resulting peptide film is dissolved in a buffer (e.g., PBS, pH 7.4) to the desired concentration.

  • Incubation: The monomeric Aβ solution is incubated with various concentrations of the test compound (e.g., 8-hydroxyquinoline derivatives) in a 96-well plate. A control group with Aβ and vehicle (without the test compound) is also included.

  • Thioflavin T Addition: After the incubation period (e.g., 2 hours at room temperature), a solution of Thioflavin T is added to each well.[30]

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths typically around 440-450 nm and 480-490 nm, respectively.[31]

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence intensity of the wells with the test compound to the control wells. The IC50 value is then determined from a dose-response curve.

ThT_Assay_Workflow start Start prep Prepare Monomeric Aβ Peptides start->prep incubate Incubate Aβ with Test Compound prep->incubate add_tht Add Thioflavin T Solution incubate->add_tht measure Measure Fluorescence add_tht->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for the Thioflavin T (ThT) assay for Aβ aggregation inhibition.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of a substance.

Principle: A fluorescent probe is oxidized by peroxyl radicals, leading to a decrease in its fluorescence. Antioxidants present in the sample inhibit this oxidation, and the degree of inhibition is a measure of the antioxidant capacity.[32][33]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) and a free radical initiator (e.g., AAPH). A standard antioxidant, typically Trolox, is used to create a standard curve.[34]

  • Sample Incubation: In a 96-well plate, add the test sample or Trolox standard to the fluorescein solution and incubate.[35]

  • Initiation of Reaction: Add the free radical initiator to all wells to start the oxidation reaction.

  • Kinetic Measurement: Immediately begin monitoring the fluorescence decay over time using a plate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is expressed as Trolox Equivalents (TE).[32]

Metal Chelation Assay

This assay determines the ability of a compound to bind to metal ions.

Principle: A common method involves a colorimetric assay where the test compound competes with a metal-chelating indicator dye (e.g., ferrozine for Fe²⁺) for the metal ion. A decrease in the color of the metal-indicator complex indicates the chelating activity of the test compound.

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, a metal salt solution (e.g., FeCl₂), and a buffer.

  • Initiation: Initiate the reaction by adding the indicator dye (e.g., ferrozine).

  • Incubation: Allow the mixture to incubate at room temperature for a specific period.

  • Absorbance Measurement: Measure the absorbance of the solution at the wavelength corresponding to the maximum absorbance of the metal-indicator complex (e.g., ~562 nm for the ferrozine-Fe²⁺ complex).

  • Data Analysis: The percentage of metal chelation is calculated by comparing the absorbance of the sample to a control without the test compound. EDTA is often used as a positive control.

Conclusion and Future Directions

The therapeutic landscape for Alzheimer's disease is at a pivotal point. While symptomatic treatments like Donepezil and Memantine have been the standard of care for decades, the advent of disease-modifying anti-amyloid antibodies like Lecanemab and Donanemab marks a significant advancement. However, the multi-target approach offered by 8-hydroxyquinoline derivatives presents a compelling alternative or complementary strategy.

The ability of the 8-hydroxyquinoline scaffold to simultaneously address Aβ aggregation, metal dyshomeostasis, and oxidative stress aligns well with the multifactorial nature of Alzheimer's pathology. While clinical trials with first and second-generation 8-hydroxyquinolines like Clioquinol and PBT2 have yielded mixed but encouraging results, they have paved the way for the development of new-generation compounds with improved safety and efficacy profiles.

This compound, as a representative of this next generation, warrants further investigation. The key will be to conduct rigorous preclinical studies to quantify its efficacy in the assays described herein and to assess its pharmacokinetic and safety profiles. A successful outcome in these studies would provide a strong rationale for advancing this compound into clinical trials, potentially offering a new and much-needed therapeutic option for patients with Alzheimer's disease.

References

  • Dr.Oracle. (2025, August 6). What is the mechanism of action of memantine (N-methyl-D-aspartate (NMDA) receptor antagonist)
  • Brewer, A., & Pinto-Garcia, P. (2024, October 3).
  • Kuryatov, A., et al. (n.d.). Mechanism of action of memantine. PubMed.
  • Tariq, R., & Vashisht, R. (2023, August 17). Donepezil.
  • Regland, B., et al. (2001). Treatment of Alzheimer's disease with clioquinol. PubMed.
  • (2003, December). Compound May Be Effective In Reducing Alzheimer's Plaques.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Donepezil Hydrochloride?
  • Prana Biotechnology. (2014, March 31). Prana Biotechnology announces preliminary results of Phase 2 IMAGINE trial of PBT2 in Alzheimer's disease. Fierce Biotech.
  • Patsnap Synapse. (2024, July 17).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Memantine hydrochloride?
  • Ritchie, C. W., et al. (2003). Metal-protein attenuation with iodochlorhydroxyquin (clioquinol) targeting Abeta amyloid deposition and toxicity in Alzheimer disease: a pilot phase 2 clinical trial. PubMed.
  • Birks, J. S., & Harvey, R. J. (n.d.). Donepezil for dementia due to Alzheimer's disease. PMC - PubMed Central - NIH.
  • Faux, N. G., et al. (2010). PBT2 Rapidly Improves Cognition in Alzheimer's Disease: Additional Phase II Analyses.
  • (2008, September 16). Alzheimer's Drug PBT2 Shows Promise in Early Testing.
  • (2003, December 15). Clioquinol May Be Helpful in Alzheimer's Disease. Medscape.
  • Ben Mariem, O. (2025, January 24). A New Hope for Alzheimer's Patients: Donanemab and Its Impact on Disease Progression.
  • (n.d.). Memantine Hydrochloride: Mechanism, Benefits, and Sourcing for Cognitive Health.
  • Revankar, S. (2024, January 31). Memantine.
  • Wikipedia. (n.d.). Donepezil.
  • Lannfelt, L., et al. (2008, July 30). Safety, efficacy, and biomarker findings of PBT2 in targeting Abeta as a modifying therapy for Alzheimer's disease: a phase IIa, double-blind, randomised, placebo-controlled trial. PubMed.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Faux, N. G., et al. (n.d.). PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses. PubMed.
  • LeVine, H. (n.d.). Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly.
  • Benchchem. (n.d.).
  • (n.d.).
  • Ganske, F. (2014, December). Antioxidant potential using ORAC assay. BMG Labtech.
  • The Rockefeller University. (2023, September 1). Unlocking how the new Alzheimer's drug lecanemab works.
  • Jenagaratnam, L., & McShane, R. (2006, January 25).
  • Wang, X., et al. (2018, July 23). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. PubMed.
  • Pérez-Hernández, J., et al. (2024, February 9). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI.
  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • University of California San Francisco. (n.d.). Lecanemab. Memory and Aging Center.
  • Drugs.com. (n.d.). What's the mechanism of action for Leqembi (lecanemab-irmb)?
  • ResearchGate. (n.d.). Mechanism of action of donanemab.
  • Bio-protocol. (n.d.). 3.5.
  • Uddin, M. S., et al. (2023, October 30). Novel anti-amyloid-beta (Aβ)
  • Cao, G., & Prior, R. L. (n.d.). Oxygen-radical absorbance capacity assay for antioxidants. PubMed.
  • Chen, M., et al. (2016).
  • Creative Bioarray. (n.d.).
  • Alzheimer's Society. (2024, October 23).
  • ResearchGate. (n.d.). Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease | Request PDF.
  • Prati, F., et al. (2016, June 20).
  • Zhang, Y., et al. (2025, April 16). Re-evaluation of the efficacy and safety of anti-Aβ monoclonal antibodies (lecanemab/donanemab) in the treatment of early Alzheimer's disease. PMC - PubMed Central.
  • Gray, J. J., et al. (n.d.). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. PubMed Central.
  • Al-Hilal, M., et al. (2023, July 11). Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. MDPI.
  • Cásedas, G., et al. (2022, January 10).
  • ResearchGate. (2025, August 6).

Sources

A Comparative Framework for Evaluating the In Vitro and In Vivo Activity of 8-Fluoroquinolin-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Promise of a Privileged Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of natural products and synthetic compounds with diverse pharmacological properties.[1][2] From the classic antimalarial quinine to modern fluoroquinolone antibiotics, this heterocyclic structure offers a versatile template for drug design.[2][3] The compound 8-Fluoroquinolin-6-ol (C₉H₆FNO) belongs to this esteemed class.[4] Its structure—featuring a fluorine atom at position 8 and a hydroxyl group at position 6—suggests potential for novel biological activity, yet specific experimental data remains limited in publicly accessible literature.

This guide provides a comprehensive framework for the systematic evaluation and comparison of the in vitro and in vivo activities of this compound. For researchers, scientists, and drug development professionals, this document serves as a methodological roadmap. It synthesizes established protocols and field-proven insights, drawing parallels from structurally related fluoroquinolone analogues to predict biological potential and outline a rigorous, self-validating testing cascade.

Part I: Predicted Biological Profile and Rationale for Investigation

Before committing to extensive laboratory work, a predictive analysis based on the compound's chemical structure provides a logical starting point. The fluoroquinolone core is strongly associated with antimicrobial activity, while the broader quinoline class exhibits a wide range of bioactivities.

Hypothesized Mechanism of Action

The primary hypothesis for a fluoroquinolone derivative is the inhibition of essential bacterial enzymes.

  • Antimicrobial Action: Fluoroquinolones typically function by forming a ternary complex with bacterial DNA and either DNA gyrase (in Gram-negative bacteria) or topoisomerase IV (in Gram-positive bacteria).[5] This complex traps the enzymes, leading to breaks in the bacterial chromosome and ultimately cell death.

  • Anticancer Potential: Many quinoline derivatives have demonstrated anticancer properties by interfering with mammalian topoisomerase II, an enzyme critical for DNA replication in rapidly dividing cancer cells.[3][6] This dual-targeting potential makes the scaffold particularly intriguing.

Guidance from Structural Analogs

The biological activity of quinoline derivatives is highly dependent on the substitution patterns on the ring system.[1][7] By examining known compounds with substitutions at the C-6 and C-8 positions, we can establish a baseline of expected potency and spectrum. For instance, various 6-fluoro and 8-methoxy or 8-difluoromethoxy quinolones have shown potent antibacterial activity in vitro and efficacy in in vivo infection models.[8][9][10]

Table 1: Comparative Activity of Structurally Related Fluoroquinolones

CompoundKey Structural FeaturesReported In Vitro Activity (MIC₉₀, µg/mL)Reported In Vivo Efficacy (Model)Reference
T-3811 des-F(6)-quinolonePotent vs. Gram-positives (S. aureus: 0.025) & M. tuberculosis (0.0625)Systemic infection with S. aureus[11]
BAY 12-8039 8-methoxyquinoloneHigh activity vs. S. pneumoniae (0.06)N/A[8]
AM-1155 6-fluoro-8-methoxy quinoloneBroad spectrum vs. Gram-positives (S. aureus: 0.10) and anaerobesMouse systemic infections (Gram-positive & Gram-negative)[9]
CS-940 6-fluoro-8-difluoromethoxy quinolonePotent vs. Gram-positives, including MRSAMouse systemic infections and pneumonia models[10]

This comparative data suggests that this compound is a strong candidate for antimicrobial screening, with a particular focus on Gram-positive pathogens.

Part II: A Framework for Rigorous In Vitro Evaluation

In vitro testing is the foundation of drug discovery, designed to assess a compound's activity in a controlled, non-living system. It offers a rapid, cost-effective method to determine potency, spectrum, and mechanism of action before advancing to more complex biological systems.

Experimental Workflow for In Vitro Screening

The logical flow of in vitro experiments moves from broad-spectrum screening to more specific, target-based assays to confirm the mechanism of action.

in_vitro_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Assays cluster_cancer Anticancer Screening (Optional) MIC Antimicrobial MIC Assay (Broad Panel: G+, G-, Anaerobes) TargetAssay Target-Based Assay (e.g., DNA Gyrase Inhibition) MIC->TargetAssay Confirm target MBC MBC Assay (Bactericidal vs. Bacteriostatic) MIC->MBC If active CC50 Cytotoxicity Assay (e.g., Vero, HepG2 cells) CancerIC50 Cancer Cell Line IC50 (e.g., NCI-60 Panel) TopoII Human Topoisomerase II Inhibition Assay CancerIC50->TopoII If active

Caption: Workflow for the in vitro evaluation of this compound.

Detailed Experimental Protocols

The trustworthiness of experimental data hinges on robust, reproducible protocols. The following methods are standard in the field and include self-validating controls.

Protocol 1: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Principle: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Methodology (Broth Microdilution):

    • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

    • Controls:

      • Positive Control: Wells containing bacterial inoculum without the test compound (should show turbidity).

      • Negative Control: Wells containing sterile broth only (should remain clear).

      • Reference Drug: Include a well-known antibiotic (e.g., Ciprofloxacin) as a comparator.[9][10]

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Reading: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

Protocol 2: Anticancer Cell Viability (MTT) Assay

  • Principle: To measure the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Methodology:

    • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, MGC-803 for gastric cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]

    • Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Controls: Include vehicle-treated cells (100% viability) and a known anticancer drug (e.g., Etoposide) as a positive control.[6]

    • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the concentration that inhibits 50% of cell growth (IC₅₀).

Part III: A Framework for Predictive In Vivo Evaluation

Positive in vitro data is a prerequisite, but not a guarantee, of clinical success. In vivo studies in animal models are essential to understand how a compound behaves in a complex biological system, providing critical data on efficacy, pharmacokinetics (PK), and safety.

The In Vitro to In Vivo Transition: A Critical Decision Point

The decision to advance a compound to in vivo testing is based on a multifactorial assessment. A potent MIC or IC₅₀ value is promising, but must be paired with acceptable preliminary safety data (e.g., low cytotoxicity against normal mammalian cells) and drug-like properties (e.g., solubility, metabolic stability).

in_vivo_decision cluster_invitro In Vitro Data cluster_adme Preliminary ADME/Tox cluster_invivo In Vivo Model Selection Potency Potent Activity (Low MIC / IC50) Decision Advance to In Vivo? Potency->Decision Selectivity Selectivity (Low toxicity to normal cells) Selectivity->Decision PK Favorable Properties (Solubility, Stability) PK->Decision InfectionModel Systemic Infection Model (Antimicrobial) XenograftModel Tumor Xenograft Model (Anticancer) Decision->InfectionModel Yes Decision->XenograftModel Yes ivivc_cycle cluster_lab In Vitro / In Silico cluster_animal In Vivo invitro In Vitro Activity (Potency, Spectrum) adme PK / ADME Screening invitro->adme invivo In Vivo Efficacy (ED50, TI) adme->invivo Advance Candidate optimization Lead Optimization (Medicinal Chemistry) invivo->optimization Analyze & Correlate optimization->invitro Synthesize New Analogs

Caption: The iterative relationship between in vitro and in vivo evaluation.

Conclusion

While direct experimental data for this compound is not yet widely published, its structural features firmly place it within a class of compounds with immense therapeutic potential. [1][13]By leveraging the established knowledge of quinoline and fluoroquinolone pharmacology, this guide presents a robust, logical, and scientifically rigorous framework for its complete evaluation. The journey from a promising molecule to a potential therapeutic agent is dependent on a systematic comparison of its in vitro and in vivo properties. The protocols and workflows detailed herein provide the necessary structure for researchers to unlock the potential of this compound and contribute to the ongoing legacy of this privileged chemical scaffold.

References

  • Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.

  • Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry.

  • In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a Novel Des-F(6)-Quinolone. National Institutes of Health.

  • New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. PubMed.

  • This compound. PubChem.

  • In vitro activity of BAY 12-8039, a novel 8-methoxyquinolone, compared to activities of six fluoroquinolones against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. National Institutes of Health.

  • 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid. Benchchem.

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

  • Biological Activities of Quinoline Derivatives. Ingenta Connect.

  • In vitro activity of C-8-methoxy fluoroquinolones against mycobacteria when combined with anti-tuberculosis agents. PubMed.

  • In vitro and in vivo antibacterial activities of AM-1155, a new 6-fluoro-8-methoxy quinolone. PubMed.

  • In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. PubMed.

  • Predicting the Biological Targets of 6,8-Difluoro-2-methylquinolin-4-amine: A Technical Guide. Benchchem.

  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate.

  • In vitro activity of RO 23-6240 (AM-833): a new fluoroquinolone. PubMed.

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. American Society for Microbiology.

  • Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate.

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed.

  • A comprehensive map of molecular drug targets. National Institutes of Health.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health.

Sources

Assessing the Specificity of 8-Fluoroquinolin-6-ol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous assessment of its mechanism of action. Specificity is a cornerstone of this evaluation, determining not only the potential for therapeutic efficacy but also the likelihood of off-target effects and associated toxicities. This guide provides an in-depth, technical comparison of methodologies to assess the specificity of 8-Fluoroquinolin-6-ol, a compound representative of the pharmacologically rich quinoline class.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs.[1] The introduction of a fluorine atom, as in this compound, is a well-established strategy to enhance metabolic stability and target binding affinity.[1][2] While the specific molecular target of this compound is not extensively documented in public literature, its structural features are consistent with those of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1]

This guide will therefore proceed under the working hypothesis that This compound is a novel inhibitor of Polo-like Kinase 1 (PLK1) , a serine/threonine kinase that is a critical regulator of mitosis and a validated target in oncology.[3] We will compare its specificity profile against two well-characterized inhibitors with distinct specificity profiles:

  • BI 6727 (Volasertib): A potent and selective PLK1 inhibitor.[3]

  • GDC-0879: A multi-kinase inhibitor primarily targeting BRAF.[4]

By detailing the experimental workflows to characterize and compare these compounds, this guide offers a practical framework for assessing the specificity of any novel small molecule inhibitor.

Section 1: Foundational Analysis - In Vitro Kinase Profiling

The initial and most critical step in assessing the specificity of a putative kinase inhibitor is to profile its activity against a broad panel of kinases. This provides a global view of its selectivity and identifies potential off-targets early in the discovery process.

Causality Behind Experimental Choice:

A broad kinase panel is essential because the human kinome is extensive, with over 500 members, many of which share structural similarities in their ATP-binding pockets. An inhibitor designed against one kinase may inadvertently bind to others, leading to unforeseen biological effects. This experiment directly addresses the question: "How selective is our compound for its intended target compared to all other kinases?"

Experimental Protocol: In Vitro Kinase Panel Screen
  • Compound Preparation: Prepare stock solutions of this compound, BI 6727, and GDC-0879 in DMSO. A typical screening concentration is 1 µM.

  • Kinase Panel: Utilize a commercial service (e.g., Eurofins DiscoverX, Promega) that offers a comprehensive panel of active human kinases (e.g., the 468-kinase KINOMEscan™ panel).

  • Assay Principle: The assay typically measures the amount of ATP remaining in solution after the kinase reaction. Inhibition is proportional to the amount of ATP remaining.

  • Execution: The test compounds are incubated with each kinase in the panel, along with a suitable substrate and ATP.

  • Data Analysis: Results are often expressed as the percentage of remaining kinase activity compared to a DMSO control. A common threshold for a significant "hit" or off-target interaction is >90% inhibition at the screening concentration.

Data Presentation: Comparative Kinase Inhibition
CompoundPrimary Target% Inhibition at 1 µM (PLK1)Number of Off-Targets (>90% Inhibition at 1 µM)Notable Off-Targets
This compound (Hypothetical) PLK198%5Aurora Kinase A, FLT3
BI 6727 PLK199%2PLK2, PLK3
GDC-0879 BRAF15%25RAF1, SRC, LCK

This table clearly illustrates the different specificity profiles. BI 6727 is highly selective for the PLK family, while GDC-0879 has a broader spectrum of activity. Our hypothetical data for this compound suggest it is a potent PLK1 inhibitor but may have off-target activity against other cell cycle kinases.

Section 2: Cellular Target Engagement - Confirming Interaction in a Biological Context

While in vitro assays are crucial, they do not fully recapitulate the cellular environment. It is imperative to confirm that the compound engages its intended target within living cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Causality Behind Experimental Choice:

CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[5] This allows for the direct measurement of target engagement in a cellular context, without the need for compound labeling or genetic modification. This experiment answers the question: "Does our compound bind to its target inside the cell at physiologically relevant concentrations?"

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, which expresses high levels of PLK1) to 80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound or control compounds for 1-2 hours.

  • Thermal Challenge: Harvest the cells, lyse them, and heat the lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Target Detection: Analyze the amount of soluble (non-denatured) PLK1 in the supernatant by Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble PLK1 as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target engagement.

Visualization of Workflow:

CETSA_Workflow cluster_cell_culture Cell-Based Steps cluster_lysate_processing Lysate Processing cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound A->B C 3. Harvest & Lyse B->C D 4. Thermal Challenge C->D E 5. Separate Soluble/Aggregated D->E F 6. Detect Soluble Target (Western Blot/ELISA) E->F G 7. Plot Melting Curves F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Section 3: Assessing Downstream Pathway Effects and Phenotypic Consequences

A truly specific inhibitor should modulate the signaling pathway downstream of its target in a predictable manner and elicit a corresponding cellular phenotype. For a PLK1 inhibitor, this would involve observing defects in mitosis and subsequent cell death.

Causality Behind Experimental Choice:

PLK1 plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3] Its inhibition is expected to cause cells to arrest in mitosis, leading to the formation of abnormal mitotic spindles and ultimately apoptosis. By using high-content imaging and flow cytometry, we can quantitatively measure these expected phenotypic outcomes and compare them to the effects of our alternative compounds. This approach validates the mechanism of action in a functional, cellular context.

Experimental Protocol: High-Content Imaging of Mitotic Arrest
  • Cell Preparation: Seed a suitable cell line (e.g., U2OS) in 96-well imaging plates.

  • Compound Treatment: Treat cells with a dose-response of this compound, BI 6727, and GDC-0879 for 24 hours.

  • Staining: Fix the cells and stain with DAPI (to visualize DNA), an anti-α-tubulin antibody (to visualize mitotic spindles), and an antibody against phosphorylated Histone H3 (a marker of mitotic cells).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify the percentage of cells in mitosis, the morphology of mitotic spindles, and the number of apoptotic cells.

Data Presentation: Comparative Phenotypic Effects
Compound (at 10x EC50)% Mitotic Arrest% Abnormal Spindles% Apoptosis
This compound (Hypothetical) 75%68%55%
BI 6727 82%75%65%
GDC-0879 5%3%10%

These results would demonstrate that both this compound and BI 6727 induce a strong mitotic arrest phenotype, consistent with PLK1 inhibition. In contrast, the BRAF inhibitor GDC-0879 does not, confirming its different mechanism of action.

Visualization of the Targeted Pathway:

PLK1_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis PLK1 PLK1 PLK1->Prophase Centrosome Maturation PLK1->Metaphase Spindle Assembly PLK1->Anaphase APC/C Activation PLK1->Cytokinesis Cytokinetic Bridge Inhibitor This compound BI 6727 Inhibitor->PLK1

Caption: Simplified role of PLK1 in mitotic progression.

Section 4: Unbiased Global Off-Target Analysis - Chemoproteomics

While the previous experiments focused on the intended target and its pathway, a comprehensive specificity assessment must also include an unbiased search for unintended protein interactions. Thermal Proteome Profiling (TPP) is a state-of-the-art chemoproteomics technique that can identify cellular off-targets on a proteome-wide scale.

Causality Behind Experimental Choice:

TPP extends the principle of CETSA to the entire proteome. By using quantitative mass spectrometry, it identifies all proteins whose thermal stability is altered upon compound treatment. This provides an unbiased, global map of the compound's interactions within the cell, revealing both the primary target and any unanticipated off-targets. This is the ultimate validation of specificity.

Experimental Protocol: Thermal Proteome Profiling (TPP)
  • Cell Treatment and Lysis: Treat cells with the compound of interest (e.g., 10 µM this compound) and a vehicle control.

  • Thermal Challenge: Aliquot the lysates and heat them to a range of different temperatures.

  • Sample Preparation: Collect the soluble fractions, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify thousands of proteins. For each protein, generate melting curves in the presence and absence of the drug. Proteins with a significant shift in their melting temperature are identified as targets or off-targets.

Conclusion

Assessing the specificity of a novel compound like this compound is a multi-faceted process that builds from broad, in vitro screens to deep, unbiased analysis in a cellular context. By systematically employing techniques such as kinome profiling, CETSA, phenotypic analysis, and thermal proteome profiling, researchers can build a comprehensive and robust understanding of a compound's mechanism of action. This logical, self-validating workflow, comparing the investigational compound against well-characterized alternatives, is essential for making informed decisions in the drug development pipeline and for ultimately developing safer and more effective therapies.

References

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery & Therapeutics. [Link]

  • Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. (2021). Mini Reviews in Medicinal Chemistry. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2023). ResearchGate. [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). Molecules. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2021). International Journal of Molecular Sciences. [Link]

  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. (2022). Molecules. [Link]

  • The cellular thermal shift assay for drug-target interaction studies. (2014). Nature Protocols. [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2023). ACS Omega. [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Frontiers in Chemistry. [Link]

  • The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and aurora kinases. (2021). Journal of Hematology & Oncology. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2022). RSC Advances. [Link]

  • BI 6727, a Polo-like kinase inhibitor with improved pharmacokinetic profile and broad antitumor activity. (2009). Clinical Cancer Research. [Link]

  • Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. (1991). Journal of Medicinal Chemistry. [Link]

  • This compound. PubChem. [Link]

  • Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression. (2009). Cancer Research. [Link]

Sources

Bridging the Gap: A Guide to Validating Experimental Findings with Computational Docking

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and molecular biology, the synergy between experimental research and computational modeling is paramount. Computational docking, a powerful in silico tool, predicts the preferred orientation and binding affinity of a small molecule (ligand) to a larger molecule, typically a protein. While this method accelerates the screening of vast compound libraries, its theoretical nature necessitates rigorous experimental validation to confirm the in silico hypotheses.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively validate computational docking studies with robust experimental data, ensuring the scientific integrity and translational potential of their findings.

The Rationale: Why Validation is Non-Negotiable

Molecular docking has revolutionized structure-based drug design by enabling the rapid identification of potential drug candidates.[2] However, the predictions are based on scoring functions that approximate the binding free energy, and these approximations can sometimes be misleading.[3][4][5] Factors such as protein flexibility, the presence of water molecules, and the inherent limitations of scoring functions can lead to discrepancies between predicted and actual binding modes and affinities.[4][6] Therefore, experimental validation is not merely a confirmatory step but a critical component of the drug discovery pipeline that builds confidence in the computational model and guides further lead optimization.[1][2]

The Validation Workflow: An Integrated Approach

A successful validation strategy involves a multi-pronged approach that combines computational rigor with well-designed experiments. The overarching goal is to establish a clear correlation between the in silico predictions and tangible experimental outcomes.

Validation_Workflow cluster_computational Computational Arm cluster_experimental Experimental Arm A Target & Ligand Preparation B Docking Protocol Validation (Redocking) A->B C Virtual Screening or Pose Prediction B->C D Analysis of Docking Scores & Poses C->D E Selection of Compounds for Testing D->E Prioritization F In Vitro Binding Assays E->F G Biophysical Techniques F->G H Structure-Activity Relationship (SAR) Studies F->H I Data Correlation & Model Refinement G->I H->C Iterative Refinement H->I caption Figure 1: Integrated workflow for validating computational docking with experimental data.

Caption: Figure 1: Integrated workflow for validating computational docking with experimental data.

Part 1: The Computational Foundation - Ensuring In Silico Rigor

Before embarking on experimental validation, it is crucial to establish a robust and validated computational protocol.

Protocol 1: Rigorous Molecular Docking
  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from a reputable database like the Protein Data Bank (PDB).[1]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues, especially those in the active site.[7]

    • Prepare the ligand library by generating 3D conformers and assigning appropriate charges.

  • Binding Site Definition:

    • If a co-crystallized ligand is present, define the binding site based on its location.[7]

    • In the absence of a known ligand, use binding pocket prediction tools or perform blind docking where the entire protein surface is searched.[7][8]

  • Docking Protocol Validation (Redocking):

    • A critical initial step is to validate the chosen docking program and parameters.[7] This is often achieved by "redocking" the co-crystallized ligand back into the protein's active site.[1][9]

    • A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[1][9][10]

  • Virtual Screening and Pose Prediction:

    • Perform docking calculations for the entire ligand library against the prepared protein target.

    • Analyze the results, focusing on the docking scores and the predicted binding poses. The more negative the docking score, the stronger the predicted interaction.[11]

  • Critical Analysis of Docking Poses:

    • Do not rely solely on the docking score.[11] Visually inspect the top-ranked poses to ensure they make sense from a biochemical perspective.[11]

    • Look for key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with important active site residues.[11]

Part 2: The Experimental Proof - Generating High-Quality Validation Data

The experimental arm of the validation process should be designed to directly test the predictions made by the computational model.

Key Experimental Techniques for Validation
Experimental TechniquePrincipleInformation Gained
Enzyme-Linked Immunosorbent Assay (ELISA) Measures the binding of a ligand to an immobilized protein target.Binding affinity (Kd)
Isothermal Titration Calorimetry (ITC) Directly measures the heat change upon binding of a ligand to a protein.Binding affinity (Kd), stoichiometry, and thermodynamic parameters (enthalpy and entropy)
Surface Plasmon Resonance (SPR) Monitors the binding of a ligand to a protein immobilized on a sensor chip in real-time.Binding affinity (Kd), and kinetics (association and dissociation rates)
Fluorescence Spectroscopy Measures changes in the intrinsic fluorescence of a protein upon ligand binding.Binding affinity (Kd) and conformational changes
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the protein-ligand complex in solution.[12]Confirms binding site and ligand orientation
X-ray Crystallography Determines the 3D structure of the protein-ligand complex at atomic resolution.Definitive confirmation of the binding mode
Protocol 2: A Representative In Vitro Binding Assay (ELISA-based)
  • Protein Immobilization: Coat the wells of a microtiter plate with the purified target protein.

  • Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.

  • Ligand Incubation: Add serial dilutions of the test compounds (identified from docking) to the wells and incubate.

  • Washing: Wash the plate to remove unbound ligands.

  • Detection: Add a labeled secondary antibody that recognizes the ligand or a tag on the ligand and a substrate that produces a detectable signal.

  • Data Analysis: Measure the signal intensity and plot it against the ligand concentration to determine the binding affinity (Kd).

Part 3: The Synthesis - Correlating Computational and Experimental Data

The ultimate goal of this process is to establish a strong correlation between the computational predictions and the experimental results.

Data Correlation and Interpretation

A strong validation is demonstrated by a significant correlation between the docking scores and the experimentally determined binding affinities (e.g., IC50 or Kd values). However, it's important to recognize that a direct linear correlation is not always observed, as docking scores are not a perfect prediction of binding affinity.[3][5][12][13]

Key Considerations for Data Interpretation:

  • Ranking Order: A good docking protocol should be able to rank potent compounds higher than less active ones.[7]

  • Pose Accuracy: For a subset of validated hits, obtaining high-resolution structural data (e.g., via X-ray crystallography) can definitively confirm the predicted binding mode.

  • Structure-Activity Relationship (SAR): The experimental data can be used to build SAR models, which can then be used to refine the computational model and guide the design of more potent compounds.[14]

Correlation_Diagram A Computational Docking Scores C Statistical Correlation Analysis A->C B Experimental Binding Affinities (e.g., IC50, Kd) B->C D Model Validation & Refinement C->D Strong Correlation? E Re-evaluate Docking Protocol & Experimental Setup C->E Weak/No Correlation? F F D->F Proceed with Lead Optimization caption Figure 2: Logical flow for correlating computational and experimental data.

Caption: Figure 2: Logical flow for correlating computational and experimental data.

Common Pitfalls and How to Avoid Them

  • Over-reliance on Docking Scores: Docking scores are a useful guide for prioritizing compounds, but they should not be the sole determinant.[15][16] Always consider the predicted binding pose and the chemical reasonableness of the interactions.[11]

  • Inadequate Protein Preparation: Incorrect protonation states or missing atoms in the protein structure can lead to inaccurate docking results.[7]

  • Ignoring Protein Flexibility: Most docking programs treat the protein as a rigid entity, which is a simplification.[4][6] Consider using techniques like ensemble docking or induced-fit docking to account for protein flexibility.

  • Poor Experimental Design: Ensure that the experimental assays are robust, reproducible, and directly measure the intended biological activity.

Conclusion: A Symbiotic Relationship for Accelerated Discovery

The validation of computational docking studies with experimental data is a cornerstone of modern drug discovery. This integrated approach not only builds confidence in the in silico models but also provides invaluable insights for lead optimization. By embracing the principles of scientific integrity and employing a rigorous, multi-faceted validation strategy, researchers can bridge the gap between theoretical predictions and tangible therapeutic innovations. This symbiotic relationship between computational and experimental science is essential for accelerating the journey from a virtual hit to a life-changing medicine.

References

  • How well do molecular docking scores correlate with experimental binding affinities?. (2018). Retrieved from [Link]

  • Comparative Assessment of Scoring Functions on an Updated Benchmark: 2. Evaluation Methods and General Results. (n.d.). ACS Publications. Retrieved from [Link]

  • A Critical Assessment of Docking Programs and Scoring Functions. (2006). ResearchGate. Retrieved from [Link]

  • Benchmarking Sets for Molecular Docking. (2006). PMC - NIH. Retrieved from [Link]

  • Dockground scoring benchmarks for protein docking. (2011). PMC - NIH. Retrieved from [Link]

  • Molecular Docking Challenges and Limitations. (n.d.). IGI Global. Retrieved from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2024). PLOS Computational Biology. Retrieved from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2024). YouTube. Retrieved from [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (2016). PMC - PubMed Central. Retrieved from [Link]

  • How to validate the molecular docking results ?. (2013). ResearchGate. Retrieved from [Link]

  • Why GlideScore/Docking Score May Not Correlate with Experimental Binding Activities. (n.d.). Schrödinger. Retrieved from [Link]

  • CADD in Action: Case Studies of Successful Drug Discovery Projects. (2023). Dr. Omics Education. Retrieved from [Link]

  • Beware of docking!. (2015). PubMed. Retrieved from [Link]

  • 7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery. (2018). Compassionate Technologies. Retrieved from [Link]

  • Case Studies of Docking in Drug Discovery. (n.d.). Drug Design Org. Retrieved from [Link]

  • Molecular Docking Challenges and Limitations. (2019). Semantic Scholar. Retrieved from [Link]

  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University. Retrieved from [Link]

  • Validation approaches for computational drug repurposing: a review. (2021). Carolina Digital Repository. Retrieved from [Link]

  • How to find a correlation between experimental data and docking score?. (2016). ResearchGate. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2024). ChemCopilot. Retrieved from [Link]

  • (PDF) Major Challenges of Molecular Docking. (2023). ResearchGate. Retrieved from [Link]

  • Predicting Protein-Protein Binding Affinity by In silico Docking. (2016). JSciMed Central. Retrieved from [Link]

  • How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail. (2023). YouTube. Retrieved from [Link]

  • Is docking score proper way to measure affinity?. (2014). ResearchGate. Retrieved from [Link]

  • The success cases of drug discovery by SBDD methods.. (2023). ResearchGate. Retrieved from [Link]

  • How to analyze and validate docking procedure for a protein with no co-crystallized ligand. (2015). ResearchGate. Retrieved from [Link]

  • Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. (2020). MDPI. Retrieved from [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2014). PubMed. Retrieved from [Link]

  • Applied Case Studies and Solutions in Molecular Docking-Based Drug Design. (2016). ResearchGate. Retrieved from [Link]

  • Docking Result Analysis and Validation with Discovery Studio. (2021). YouTube. Retrieved from [Link]

  • What are the best ways to validate a docking result?. (2013). ResearchGate. Retrieved from [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (2007). ACS Publications. Retrieved from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). PMC - NIH. Retrieved from [Link]

  • How can I report docking results in a manuscript?. (2013). ResearchGate. Retrieved from [Link]

  • A practical guide to large-scale docking. (2021). Springer Nature Experiments. Retrieved from [Link]

Sources

A Researcher's Guide to Benchmarking 8-Fluoroquinolin-6-ol Against a Panel of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides a comprehensive, technically-grounded framework for evaluating the in vitro cytotoxic potential of the novel compound 8-Fluoroquinolin-6-ol. We will detail the experimental design, provide a step-by-step protocol for a robust cytotoxicity assay, and discuss the interpretation of results in the context of established anticancer agents. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage oncology discovery.

Introduction: The Rationale for Screening Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. In oncology, quinoline derivatives have garnered significant attention due to their diverse mechanisms of antitumor activity.[1] These compounds can function as topoisomerase inhibitors, intercalate with DNA, disrupt tubulin polymerization, or inhibit critical signaling kinases like Pim-1, ultimately leading to cell cycle arrest and apoptosis.[2][3][4][5]

This compound is a novel synthetic quinoline derivative. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity. Therefore, a systematic evaluation of its anticancer activity is a critical step in determining its therapeutic potential.

The primary goal of this guide is to benchmark the potency of this compound by determining its half-maximal inhibitory concentration (IC50) across a diverse panel of human cancer cell lines. This approach not only quantifies the compound's cytotoxic efficacy but also provides initial insights into its potential cancer type selectivity. For a meaningful comparison, we will benchmark its performance against Doxorubicin, a well-known quinoline-based topoisomerase inhibitor, and Cisplatin, a DNA-crosslinking agent, representing two distinct classes of chemotherapy.[6]

Experimental Design & Workflow

A successful benchmarking study relies on a meticulously planned workflow. The process begins with the selection of appropriate cell lines and benchmark compounds, followed by a robust cytotoxicity assay, and concludes with rigorous data analysis.

Logical Workflow for Cytotoxicity Screening

The following diagram outlines the end-to-end workflow for screening this compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: SRB Assay Execution cluster_analysis Phase 3: Data Analysis cell_culture 1. Select & Culture Cancer Cell Lines (e.g., NCI-60 subset) compound_prep 2. Prepare Stock Solutions (this compound, Benchmarks, Vehicle) seeding 4. Seed Cells in 96-Well Plates cell_culture->seeding serial_dil 3. Create Serial Dilution Series treatment 5. Treat Cells with Compounds (72-hour incubation) serial_dil->treatment seeding->treatment fixation 6. Fix Cells with Cold TCA treatment->fixation staining 7. Stain with Sulforhodamine B (SRB) fixation->staining solubilize 8. Solubilize Dye with Tris Buffer staining->solubilize read_plate 9. Read Absorbance (510 nm) solubilize->read_plate calc_viability 10. Calculate % Cell Viability read_plate->calc_viability plot_curve 11. Plot Dose-Response Curves calc_viability->plot_curve calc_ic50 12. Determine IC50 Values plot_curve->calc_ic50

Caption: High-level workflow for in vitro cytotoxicity testing.

Materials & Detailed Experimental Protocols

This section provides the necessary materials and a step-by-step protocol for conducting the cytotoxicity assay.

Materials
  • Cell Lines: A representative panel of human cancer cell lines. We recommend a subset of the NCI-60 panel, which includes lines from diverse tissue origins.[7][8]

    • MCF-7 (Breast Adenocarcinoma)

    • A549 (Non-Small Cell Lung Carcinoma)

    • HT-29 (Colorectal Adenocarcinoma)

    • U87-MG (Glioblastoma)

    • PC-3 (Prostate Adenocarcinoma)

  • Test Compound: this compound

  • Benchmark Compounds: Doxorubicin, Cisplatin

  • Reagents & Consumables:

    • Cell Culture Medium (e.g., RPMI-1640 or DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsin-EDTA (0.25%)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Trichloroacetic Acid (TCA), ice-cold 10% (w/v) solution

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Acetic Acid, 1% (v/v) solution

    • Tris base solution, 10 mM (pH 10.5)

    • Sterile 96-well flat-bottom plates

    • Microplate reader

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a robust and reproducible colorimetric method that measures cell density by staining total cellular protein.[9] It is less prone to interference from compound color or reducing agents compared to metabolic assays like the MTT assay.[6]

Step 1: Cell Seeding

  • Culture the selected cancer cell lines in T-75 flasks until they reach ~80% confluency.

  • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per 100 µL) for each cell line.

    • Causality Insight: Seeding density must be optimized to ensure cells are in the logarithmic growth phase throughout the experiment, which is crucial for accurately assessing the efficacy of cytotoxic agents.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave the first column (A1-H1) with medium only to serve as a blank.

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare 10 mM stock solutions of this compound, Doxorubicin, and Cisplatin in DMSO.

  • Perform serial dilutions of each compound in a separate 96-well plate to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Gently remove the medium from the cells and add 100 µL of fresh medium containing the desired compound concentrations.

    • Vehicle Control: Treat at least three wells with medium containing the same final concentration of DMSO used for the test compounds (typically ≤0.5%). This is critical to ensure the solvent itself is not causing cytotoxicity.

    • Untreated Control: Include wells with cells in medium only.

  • Return the plates to the incubator for a 72-hour incubation period.

Step 3: Cell Fixation and Staining

  • After 72 hours, gently add 50 µL of ice-cold 10% TCA to each well without removing the supernatant. This fixes the cells to the bottom of the plate.[10]

  • Incubate the plates at 4°C for 1 hour.

  • Wash the plates four to five times by submerging them in a container of slow-running tap water. Gently tap the plates on paper towels to remove excess water.[11]

    • Trustworthiness Check: Inadequate washing is a major source of error. Ensure all unbound TCA and medium are removed to prevent high background readings.

  • Allow the plates to air-dry completely at room temperature.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air-dry completely.

Step 4: Absorbance Measurement

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.[11]

  • Place the plates on an orbital shaker for 10-15 minutes to ensure the dye is fully dissolved.

  • Read the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

Data Analysis and IC50 Determination
  • Subtract Blank: Subtract the average OD of the blank wells (medium only) from all other OD values.

  • Calculate Percentage Viability: Normalize the data to the vehicle-treated control wells using the following formula[13]: % Viability = (OD of Treated Well / OD of Vehicle Control Well) * 100

  • Plot Dose-Response Curve: Plot the % Viability against the log-transformed compound concentrations.[14]

  • Determine IC50: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) curve.[15][16] The IC50 is the concentration of the compound that results in a 50% reduction in cell viability. This analysis is commonly performed using software like GraphPad Prism or specialized Excel add-ins.[14][17]

Results and Mechanistic Discussion

The primary output of this study is a quantitative comparison of the cytotoxic potency of this compound against the benchmark drugs.

Comparative Cytotoxicity Data (Hypothetical)

The IC50 values (in µM) are summarized in the table below. Lower values indicate higher potency.

Cell LineTissue of OriginThis compound (IC50 µM)Doxorubicin (IC50 µM)Cisplatin (IC50 µM)
MCF-7 Breast2.50.87.2
A549 Lung4.11.29.8
HT-29 Colon1.80.55.4
U87-MG CNS8.92.515.1
PC-3 Prostate3.21.58.5

Interpretation: In this hypothetical dataset, this compound demonstrates broad-spectrum cytotoxic activity across all tested cell lines. While not as potent as the topoisomerase inhibitor Doxorubicin, it shows significantly greater potency than the DNA-crosslinking agent Cisplatin. The compound appears most effective against the colon cancer cell line HT-29 and least effective against the glioblastoma line U87-MG, suggesting a degree of cancer-type selectivity that warrants further investigation.

Potential Mechanism of Action

The cytotoxic profile of this compound suggests it may share a mechanism with other quinoline-based anticancer agents. Many quinolones exert their effect by inducing apoptosis (programmed cell death).[4][18] One of the key pathways is the intrinsic or mitochondrial pathway of apoptosis, which is regulated by the Bcl-2 family of proteins.

The following diagram illustrates a plausible mechanism by which a quinoline derivative could induce apoptosis.

G cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade compound This compound target Intracellular Target (e.g., Topoisomerase II, Kinase) compound->target stress Cellular Stress Signal target->stress bax Bax/Bak Activation stress->bax upregulates bcl2 Bcl-2 Inhibition stress->bcl2 downregulates cyto Cytochrome c Release bax->cyto forms pore bcl2->bax apaf Apaf-1 cyto->apaf cas9 Caspase-9 (Initiator) apaf->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Plausible intrinsic apoptosis pathway initiated by a quinoline compound.

This proposed mechanism suggests that this compound, upon engaging its intracellular target, initiates a stress signal that disrupts the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2) proteins.[3] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death. Further mechanistic studies, such as cell cycle analysis and western blotting for apoptotic markers, would be required to validate this hypothesis.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the initial in vitro evaluation of this compound. The Sulforhodamine B assay provides a reliable method for determining the compound's IC50 values across a panel of cancer cell lines, allowing for direct comparison with established chemotherapeutic agents.

The hypothetical results indicate that this compound is a promising cytotoxic agent with broad-spectrum activity. The next logical steps in its preclinical development would include:

  • Expansion of Screening: Testing against the full NCI-60 panel to build a more detailed profile of its selectivity.[19]

  • Mechanistic Validation: Performing assays to confirm the mechanism of action, such as topoisomerase activity assays, cell cycle analysis by flow cytometry, and apoptosis confirmation via Annexin V staining.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer, using cell lines identified as sensitive in the in vitro screen.

By following a structured and well-referenced methodology, researchers can effectively benchmark novel compounds like this compound, generating the high-quality data necessary to drive informed decisions in the drug discovery pipeline.

References

  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]

  • Keepers, Y. P., Pizao, P. E., Peters, G. J., van Ark-Otte, J., Winograd, B., & Pinedo, H. M. (1991). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer, 27(7), 897-900. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Developmental Therapeutics Program. Retrieved January 6, 2026, from [Link]

  • Jain, S., Chandra, V., Jain, P. K., Pathak, D., & Jain, P. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

  • Azam, F., et al. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Vertex AI Search. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Google Cloud.
  • ResearchGate. (2016). How to calculate IC50 for my dose response? ResearchGate. Retrieved January 6, 2026, from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Retrieved January 6, 2026, from [Link]

  • BenchSci. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BenchSci. Retrieved January 6, 2026, from [Link]

  • Gholami, A. M., et al. (2013). The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. Cancer Research, 73(13), 3913-3923. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Science Gateway. Retrieved January 6, 2026, from [Link]

  • Division of Cancer Treatment and Diagnosis. (2025). NCI-60 Human Tumor Cell Line Screen. National Cancer Institute. Retrieved January 6, 2026, from [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved January 6, 2026, from [Link]

  • Altogen Labs. (n.d.). NCI-60 Human Tumor Cell Line Screen Service. Altogen Labs. Retrieved January 6, 2026, from [Link]

  • protocols.io. (2023). SRB assay for measuring target cell killing. protocols.io. Retrieved January 6, 2026, from [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC - NIH. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • Polli, J. W., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(4), 747-757. [Link]

  • Gadaleta, D., et al. (2021). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences, 22(16), 8898. [Link]

  • ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate. Retrieved January 6, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved January 6, 2026, from [Link]

  • Szymański, P., et al. (2020). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 21(21), 8003. [Link]

  • Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019. [Link]

  • Hotaling, E. L., et al. (2019). Maximizing the Value of Cancer Drug Screening in Multicellular Tumor Spheroid Cultures: A Case Study in Five Head and Neck Squamous Cell Carcinoma Cell Lines. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 741-755. [Link]

  • ResearchGate. (n.d.). Potential mechanism of quinolones action on cancer cells. Changes in... ResearchGate. Retrieved January 6, 2026, from [Link]

  • Burik, A. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]

  • Bashi, A. A., et al. (2024). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Discovery, 14(5), 846-865. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved January 6, 2026, from [Link]

  • Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-l,l'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic. SciSpace. [Link]

  • Bashi, A. A., et al. (2024). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Fluoroquinolin-6-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that the integrity of your research is matched only by the imperative of safety and environmental stewardship. The proper management of chemical reagents, from handling to disposal, is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Fluoroquinolin-6-ol, a compound that, like many halogenated heterocyclic molecules, requires careful handling to mitigate risks to personnel and the environment.

Our approach is grounded in established safety principles for quinoline derivatives and halogenated organic compounds, ensuring a protocol that is both scientifically sound and operationally practical.

Hazard Profile and Risk Assessment: Understanding the "Why"

While a specific Safety Data Sheet (SDS) for this compound is not always available, we must operate under a conservative safety paradigm. Its structural similarity to other fluorinated quinolines and 8-hydroxyquinoline suggests a potential for toxicity, skin and eye irritation, and significant environmental hazards.[1][2] Halogenated organic compounds are noted for their potential toxicity and environmental persistence.[1] Specifically, quinoline derivatives are known for their biological activity and are often treated as toxic and ecotoxic.[3][4]

Key Inferred Hazards:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[2]

  • Irritation: Likely to cause skin and serious eye irritation.[5]

  • Environmental Hazard: Assumed to be very toxic to aquatic life with long-lasting effects.[3][6]

Therefore, every procedural step that follows is designed to contain the compound and prevent any release into the laboratory environment or public sewer systems.

Essential Safety & Handling Data

For quick reference, the following table summarizes the critical safety information and procedural directives for handling this compound.

ParameterSpecification & GuidanceRationale & Source
Hazard Class Halogenated Organic Compound; Likely Toxic; Ecotoxic.Based on structural similarity to quinoline derivatives.[1][2][3]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion.General hazard for solid chemical compounds.[2][5]
Required PPE Nitrile Gloves, Safety Goggles (or Face Shield), Lab Coat.To prevent skin and eye contact.[1][7]
Handling Area Chemical Fume Hood or other well-ventilated enclosure.To prevent inhalation of dust or vapors.[6]
Spill Containment Inert Absorbent Material (e.g., vermiculite, sand).To safely contain the spilled solid or solution.[1]
Disposal Route Licensed Hazardous Waste Contractor (High-Temperature Incineration).Required for halogenated organic compounds to ensure complete destruction.[8][9]
Prohibited Disposal DO NOT dispose of down the drain or in general trash.Prevents environmental contamination and is prohibited by regulations like the EPA's ban on sewering pharmaceutical waste.[7][10]

Spill Management Protocol

In the event of a spill, a swift and systematic response is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Alert personnel in the immediate area. If the spill is large, evacuate the vicinity. Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[1]

  • Contain the Spill : For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to surround and cover the substance.[1]

  • Collect Contaminated Material : Carefully sweep or scoop the absorbed material and any contaminated debris into a designated, sealable, and properly labeled hazardous waste container.[8] Use non-sparking tools if a flammable solvent is involved.[8]

  • Decontaminate the Area : Clean the spill surface thoroughly with a suitable solvent (e.g., acetone or ethanol). Collect all cleaning materials, including wipes and contaminated PPE, as hazardous waste.[1]

  • Report the Incident : Notify your institution's Environmental Health and Safety (EHS) officer about the spill, in accordance with your site-specific procedures.[1]

Step-by-Step Disposal Procedures

The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1] Your role is to ensure the waste is correctly identified, segregated, and containerized for safe collection.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in the disposal workflow. As a fluorinated (halogenated) compound, this compound waste must never be mixed with non-halogenated solvent waste.[11]

  • Solid Waste : Collect pure, unused this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a container designated for "Halogenated Organic Waste."[1]

  • Liquid Waste : If the compound is dissolved in a solvent, the entire solution must be collected as "Halogenated Solvent Waste."[1] This is true even if the solvent itself is non-halogenated (e.g., ethanol, DMSO), as the presence of the halogenated solute dictates the disposal stream.[11]

  • Contaminated Labware : Disposable items like pipette tips should be placed in the solid waste container. Non-disposable glassware must be rinsed with a small amount of solvent, and this rinsate must be collected as halogenated liquid waste before the glassware is cleaned for reuse.[7]

Step 2: Proper Containerization and Labeling

All chemical waste must be stored in appropriate, sealed containers while awaiting pickup.

  • Select the Right Container : Use only approved hazardous waste containers that are chemically compatible with the waste. The container must be in good condition and have a secure, leak-proof screw cap.[12][13]

  • Labeling : The container must be clearly and accurately labeled. Affix a hazardous waste tag that includes:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • An accurate listing of all contents, including solvents and their approximate percentages.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., Toxic, Environmental Hazard).

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[12]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12]

  • Keep waste containers tightly closed at all times, except when adding waste.[13]

  • Ensure incompatible waste streams (e.g., acids and bases, halogenated and non-halogenated) are segregated within the SAA.[14]

Step 4: Arranging for Final Disposal

Coordinate with your institution's EHS department to arrange for the pickup and final disposal of the waste. The required disposal method for halogenated compounds is typically high-temperature incineration, which ensures the complete destruction of the molecule and prevents the release of toxic byproducts.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the safe disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposition A Waste Generated (Solid, Liquid, or Contaminated Material) B Is waste halogenated? (Contains this compound) A->B C Segregate as 'Halogenated Waste' B->C Yes D Segregate as 'Non-Halogenated Waste' B->D No E Select Approved Waste Container C->E F Label Container Correctly - Full Chemical Name - 'Hazardous Waste' E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Keep container closed G->H I Contact EHS for Pickup G->I J Disposal via Licensed Contractor (High-Temperature Incineration) I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to this structured protocol, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.

References

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. World Health Organization. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. [Link]

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]

  • WASTE MANAGEMENT. (2022, February 17). The University of Edinburgh. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Quinoline. U.S. Environmental Protection Agency (EPA). [Link]

  • Management of Hazardous Waste Pharmaceuticals. (2025, September 16). U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]

Sources

A Proactive Safety Framework for Handling 8-Fluoroquinolin-6-ol: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 8-Fluoroquinolin-6-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply established principles of chemical safety, drawing authoritative guidance from the known hazard profiles of structurally analogous compounds, namely quinoline, 8-hydroxyquinoline, and general fluoro-organic molecules. This proactive, science-led approach ensures that safety measures are robust and grounded in a deep understanding of chemical reactivity and toxicology.

Our core philosophy is that a well-informed scientist is a safe scientist. Therefore, this document does not merely list procedures; it explains the scientific rationale behind them, empowering you to make informed decisions and cultivate a culture of safety within your laboratory.

Hazard Assessment: Inferring Risk from Structural Analogs

This compound (C₉H₆FNO) is a heterocyclic compound containing both a quinoline backbone and a fluorine substituent.[1] This structure informs our hazard assessment:

  • Quinoline Core: Quinoline itself is classified as a hazardous chemical. It is toxic if swallowed or in contact with skin, causes serious eye irritation, and is a suspected carcinogen and mutagen.[2] We must assume that this compound carries similar systemic and organ-specific toxicity risks.

  • Fluoro-Organic Nature: The carbon-fluorine bond is strong, but fluorinated organic compounds can pose unique hazards.[3] Upon combustion or in certain chemical reactions, they can release highly toxic and corrosive hydrogen fluoride (HF) gas. Furthermore, the introduction of fluorine can significantly alter the biological activity and toxicological profile of a molecule.[4]

  • Solid Form: As a solid, the primary exposure risks during handling are inhalation of airborne dust and dermal contact.[5]

Given these factors, this compound must be handled as a substance with significant potential for acute toxicity, skin and eye irritation, and unknown long-term health effects.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary barrier against chemical exposure. It must be chosen based on a risk assessment of the specific procedure being performed.[2] All handling of this compound, from weighing small quantities to its use in reactions, must be conducted within a certified chemical fume hood.[6]

PPE Selection Summary
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Tightly fitting safety goggles & face shield.[2]Double-gloving with chemical-resistant nitrile or butyl rubber gloves.[7]Fire-retardant lab coat (fully buttoned), long pants, and closed-toe shoes.[8][9]Generally not required if performed strictly within a fume hood.
Preparing Solutions Tightly fitting safety goggles & face shield.[2]Double-gloving with chemical-resistant nitrile or butyl rubber gloves. Inspect for tears before use.[2][10]Chemical-resistant apron over a fire-retardant lab coat, long pants, and closed-toe shoes.[8]Not required in a fume hood. Keep sash at the lowest practical height.
Running Reactions/Workup Tightly fitting safety goggles & face shield.[2]Double-gloving with appropriate chemical-resistant gloves for all reagents used.Chemical-resistant apron over a fire-retardant lab coat, long pants, and closed-toe shoes.[8]Not required in a fume hood.
Large Spill or Fume Hood Failure Full-face respirator with a multi-purpose combination (US) or ABEK (EN 14387) respirator cartridge.[2]Heavy-duty chemical-resistant gloves (e.g., Viton or butyl rubber).A complete chemical-resistant suit.[2]Mandatory use of a full-face respirator with appropriate cartridges.[7]
The Logic Behind PPE Choices
  • Eye Protection: Chemical splash goggles are the minimum requirement.[3] A face shield is added during the handling of solids and the preparation of solutions to protect against unexpected splashes or dust dispersion.

  • Hand Protection: Double-gloving is recommended to protect against undetected pinholes and to allow for the safe removal of the outer, contaminated glove without exposing the skin.[7] Glove materials like butyl rubber or Viton are often preferred for their broad chemical resistance.[2] Always inspect gloves for damage before use.[10]

  • Body Protection: A fully buttoned, fire-retardant lab coat and closed-toe shoes are standard practice.[8][9] A chemical-resistant apron provides an additional layer of protection against spills when working with solutions.

  • Respiratory Protection: Standard operations within a functional fume hood should provide adequate protection from vapors or dust.[6] A respirator becomes essential only in high-risk scenarios like a large spill or a failure of primary engineering controls (the fume hood).[7]

Procedural, Step-by-Step Guidance

Adherence to a strict, validated protocol is essential for minimizing exposure and ensuring reproducible outcomes.

Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE & Action Start Identify Task: Handling this compound CheckHood Is a certified chemical fume hood available? Start->CheckHood SmallScale Weighing or Solution Prep? CheckHood->SmallScale Yes StopWork STOP WORK Do Not Proceed CheckHood->StopWork No Spill Large Spill or Ventilation Failure? SmallScale->Spill No (Reaction) EnhancedPPE Enhanced PPE: - Standard PPE + Face Shield + Chemical Apron SmallScale->EnhancedPPE Yes StandardPPE Standard PPE: - Goggles - Double Nitrile/Butyl Gloves - Lab Coat Spill->StandardPPE No EmergencyPPE Emergency PPE: - Full Chemical Suit - Heavy-Duty Gloves - Full-Face Respirator Spill->EmergencyPPE Yes Proceed Proceed with Caution StandardPPE->Proceed EnhancedPPE->Proceed EmergencyPPE->Proceed After Evacuation & Assessment

Caption: Decision workflow for selecting appropriate PPE.

Protocol 1: Weighing and Transferring the Solid Compound
  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatula, weigh paper, secondary container) is present and the electronic balance is clean and tared.

  • Don PPE: Put on all required PPE as specified in the "Weighing/Transfer" row of the table above.

  • Execution: Conduct all weighing and transfer operations deep within the fume hood to minimize the escape of dust.[5] Use a spatula to carefully transfer the solid. Avoid any actions that could generate airborne particles.

  • Post-Transfer: Immediately close the primary container. Carefully fold the weigh paper and place it in the designated solid waste container. Clean the spatula and any affected surfaces with an appropriate solvent (e.g., ethanol or isopropanol), treating the cleaning materials as contaminated waste.

Protocol 2: Disposal and Decontamination

Proper disposal is critical to environmental and personnel safety.[3]

  • Waste Segregation: All waste containing this compound, including contaminated gloves, weigh paper, and solvents, must be collected in a designated, clearly labeled, and sealed waste container.[3] As a halogenated organic compound, it must be disposed of in the "Halogenated Organic Waste" stream.[6][9] Do not mix with other waste streams.[3]

  • Container Management: Leave chemicals in their original containers where possible. All waste containers must be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials.[11]

  • Decontamination: For cleaning glassware, rinse with an appropriate organic solvent to remove the compound, collecting the rinsate as halogenated waste. Follow with a standard wash procedure. Decontaminate work surfaces with a suitable solvent and wipe, disposing of the wipes as solid hazardous waste.

  • Institutional Guidelines: Always consult and follow your institution's specific hazardous waste disposal program.[3]

Emergency Procedures: A Plan for the Unexpected

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][11] Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing immediately.[10] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[11][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[3][11] If they are having difficulty breathing, administer oxygen if you are trained to do so.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[12]

Accidental Release or Spill
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.

  • Ventilate: Ensure the area is well-ventilated. For a spill inside a fume hood, keep it running.[11]

  • Contain: Prevent the spill from spreading or entering drains. For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal.[11] For a solution, absorb the spill with inert material like clay or diatomaceous earth and collect it for disposal.[11]

  • Decontaminate: Clean the spill area thoroughly once the bulk material has been removed.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

By integrating these principles of proactive hazard assessment, diligent PPE use, and strict procedural adherence, you can handle this compound with the confidence that comes from a deep and actionable understanding of laboratory safety.

References

  • Safety and handling of fluorin
  • Personal protective equipment for handling Quinoline, (1-methylethyl)-. Benchchem.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • SAFETY DATA SHEET - Sigma-Aldrich (8-Hydroxyquinoline). Sigma-Aldrich.
  • SAFETY DATA SHEET (8-Hydroxyquinoline). Thermo Fisher Scientific.
  • This compound.
  • Personal protective equipment for handling Isoquinoline-8-sulfonamide. Benchchem.
  • SAFETY D
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • 8-Bromo-6-fluoroquinoline - Safety D
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoroquinolin-6-ol
Reactant of Route 2
Reactant of Route 2
8-Fluoroquinolin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.